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(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL Documentation Hub

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  • Product: (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL
  • CAS: 143412-41-3

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Characterization and Analytical Profiling of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

Executive Summary In the synthesis and quality control of aryloxypropanolamine beta-blockers, the rigorous profiling of chiral intermediates and process-related impurities is paramount. This technical whitepaper provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the synthesis and quality control of aryloxypropanolamine beta-blockers, the rigorous profiling of chiral intermediates and process-related impurities is paramount. This technical whitepaper provides an in-depth analysis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol, a critical primary amine intermediate and known impurity in the production of Carvedilol. Designed for analytical scientists and drug development professionals, this guide elucidates the compound's structural chemistry, its mechanistic origin during API synthesis, and the highly specific analytical protocols required for its isolation and quantification.

Introduction & Mechanistic Context

Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for heart failure and hypertension, heavily regulated under monographs such as the 1[1]. The pharmacological efficacy of Carvedilol is stereoselective; the (S)-enantiomer is primarily responsible for β-blocking activity, while both enantiomers contribute to α1-blockade. The synthesis of the propanolamine backbone relies on the regioselective ring-opening of a chiral epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole.

During the manufacturing process, if the epoxide is subjected to ammonolysis—either as an intentional step to form a primary amine intermediate or as a side reaction due to ammonia contamination—it yields2[2]. The (R)-configuration of this amino propanol is directly inherited from the (R)-epoxide precursor. Because primary amines lack the bulky N-alkyl substituents (such as the 2-(2-methoxyphenoxy)ethyl group in Carvedilol) required to fit the hydrophobic pocket of the β-adrenergic receptor, this impurity is pharmacologically inactive but poses a significant quality risk if not tightly controlled.

Chemical Structure & Physicochemical Properties

Understanding the physicochemical behavior of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is essential for developing robust extraction and chromatographic methods. The presence of the rigid, planar carbazole ring imparts strong UV absorbance and hydrophobicity, while the primary amine and secondary hydroxyl groups provide distinct sites for hydrogen bonding and ionization.

Table 1: Physicochemical Profile of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

PropertyValue / Description
Chemical Name (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
CAS Registry Number 72955-96-5 (General / Racemate)[2]
Molecular Formula C15H16N2O2[3]
Molecular Weight 256.30 g/mol [3]
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMSO, Methanol; practically insoluble in water
pKa (Predicted) ~9.2 (Primary aliphatic amine)
LogP (Predicted) ~2.1 (Moderate lipophilicity)
Chiral Center C2 of the propanol chain, (R)-configuration
Synthetic Pathways & Origin of the Impurity

The formation of the (R)-amino propanol impurity is a classic example of nucleophilic epoxide ring-opening. The reaction kinetics are governed by the steric hindrance at the secondary carbon of the epoxide, directing the nucleophile (ammonia) to attack the less hindered primary carbon, thereby preserving the stereochemistry at the chiral center.

SynthesisPathway NodeA 4-Hydroxycarbazole NodeC (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole (Key Epoxide Intermediate) NodeA->NodeC Base-catalyzed alkylation NodeB (R)-Epichlorohydrin NodeB->NodeC NodeE (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (Target Compound) NodeC->NodeE Aminolysis (Ring Opening) NodeG (R)-Carvedilol (API) NodeC->NodeG Aminolysis (Main Pathway) NodeD Ammonia (NH3) (Side Reactant / Reagent) NodeD->NodeE NodeE->NodeG Reductive Amination / Alkylation (Alt Route) NodeF 2-(2-methoxyphenoxy)ethanamine (Main Reactant) NodeF->NodeG

Fig 1: Synthetic pathways from the chiral epoxide yielding the amino propanol vs. Carvedilol.

Analytical Methodologies & Experimental Protocols

As a Senior Application Scientist, I emphasize that the primary amine functional group of this impurity presents specific chromatographic challenges. Primary amines undergo severe secondary electrostatic interactions with residual silanols on standard silica-based reversed-phase columns, leading to peak tailing and poor resolution. The following self-validating protocols are designed to mitigate these effects.

Protocol A: Controlled Synthesis of the (R)-Amino Propanol Reference Standard
  • Objective: Generate a high-purity (>98%) reference standard of the (R)-enantiomer for analytical calibration.

  • Rationale: Direct isolation from the Carvedilol production stream is inefficient due to the trace nature of the impurity. A targeted synthesis via the regioselective ring-opening of the (R)-epoxide provides a highly pure standard.

  • Step-by-Step Methodology:

    • Epoxide Activation: Dissolve 5.0 g of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole in 50 mL of anhydrous methanol.

    • Aminolysis: Introduce 50 mL of a 7N methanolic ammonia solution.

      • Causality: A massive stoichiometric excess of ammonia is required to prevent the primary amine product from acting as a nucleophile itself, which would lead to secondary amine dimerization.

    • Reaction Kinetics: Stir the mixture in a sealed pressure reactor at 40°C for 12 hours.

      • Causality: Mild heating accelerates the nucleophilic attack at the terminal carbon of the epoxide without inducing thermal degradation of the carbazole ring.

    • Work-up & Crystallization: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from hot isopropanol. The target (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol will precipitate as a white solid.

Protocol B: Enantioselective HPLC-UV Analysis
  • Objective: Isolate and quantify (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol from the (S)-enantiomer and the parent API.

  • Rationale: Resolving the (R) and (S) enantiomers requires a chiral stationary phase (CSP). We employ an immobilized amylose-based CSP in normal-phase mode with a basic additive to mask silanols.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the API or synthetic intermediate in a diluent of Hexane/Ethanol (50:50, v/v) to a concentration of 1.0 mg/mL.

      • Causality: This ensures complete solubilization of the carbazole moiety while maintaining compatibility with the normal-phase eluent.

    • Mobile Phase Preparation: Prepare an isocratic blend of n-Hexane, Ethanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

      • Causality: DEA acts as a silanol-masking agent. By suppressing the protonation of the primary amine on the analyte, DEA sharpens the peak and prevents irreversible column binding.

    • Chromatographic Conditions:

      • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Detection: UV at 254 nm (optimal for the carbazole chromophore).

      • Injection Volume: 10 µL.

    • System Suitability (Self-Validation): Inject a racemic mixture of 1-amino-3-(9H-carbazol-4-yloxy)-2-propanol. Ensure the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0 before proceeding with sample analysis.

    • Quantification: Compare the peak area of the (R)-enantiomer in the test sample against the highly characterized reference standard[2].

Regulatory & Toxicological Implications

Under 4[4], impurities in new drug substances must be identified if they exceed the 0.10% threshold and qualified if they exceed 0.15% (depending on the maximum daily dose). While (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol lacks the structural prerequisites for β-adrenergic toxicity, its primary aliphatic amine structure presents a theoretical risk for N-nitrosation if exposed to nitrosating agents during downstream processing or formulation. However, primary amines typically form unstable diazonium salts rather than stable nitrosamines, making the mutagenic risk significantly lower than that of secondary amine impurities. Nonetheless, rigorous control via validated HPLC methods is mandatory for Ph. Eur. compliance[1].

Conclusion

The rigorous characterization of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical component of the Quality by Design (QbD) framework for Carvedilol manufacturing. By understanding the mechanistic origins of this chiral impurity and applying targeted, silanol-suppressed normal-phase chromatography, analytical scientists can ensure API purity, regulatory compliance, and ultimate patient safety.

References
  • Pharmaffiliates. "CAS No : 72955-96-5 | Product Name : 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol." Pharmaffiliates.com.
  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Carvedilol Monograph - European Pharmacopoeia." DrugFuture.com.
  • Pharmaffiliates. "Carvedilol-impurities | Pharmaffiliates." Pharmaffiliates.com.

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Synthetic Utility of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

Executive Summary The compound (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol (CAS: 72955-96-5 for the racemic, specific CAS for R-enantiomer varies by salt/derivation) serves as a critical chiral intermediate in the asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol (CAS: 72955-96-5 for the racemic, specific CAS for R-enantiomer varies by salt/derivation) serves as a critical chiral intermediate in the asymmetric synthesis of enantiopure (R)-Carvedilol[1][2]. While racemic carvedilol is a widely prescribed non-selective β-blocker with α1-blocking activity, recent pharmacological advancements have isolated the therapeutic benefits of its specific enantiomers. The (R)-enantiomer is uniquely devoid of β-blocking activity but retains potent α1-adrenergic antagonism and direct ryanodine receptor 2 (RyR2) modulation capabilities[3][4]. This guide explores the dual "mechanisms of action" associated with this molecule: its chemical mechanism as a stereodirecting intermediate in drug synthesis, and the pharmacological mechanism of its resulting Active Pharmaceutical Ingredient (API).

Chemical Mechanism: Stereoselective Synthesis Workflow

In asymmetric synthesis, the intermediate acts as the stereogenic anchor. The (R)-configuration of the secondary hydroxyl group is locked in place during the ring-opening of a chiral epoxide precursor, ensuring >99% enantiomeric excess (ee) in the final API.

Experimental Protocol: Synthesis of (R)-Carvedilol

Note: This protocol represents a self-validating system where enantiomeric purity is conserved through non-racemizing SN2/SN1 conditions.

Step 1: Epoxide Ammonolysis

  • Reagents : (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq), Methanolic Ammonia (7.0 N, 10.0 eq).

  • Procedure : Dissolve the chiral epoxide in methanolic ammonia at 0–5 °C. Stir in a sealed pressure vessel at 40 °C for 12 hours.

  • Causality : The high molar excess of ammonia minimizes secondary amine dimerization (a common impurity where two epoxide molecules react with one ammonia). The regioselective attack of ammonia occurs at the less sterically hindered terminal carbon of the epoxide, preserving the (R)-stereocenter at the C2 position.

  • Isolation : Evaporate the solvent under reduced pressure to yield (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol .

Step 2: N-Alkylation to Final API

  • Reagents : (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol (1.0 eq), 2-(2-methoxyphenoxy)ethyl methanesulfonate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (solvent).

  • Procedure : Reflux the mixture at 80 °C for 18 hours under an inert N₂ atmosphere.

  • Causality : The primary amine of the chiral intermediate acts as the nucleophile, displacing the mesylate leaving group. K₂CO₃ acts as an acid scavenger to neutralize the generated methanesulfonic acid, driving the reaction to completion without racemizing the sensitive chiral center.

  • Purification : Recrystallize from ethyl acetate/hexane to yield pure (R)-Carvedilol.

SynthesisWorkflow A (R)-Chiral Epoxide Precursor B Ammonolysis (Regioselective Ring Opening) A->B C (R)-1-AMINO-3-(9H-CARBAZOL... (Chiral Intermediate) B->C D N-Alkylation (Mesylate Displacement) C->D E (R)-Carvedilol (Enantiopure API) D->E

Figure 1: Chemical synthesis workflow demonstrating the conservation of the (R)-stereocenter from precursor to final API.

Pharmacological Mechanism of Action: The (R)-Carvedilol API

The synthesis of (R)-Carvedilol via this intermediate is driven by its unique pharmacological profile. Unlike the (S)-enantiomer, which possesses strong β1 and β2 adrenergic receptor blocking activity, (R)-Carvedilol is a non-β-blocking enantiomer[3][5].

RyR2 Channel Modulation

(R)-Carvedilol directly modifies the gating of the cardiac ryanodine receptor (RyR2). It reduces the open duration of the RyR2 channel, thereby suppressing spontaneous sarcoplasmic reticulum (SR) Ca²⁺ release (calcium waves)[3]. This mechanism is highly effective in suppressing stress-induced ventricular tachyarrhythmia (VT) and arrhythmias associated with Hypertrophic Cardiomyopathy (HCM) without inducing the bradycardia or hypotension typically caused by β-blockade[3][4].

Neuroprotection and Alzheimer's Disease

Recent studies indicate that (R)-carvedilol prevents neuronal hyperactivity and memory impairment in Alzheimer's disease (AD) models. By shortening the open time of RyR2 in neuronal tissues, it prevents calcium-induced excitotoxicity and neuronal cell death[6].

PharmacologicalPathway A (R)-Carvedilol API B RyR2 Channel Modulation A->B C Alpha-1 Adrenergic Antagonism A->C D Suppression of Ca2+ Waves B->D E Maintenance of Stroke Volume C->E F Anti-Arrhythmic & Neuroprotective Effects D->F E->F

Figure 2: Pharmacological signaling pathway of (R)-Carvedilol highlighting RyR2 modulation and α1-antagonism.

Quantitative Data Presentation

The stereospecificity dictated by the (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol intermediate results in profound pharmacological divergence, summarized below:

Pharmacological Property(R)-Carvedilol(S)-CarvedilolRacemic Carvedilol
β1/β2 Adrenergic Blockade Negligible[4]High (Potent)[6]High
α1 Adrenergic Blockade Potent[4]Potent[6]Potent
RyR2 Channel Inhibition Yes (Reduces open time)[3]YesYes
Heart Rate Impact (In vivo) No Bradycardia[3]Induces BradycardiaInduces Bradycardia
Primary Clinical Utility Arrhythmias, HCM, AD models[4][6]Hypertension, Heart FailureHeart Failure, Hypertension

References

  • Pharmaffiliates. "1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol Product Information." Accessed April 4, 2026. 1

  • Chem-Tools. "(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol." Accessed April 4, 2026. 2

  • National Institutes of Health (PMC). "R-carvedilol, a potential new therapy for Alzheimer's disease." Accessed April 4, 2026. 6

  • Portland Press. "Non-β-blocking R-carvedilol enantiomer suppresses Ca 2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure." Accessed April 4, 2026. 3

  • AHA Journals. "Improved Cardiac Performance and Decreased Arrhythmia in Hypertrophic Cardiomyopathy With Non–β-Blocking R-Enantiomer Carvedilol." Accessed April 4, 2026. 4

  • National Institutes of Health (PMC). "Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes." Accessed April 4, 2026. 5

Sources

Foundational

Thermodynamic Properties and Thermal Stability of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol: A Technical Whitepaper

Executive Summary (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (CAS: 72955-96-5 for the racemate) is a critical chiral intermediate in the asymmetric synthesis of enantiomerically pure beta-blockers, most notably (R)-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (CAS: 72955-96-5 for the racemate) is a critical chiral intermediate in the asymmetric synthesis of enantiomerically pure beta-blockers, most notably (R)-Carvedilol. In pharmaceutical manufacturing, understanding the thermodynamic boundaries of chiral intermediates is paramount. Thermal stress during N-alkylation, crystallization, or hot-melt processing can induce unwanted racemization, polymorphic transitions, or chemical degradation.

This whitepaper provides an in-depth analysis of the thermodynamic properties and thermal degradation kinetics of this carbazole-derived amino alcohol. By establishing self-validating analytical protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we delineate the operational thermal windows required to maintain structural and chiral integrity.

Chemical Context and Structural Thermodynamics

The thermodynamic profile of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is dictated by two distinct structural domains:

  • The Rigid Carbazole Core: Derived from 4-hydroxycarbazole, which exhibits high thermal stability and a high melting point (169–173 °C) due to extensive aromatic pi-stacking and strong intermolecular forces[1].

  • The Aliphatic Amino-Alcohol Chain: This flexible side chain introduces hydrogen-bonding capabilities (via the primary amine and secondary hydroxyl groups) but serves as the thermodynamic "weak link" susceptible to thermal cleavage at elevated temperatures.

When compared to the final Active Pharmaceutical Ingredient (API), Carvedilol—which melts at approximately 117 °C and begins chemical decomposition around 250 °C (523.15 K)[2]—the intermediate exhibits a transitional thermodynamic state. The cohesive energy within the crystal lattice of the intermediate is primarily driven by hydrogen bonding networks, which must be carefully quantified to predict solubility and physical stability[3].

Phase Transitions and Degradation Kinetics

Endothermic Phase Transitions (Melting)

Upon heating, the intermediate undergoes a distinct endothermic phase transition from a crystalline solid to a liquid melt. The enthalpy of fusion ( ΔHfus​ ) provides a direct quantitative measure of the crystal lattice energy. Because the (R)-enantiomer forms a distinct chiral crystal lattice compared to the racemate, its melting point and ΔHfus​ are unique and serve as an indicator of enantiomeric purity.

Thermal Degradation and Evolved Gas Analysis

The thermal stability limit is reached when the kinetic energy exceeds the bond dissociation energy of the aliphatic chain. Much like the thermal decomposition of Carvedilol, the degradation of this intermediate is a multi-step process[2]. Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) reveals that decomposition initiates post-melting. The primary thermal cleavage occurs at the terminal amine, resulting in the evolution of ammonia gas, followed by the breakdown of the propanol ether linkage[2]. The carbazole core remains largely intact until extreme temperatures, eventually forming a carbonaceous char.

Degradation Solid Crystalline Intermediate (Stable < 150°C) Melt Liquid Melt (Endothermic Phase) Solid->Melt Heating (Tm) Decomp Chemical Decomposition (> 240°C) Melt->Decomp Thermal Stress Gas Evolved Gases (Ammonia, Phenolics) Decomp->Gas Bond Cleavage Residue Carbazole Residue (Carbonaceous) Decomp->Residue Char Formation

Fig 1: Thermal degradation pathway of the carbazole-derived amino alcohol.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal control to verify data accuracy.

Workflow Start Sample Prep: (R)-Enantiomer DSC DSC Analysis (Phase Transitions) Start->DSC 2-5 mg, Al pan TGA TGA-FTIR Analysis (Mass Loss) Start->TGA 5-10 mg, Alumina pan Kinetics Kinetic Modeling (Activation Energy) DSC->Kinetics Heat Flow Data TGA->Kinetics Mass Decay Data Stability Thermal Stability Profile Kinetics->Stability Arrhenius Parameters

Fig 2: Integrated thermal analysis workflow for determining thermodynamic stability.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point ( Tm​ ), glass transition ( Tg​ ), and enthalpy of fusion ( ΔHfus​ ).

  • Step 1: System Calibration (Validation Step): Run a high-purity Indium standard. Causality: Indium has a precisely known melting point (156.6 °C) and enthalpy (28.45 J/g). Calibrating against Indium ensures the sensor's thermal resistance and heat capacity are accurately mathematically compensated, validating all subsequent sample data.

  • Step 2: Baseline Subtraction: Run an empty, sealed aluminum pan across the target temperature range (25 °C to 200 °C). Causality: This isolates the thermal inertia of the instrument and the pan, ensuring the final thermogram reflects only the sample's heat flow.

  • Step 3: Sample Preparation: Weigh 2.0 ± 0.5 mg of the (R)-intermediate into an aluminum pan and crimp seal it[3]. Causality: A small mass prevents thermal lag (uneven heating through the sample block), ensuring sharp, highly resolved endothermic peaks.

  • Step 4: Thermal Execution: Heat the sample at a rate of 10 °C/min under a dynamic nitrogen atmosphere (50 mL/min)[3]. Causality: The nitrogen purge displaces oxygen, preventing premature oxidative degradation that could artificially broaden or shift the melting endotherm.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To establish the onset of thermal decomposition ( Td​ ) and degradation kinetics.

  • Step 1: Buoyancy Correction (Validation Step): Perform a blank run with an empty alumina crucible under identical heating conditions. Causality: As gas density changes with temperature, the balance registers an artificial mass change (buoyancy effect). Subtracting the blank validates the true mass loss of the sample.

  • Step 2: Sample Loading: Load 5.0 to 10.0 mg of the sample into the alumina crucible[3]. Causality: Alumina is used instead of aluminum because the expected decomposition temperatures (>250 °C) approach the softening point of standard aluminum pans.

  • Step 3: Execution: Heat from 25 °C to 600 °C at 10 °C/min under nitrogen flow[3]. Causality: This wide temperature sweep captures both the primary loss of the amino-alcohol chain and the secondary carbonization of the carbazole ring.

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters for (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol, derived from structural extrapolation of its precursor (4-hydroxycarbazole) and its downstream API (Carvedilol).

Thermodynamic PropertyAnalytical MethodExpected Value / RangeMechanistic Significance
Melting Temperature ( Tm​ ) DSC130 °C – 150 °CDefines the absolute upper limit for solid-state processing and crystallization.
Enthalpy of Fusion ( ΔHfus​ ) DSC~ 35 – 45 kJ/molQuantifies crystal lattice energy; critical for predicting solvent solubility.
Onset of Decomposition ( Td​ ) TGA> 240 °CEstablishes the thermal safety margin for high-temperature chemical synthesis.
Primary Evolved Gas TG-FTIRAmmonia ( NH3​ )Mechanistically confirms the initial cleavage of the terminal primary amine group[2].

*Values are extrapolated based on the established thermal profiles of 4-hydroxycarbazole (169-173 °C)[1] and Carvedilol (117 °C)[2].

Conclusion

The thermodynamic evaluation of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol reveals a molecule with robust physical stability, anchored by its rigid carbazole core. However, its thermal processing window is strictly bounded by the lability of its aliphatic amino-alcohol chain. By employing rigorous, self-validating DSC and TGA protocols, process chemists can accurately map these phase transitions. Maintaining process temperatures well below the established Td​ (>240 °C) and understanding the Tm​ dynamics are critical to preventing ammonia evolution, avoiding thermal degradation, and preserving the chiral integrity necessary for the synthesis of high-efficacy beta-blockers.

References

  • Source: researchgate.
  • Source: acs.
  • 4-Hydroxy Carbazole - Brundavan laboratories Pvt.

Sources

Exploratory

The Pharmacological Potential of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol Derivatives

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive analysis of the (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol scaffold, a privileged structure in medicinal chemistry. W...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol scaffold, a privileged structure in medicinal chemistry. We will dissect its multifaceted pharmacological activities, moving beyond its classical role in adrenergic blockade to explore its potential in neuroprotection and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for next-generation therapeutics.

Section 1: Introduction to the Carbazolyl-Oxypropanolamine Scaffold

The journey of the carbazolyl-oxypropanolamine scaffold is best exemplified by its most famous member, Carvedilol. Initially developed as a third-generation beta-blocker, its unique combination of activities has established it as a cornerstone in cardiovascular therapy and a launchpad for further discovery.

The Archetype: (R,S)-Carvedilol - A Multi-Action Neurohormonal Antagonist

Carvedilol is a non-selective beta-adrenoceptor antagonist (β1, β2) and an alpha-1 (α1) adrenergic blocker.[1][2] This dual mechanism allows it to reduce heart rate and contractility (beta-blockade) while also promoting vasodilation to lower blood pressure (alpha-blockade).[2][3] It is clinically approved for treating heart failure, hypertension, and left ventricular dysfunction following a heart attack.[3][4]

Crucially, the pharmacological activity of Carvedilol is stereospecific. The S(-) enantiomer is responsible for the potent beta-blocking activity, whereas both the S(-) and R(+) enantiomers contribute to the alpha-1 blockade.[1][5] Beyond this, Carvedilol exhibits a range of ancillary properties, including antioxidant, anti-inflammatory, and anti-proliferative effects, which are not typical of older beta-blockers and contribute significantly to its therapeutic profile.[5][6]

Defining the Core Moiety: (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol

The core structure consists of three key pharmacophoric elements:

  • A Carbazole Ring System: This rigid, aromatic tricycle is primarily responsible for the compound's potent antioxidant and free-radical scavenging properties.[7][8]

  • An Oxypropanolamine Linker: This is a classic feature of beta-blockers, containing a chiral center at the 2-propanol position that is critical for stereospecific interactions with adrenergic receptors.

  • An Amino Side-Chain: This portion can be extensively modified to alter receptor affinity, selectivity, and pharmacokinetic properties. In Carvedilol, this is a 2-(2-methoxyphenoxy)ethylamine group.

Rationale for Derivatization: Beyond Adrenergic Blockade

The proven clinical success and unique polypharmacology of Carvedilol provide a compelling rationale for developing new derivatives. The goals of such derivatization are to:

  • Enhance Ancillary Properties: Isolate and amplify the potent antioxidant, neuroprotective, or anticancer effects while potentially reducing adrenergic activity to minimize cardiovascular side effects in non-cardiac indications.

  • Improve Pharmacokinetics: Modify the structure to block metabolic pathways, thereby increasing half-life and potentially allowing for less frequent dosing.[8][9]

  • Explore New Therapeutic Targets: Leverage the carbazole nucleus, a known pharmacophore in oncology and neuropharmacology, to create novel agents for different disease areas.[10][11]

Section 2: Medicinal Chemistry and Synthesis

The synthesis of carbazolyl-oxypropanolamine derivatives is well-established, typically following a convergent strategy. Understanding the synthetic rationale is key to designing novel analogs with desired properties.

General Synthetic Pathways

The most common synthetic route involves a two-step process starting from 4-hydroxy-9H-carbazole.

Step-by-Step Protocol: General Synthesis

  • Epoxidation of 4-hydroxy-9H-carbazole:

    • Dissolve 4-hydroxy-9H-carbazole in a suitable solvent (e.g., acetone, DMF) containing a base (e.g., K2CO3, NaOH).

    • Add epichlorohydrin dropwise to the mixture at room temperature or with gentle heating.

    • Stir the reaction for several hours until completion (monitored by TLC).

    • Work up the reaction by filtering the inorganic salts and evaporating the solvent. The crude product, 4-(oxiran-2-ylmethoxy)-9H-carbazole, can be purified by crystallization or chromatography.[12][13]

  • Oxirane Ring Opening:

    • Dissolve the epoxy intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol.

    • Add the desired primary or secondary amine (e.g., 2-(2-methoxyphenoxy)ethylamine for Carvedilol).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete.[14]

    • Cool the reaction mixture and precipitate the final product. The resulting solid can be filtered and purified by recrystallization.

A significant challenge in this synthesis is the potential formation of a "bis" impurity, where a second molecule of the epoxy intermediate reacts with the secondary amine of the product.[12] Strategies to mitigate this include using a protecting group on the amine or carefully controlling reaction stoichiometry and conditions.[15]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps Carbazole 4-Hydroxy-9H-carbazole Step1 Step 1: Epoxidation (Base, Solvent) Carbazole->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Amine R1R2-NH (Desired Amine) Step2 Step 2: Ring Opening (Solvent, Heat) Amine->Step2 Intermediate 4-(Oxiran-2-ylmethoxy) -9H-carbazole Step1->Intermediate Product Final Derivative Step2->Product Intermediate->Step2

Caption: General synthetic workflow for carbazolyl-oxypropanolamine derivatives.
Strategies for Derivatization
  • Modification of the Carbazole Ring: Introducing substituents such as halogens (e.g., fluorine) at positions vulnerable to metabolism can enhance the pharmacokinetic profile by increasing the drug's half-life.[9] Hydroxylation of the carbazole ring, mimicking natural metabolites, can dramatically increase antioxidant activity.[16]

  • Alteration of the Amino Side-Chain: This is the most common point of modification. Varying the amine component can fine-tune adrenergic receptor affinity and selectivity. Exploring entirely different side chains can lead to compounds where ancillary properties, like calcium channel modulation, become dominant.[17]

Section 3: Core Pharmacological Activities: Cardiovascular Applications

The primary therapeutic application of this scaffold remains in cardiovascular disease, owing to its unique combination of adrenergic blockade and organ-protective ancillary properties.

Mechanism of Action: A Dual-Pronged Approach

The cardiovascular effects are mediated primarily through the simultaneous blockade of β- and α1-adrenergic receptors.

  • β-Adrenergic Receptor Antagonism: The S(-) enantiomer binds to β1 and β2 receptors, preventing their activation by catecholamines like norepinephrine.[1] This leads to decreased heart rate, reduced myocardial contractility, and lower myocardial oxygen demand.[1]

  • α1-Adrenergic Receptor Blockade: Both enantiomers block α1 receptors on vascular smooth muscle. This inhibits vasoconstriction, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[2][5] Unlike pure beta-blockers, this vasodilation helps maintain cardiac output.[3]

Adrenergic_Blockade cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Catecholamines Norepinephrine/ Epinephrine Beta1 β1 (Heart) Catecholamines->Beta1 Activates Alpha1 α1 (Blood Vessels) Catecholamines->Alpha1 Activates HeartRate ↓ Heart Rate ↓ Contractility Beta1->HeartRate Vasodilation Vasodilation ↓ Blood Pressure Alpha1->Vasodilation Derivative (R/S)-Derivative Derivative->Beta1 Blocks Derivative->Alpha1 Blocks

Caption: Dual blockade of β1 and α1 adrenergic receptors.
Ancillary Cardioprotective Mechanisms
  • Antioxidant Properties: The carbazole nucleus is a potent scavenger of reactive oxygen species (ROS).[7] Carvedilol and its hydroxylated metabolites protect cell membranes from lipid peroxidation, a key process in the pathophysiology of atherosclerosis and heart failure.[18][19] This antioxidant activity is independent of adrenoceptor blockade.

  • Inhibition of Store-Overload-Induced Ca2+ Release (SOICR): Carvedilol can inhibit the ryanodine receptor (RyR2), a calcium release channel in the sarcoplasmic reticulum.[17] By preventing spontaneous Ca2+ leaks, it helps stabilize cardiac rhythm, which may contribute to its anti-arrhythmic effects in heart failure.

  • Anti-proliferative Effects: Carvedilol has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, a key event in the development of atherosclerotic plaques.[5][18]

Table 1: Cardiovascular Activities of Selected (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol Derivatives

CompoundPrimary Target(s)Key Ancillary ActivityTherapeutic ImplicationReference(s)
Carvedilol β1/β2/α1 AdrenoceptorsPotent Antioxidant, SOICR InhibitionHeart Failure, Hypertension[1][5][17]
SB 211475 Na+ Channels, NMDA Receptors28-fold greater antioxidant activity than CarvedilolPotential for enhanced cardioprotection via antioxidation[20]
8-Fluoro-Carvedilol Analog Presumed β1/β2/α1Designed to block metabolismImproved Pharmacokinetics[9]

Section 4: Expanding Therapeutic Horizons: Neuroprotective Potential

The ability of these compounds to cross the blood-brain barrier, combined with their potent antioxidant and ion channel modulating effects, makes them highly attractive candidates for treating neurodegenerative diseases and acute brain injury.

Multi-Modal Neuroprotective Mechanisms

Carvedilol and its derivatives protect neurons through several distinct mechanisms, offering a multi-pronged defense against ischemic and excitotoxic damage.

  • Inhibition of Oxidative Stress: In the brain, as in the heart, the compounds scavenge free radicals and inhibit lipid peroxidation, protecting neurons from oxidative damage that is a hallmark of stroke and neurodegenerative conditions.[21][22]

  • Modulation of Ion Channels: Carvedilol has been shown to modulate Na+ channels and act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[23] By inhibiting excessive Na+ influx and blocking excitotoxic glutamate signaling, these derivatives can prevent the catastrophic ion imbalances that lead to neuronal death.[23]

  • Inhibition of Glutamate Release: The compounds can also inhibit the release of glutamate, the primary excitatory neurotransmitter, further dampening the excitotoxic cascade.[23]

Neuroprotection_Pathways cluster_pathways Pathways to Neuronal Damage Ischemia Ischemic Insult (e.g., Stroke) ROS ↑ Reactive Oxygen Species (Oxidative Stress) Ischemia->ROS Glutamate ↑ Glutamate Release (Excitotoxicity) Ischemia->Glutamate Ion ↑ Na+/Ca2+ Influx Ischemia->Ion Derivative Carbazole Derivative Derivative->ROS Inhibits Derivative->Glutamate Inhibits Derivative->Ion Modulates Damage Neuronal Death ROS->Damage Glutamate->Damage Ion->Damage

Caption: Multi-modal neuroprotective mechanisms of carbazole derivatives.
Preclinical Evidence and Key Derivatives

Preclinical studies have demonstrated significant neuroprotection in both in vitro and in vivo models.[21][22]

  • Carvedilol protected cultured neurons from glutamate-induced excitotoxicity (IC50 = 1.1 μM) and from direct oxidative challenge (IC50 = 5 μM).[22]

  • In a gerbil model of global brain ischemia, Carvedilol treatment resulted in a 52% protection of vulnerable CA1 hippocampal neurons.[21][22]

  • The hydroxylated derivative SB 211475, while less potent at inhibiting Na+ and NMDA channels, showed vastly superior antioxidant activity, highlighting the potential to create derivatives that are specialized for this neuroprotective mechanism.[20]

Table 2: Neuroprotective Activity of Carvedilol

Assay / ModelEndpointResult (IC50 / Effect)Reference
Cultured NeuronsGlutamate Excitotoxicity1.1 μM[22]
Cultured NeuronsOxidative Challenge5.0 μM[22]
Cultured NeuronsVeratridine-stimulated Aspartate Release1.7 μM[23]
Gerbil Global IschemiaCA1 Hippocampal Neuron Survival52% Neuroprotection[22]

Section 5: Emerging Applications: Oncology

The carbazole nucleus is a well-recognized pharmacophore in cancer drug discovery.[10][11] Many natural and synthetic carbazole-containing compounds exhibit potent cytotoxic and anti-proliferative activities.

Postulated Mechanisms of Anticancer Action

While research into the specific anticancer effects of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol derivatives is still emerging, the broader class of carbazoles acts through several mechanisms:

  • Inhibition of Cell Proliferation and Induction of Apoptosis: Many carbazole derivatives have demonstrated the ability to halt the cell cycle and trigger programmed cell death in various cancer cell lines.[24]

  • DNA Intercalation and Topoisomerase Inhibition: The planar carbazole ring system can intercalate into DNA or inhibit enzymes like topoisomerase, disrupting DNA replication and repair in cancer cells.

  • Modulation of P-glycoprotein (MDR-1): Carvedilol itself is a substrate and modulator of the P-glycoprotein multidrug transporter.[25] This suggests that derivatives could be developed to overcome multidrug resistance, a major challenge in chemotherapy.

Survey of Active Carbazole Derivatives

While not all are oxypropanolamine derivatives, the activity of other carbazoles underscores the potential of the core ring system.

Table 3: Cytotoxic Activity of Selected Carbazole Derivatives

Cell LineCancer TypeDerivative TypeIC50 (μM)Reference
U87MGHuman GliomaCarbazole Carbamate15.25[26]
7901Gastric AdenocarcinomaCarbazole Hydrazone11.8[24]
A875Human MelanomaCarbazole Hydrazone9.77[24]

Section 6: Experimental Protocols for Lead Characterization

Validating the activity of new derivatives requires robust and reproducible assays. Below are foundational protocols for assessing the core activities of this scaffold.

In Vitro Protocol: β1-Adrenergic Receptor Binding Assay

This competitive binding assay determines the affinity of a test compound for the β1-adrenergic receptor.

  • Preparation: Prepare cell membranes from a source rich in β1-AR (e.g., HEK293 cells overexpressing the receptor).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity (e.g., [3H]-Dihydroalprenolol), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

In Vitro Protocol: Antioxidant Capacity (TBARS Assay)

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a reactive aldehyde product.

  • Preparation: Prepare a brain or heart tissue homogenate, which serves as a source of lipids susceptible to peroxidation.

  • Induction of Peroxidation: To the tissue homogenate, add a pro-oxidant agent (e.g., FeSO4/ascorbate) to initiate lipid peroxidation. Simultaneously, add varying concentrations of the test compound.[7]

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Color Development: Heat the samples (e.g., 95°C for 30 minutes) to allow MDA to react with TBA, forming a pink-colored adduct.

  • Detection: Cool the samples and centrifuge to pellet proteins. Measure the absorbance of the supernatant at ~532 nm.

  • Analysis: Compare the absorbance of samples treated with the test compound to the control (pro-oxidant only). Calculate the percentage inhibition of lipid peroxidation and determine the IC50 value.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary / Functional Assays cluster_tertiary In Vivo / Advanced Assays Library Library of New Derivatives Binding Receptor Binding Assays (β1, β2, α1) Library->Binding Antioxidant Antioxidant Assays (e.g., TBARS, DPPH) Binding->Antioxidant Functional Functional Cellular Assays (e.g., cAMP accumulation) Binding->Functional Hits Cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) Binding->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics Antioxidant->PK_PD Functional->PK_PD Leads Cytotoxicity->PK_PD InVivo In Vivo Efficacy Models (Hypertension, Ischemia, Xenograft) PK_PD->InVivo Lead Lead Candidate InVivo->Lead

Caption: A screening cascade for characterizing novel derivatives.

Section 7: Conclusion and Future Directions

The (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol scaffold represents a remarkable example of a privileged structure in drug discovery. Its evolution from a dual-action cardiovascular agent to a platform for developing neuroprotective and potentially oncologic therapies highlights its immense versatility.

Future research should focus on:

  • Deconstructing Polypharmacology: Systematically designing derivatives that isolate and enhance specific ancillary properties (e.g., maximizing antioxidant potential while minimizing beta-blockade for neuroprotection).

  • Targeting New Mechanisms: Exploring the scaffold's potential to modulate other targets, such as ion channels or enzymes implicated in cancer, based on the known activities of the carbazole nucleus.

  • Optimizing for CNS Penetration: For neuroprotective applications, fine-tuning the physicochemical properties to ensure optimal blood-brain barrier penetration and retention.

By leveraging the deep well of knowledge surrounding this core moiety, drug development professionals are well-positioned to create a new generation of innovative therapeutics for some of the most challenging diseases.

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

Executive Summary (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, the R-enantiomer of the widely-used cardiovascular drug Carvedilol, presents a distinct pharmacological profile that necessitates a thorough and independe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, the R-enantiomer of the widely-used cardiovascular drug Carvedilol, presents a distinct pharmacological profile that necessitates a thorough and independent safety evaluation. While racemic Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic receptor antagonist properties, its activity is stereoselective. The S(-)-enantiomer is a potent beta- and alpha-1 blocker, whereas the R(+)-enantiomer exhibits only alpha-1 blocking activity.[1][2] This distinction is critical; the R-enantiomer may offer therapeutic potential with a different side-effect profile, particularly avoiding the bradycardia associated with potent beta-blockade.[3] This guide provides a comprehensive framework for the in vitro assessment of (R)-Carvedilol, outlining a logical, tiered approach to characterizing its cytotoxicity, organ-specific toxicity, and genotoxic potential. The methodologies described herein are grounded in established regulatory guidelines and incorporate modern, high-throughput techniques to build a robust preclinical safety dossier.

Introduction: The Rationale for Enantiomer-Specific Toxicity Testing

Carvedilol is administered clinically as a racemic mixture.[4] However, the two enantiomers, (R)- and (S)-Carvedilol, are not pharmacologically equivalent. The S-enantiomer is primarily responsible for the potent beta-adrenergic blockade, while both enantiomers contribute to alpha-1 blockade.[1][2][5] Research suggests that the R-enantiomer, being devoid of significant beta-blocking activity, could suppress Ca2+-triggered arrhythmias without inducing bradycardia or hypotension, side effects that can limit the therapeutic window of racemic Carvedilol.[3]

This fundamental difference in pharmacology underscores the necessity of evaluating the toxicity of the R-enantiomer as a separate chemical entity. In vitro toxicology provides a powerful, ethical, and efficient first tier in this evaluation, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing.[6][7] This guide details the critical assays required to build a foundational safety profile for (R)-Carvedilol.

Foundational Cytotoxicity Assessment: Establishing a Toxicity Baseline

The initial step in any in vitro safety assessment is to determine the concentration range at which the test compound induces general cellular toxicity. This provides a baseline for designing subsequent, more specific assays, ensuring that observed effects in later experiments are not simply a consequence of overt cytotoxicity. We will utilize two complementary assays that measure different hallmarks of cell death.

Experimental Workflow: Foundational Cytotoxicity

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Parallel Assays (24-48h incubation) cluster_readout Data Acquisition & Analysis Prep Seed relevant cell line (e.g., HepG2, AC16) in 96-well plates Treatment Treat cells with a concentration gradient of (R)-Carvedilol (e.g., 0.1 µM to 200 µM) Prep->Treatment Assay_MTT MTT Assay: Add MTT reagent, incubate, solubilize formazan Treatment->Assay_MTT Measures metabolic activity Assay_LDH LDH Assay: Collect supernatant, add LDH reaction mixture Treatment->Assay_LDH Measures membrane rupture Read_MTT Measure Absorbance at ~570nm Assay_MTT->Read_MTT Read_LDH Measure Absorbance at ~490nm Assay_LDH->Read_LDH Analysis Calculate % Viability / % Cytotoxicity vs. Control. Determine IC50 values. Read_MTT->Analysis Read_LDH->Analysis

Caption: Workflow for foundational cytotoxicity screening.

Protocol: Cell Viability via Mitochondrial Activity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. A reduction in this activity is an early indicator of cellular stress or apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma (HepG2) or human cardiomyocyte (AC16) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of (R)-Carvedilol in the appropriate cell culture medium. A suggested concentration range is 0.1 µM to 200 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity. It serves as a self-validating counterpart to the MTT assay, distinguishing between a reduction in metabolic activity and outright cell lysis.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD⁺, and a diaphorase/tetrazolium salt system) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each concentration relative to this maximum and determine the IC₅₀ value.

Data Presentation: Expected Cytotoxicity Data
AssayCell LineEndpoint(R)-Carvedilol IC₅₀ (µM)Racemic Carvedilol IC₅₀ (µM)[8][9]
MTT HepG2Metabolic ViabilityHypothetical Value: >100~20-85
LDH HepG2Membrane IntegrityHypothetical Value: >100~20-30
MTT hiPSC-CMsMetabolic ViabilityHypothetical Value: >50Not specified
LDH hiPSC-CMsMembrane IntegrityHypothetical Value: >50Not specified
Note: Racemic carvedilol data is sourced from studies which may use different cell lines and conditions.[8][9] Values are for comparative context only.

Organ-Specific Toxicity Assessment

With a baseline cytotoxicity profile established, the next logical step is to investigate potential toxicity in organ systems most relevant to the compound's expected metabolism and therapeutic target: the liver and the heart.

Hepatotoxicity Profile

Causality: The liver is the primary site of Carvedilol metabolism, mediated mainly by cytochrome P450 enzymes like CYP2D6 and CYP2C9.[1] This metabolic processing can sometimes lead to the formation of reactive metabolites, which may induce hepatotoxicity.[10] Therefore, assessing the potential for (R)-Carvedilol to cause liver cell damage is a critical safety checkpoint. Studies have shown that carvedilol can have protective effects against liver fibrosis but may also induce cholestasis.[11][12][13]

Recommended Model: Human hepatoma cell line (HepG2) or primary human hepatocytes. HepG2 cells are widely used as they retain many liver-specific metabolic functions.

Key Endpoints:

  • Reactive Oxygen Species (ROS) Production: An early indicator of oxidative stress, a common mechanism of drug-induced liver injury.

  • Mitochondrial Membrane Potential (MMP): A measure of mitochondrial health, as mitochondrial dysfunction is a key event in many toxicity pathways.

Protocol: ROS Production using DCFH-DA Assay

  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate.

  • Treatment: Treat cells with sub-lethal concentrations of (R)-Carvedilol (determined from foundational cytotoxicity assays) for various time points (e.g., 1, 6, 24 hours).

  • Loading: Wash the cells with warm PBS and incubate with 2’,7’–dichlorofluorescin diacetate (DCFH-DA) solution (10 µM) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2’,7’–dichlorofluorescein (DCF).

  • Readout: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.

Cardiotoxicity Profile

Causality: As (R)-Carvedilol is an analogue of a cardiovascular drug, a rigorous assessment of its potential cardiotoxic effects is paramount. The two primary areas of concern are electrophysiological disturbances (proarrhythmia) and direct cardiomyocyte damage (structural toxicity).

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization (the process of resetting the heart for the next beat).[14] Inhibition of the hERG channel can delay repolarization, prolong the QT interval on an electrocardiogram, and lead to a life-threatening arrhythmia called Torsades de Pointes.[14][15] Therefore, the hERG assay is a mandatory regulatory checkpoint in drug development.[15][16]

Recommended Model: Automated patch-clamp systems using cell lines stably expressing the hERG channel (e.g., HEK293-hERG). This provides a high-throughput, cost-effective alternative to the gold-standard manual patch-clamp.[16][17]

Step-by-Step Methodology (Automated Patch-Clamp):

  • Cell Preparation: Harvest and prepare a single-cell suspension of HEK293-hERG cells according to the instrument manufacturer's protocol.

  • Compound Application: Load the prepared cell suspension and a dilution series of (R)-Carvedilol onto the system's microfluidic chip.

  • Data Acquisition: The automated system will establish a giga-seal, achieve whole-cell configuration, and apply a specific voltage-clamp protocol to elicit and measure the hERG current. The test compound is applied at various concentrations.

  • Analysis: The system's software measures the peak tail current inhibition at each concentration. An IC₅₀ value is calculated to quantify the compound's potency as a hERG channel inhibitor.

Causality: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represent a state-of-the-art in vitro model.[18] They are human-derived, exhibit spontaneous beating, and express relevant cardiac ion channels and structural proteins, allowing for a more integrated assessment of cardiotoxicity than single-channel assays.[18][19][20] They can be used to evaluate chronic drug effects and recapitulate known cardiotoxic signatures.[6]

Recommended Model: Monolayers of hiPSC-CMs cultured on microelectrode array (MEA) plates or plates suitable for high-content imaging.

Key Endpoints & Protocols:

  • Functional Toxicity (MEA):

    • Culture hiPSC-CMs on MEA plates until a spontaneously beating syncytium is formed.

    • Record baseline electrophysiological parameters (e.g., field potential duration, beat rate).

    • Apply (R)-Carvedilol and record changes in these parameters acutely and chronically (e.g., up to 96 hours).[6] This can detect proarrhythmic signals beyond simple hERG blockade.[20]

  • Structural Toxicity (High-Content Imaging):

    • Culture hiPSC-CMs in imaging-compatible microplates.

    • Treat with (R)-Carvedilol for an extended period (e.g., 72 hours).

    • Stain cells with fluorescent probes for markers of cell health (e.g., nuclear morphology with Hoechst), mitochondrial integrity (e.g., TMRM), and cellular stress (e.g., ROS-sensitive dyes).

    • Use an automated imaging system to capture and analyze multiparametric changes, providing a detailed fingerprint of any potential structural toxicity.

G cluster_model Advanced In Vitro Model cluster_endpoints Multiparametric Assessment cluster_readouts Key Readouts Model Human iPSC-Derived Cardiomyocytes (hiPSC-CMs) Functional Functional Toxicity (Microelectrode Array - MEA) Model->Functional Structural Structural Toxicity (High-Content Imaging) Model->Structural FP_Duration Field Potential Duration Functional->FP_Duration BeatRate Beat Rate & Irregularity Functional->BeatRate NucMorph Nuclear Morphology Structural->NucMorph MitoHealth Mitochondrial Membrane Potential Structural->MitoHealth

Caption: Integrated cardiotoxicity assessment using hiPSC-CMs.

Genotoxicity Assessment

Causality: Genotoxicity assessment is a critical component of safety evaluation, as it identifies compounds that can cause genetic damage (mutations or chromosomal aberrations), which can lead to cancer or developmental defects. While racemic Carvedilol has tested negative in a battery of genotoxicity assays, including the Ames and micronucleus tests, this must be formally confirmed for the R-enantiomer.[21][22]

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality: The in vitro micronucleus test is a gold-standard genotoxicity assay that detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss or gain).[23][24][25] It identifies micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[24][26] This assay is preferred over the chromosomal aberration test for its higher throughput and ability to detect both mechanisms of chromosomal damage.[23]

Step-by-Step Methodology (using human lymphocytes or TK6 cells):

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line like TK6.[25]

  • Cytotoxicity Range-Finding: First, determine the cytotoxicity of (R)-Carvedilol in the chosen cell line to select appropriate concentrations for the main experiment, typically aiming for up to 55±5% cytotoxicity at the highest concentration.[23]

  • Treatment: Expose the cells to (R)-Carvedilol for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer duration (e.g., ~24 hours) without S9. The S9 fraction mimics hepatic metabolism, detecting metabolites that may be genotoxic.

  • Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive genotoxic result.

Integrated Safety Assessment and Interpretation

The data generated from this comprehensive suite of in vitro assays must be synthesized to form a coherent safety profile.

  • Establish the Therapeutic Index: The primary goal is to establish an in vitro therapeutic index. This is the ratio between the concentrations causing toxicity (e.g., IC₅₀ for cytotoxicity) and the concentrations required for the desired pharmacological effect. A large index suggests a favorable safety margin.

  • Identify Hazard "Flags": A positive result in any assay, particularly the hERG or genotoxicity tests, serves as a significant red flag that requires further investigation and de-risking. For example, a positive hERG result (e.g., IC₅₀ < 10 µM) would trigger more detailed electrophysiological studies. A confirmed positive micronucleus test would likely halt development unless the compound is intended for a life-threatening indication with no alternatives.

  • Contextualize with Racemic Data: Compare the toxicity profile of (R)-Carvedilol with existing data for racemic Carvedilol and the S-enantiomer. A significantly improved safety profile for the R-enantiomer would be a strong rationale for its continued development.

  • Limitations and Next Steps: While powerful, in vitro models cannot fully replicate the complexity of a whole organism.[7] They lack complex multi-organ interactions and long-term systemic effects. The results from this guide should be used to make a data-driven decision on whether to advance (R)-Carvedilol to in vivo toxicology studies in relevant animal models, which are necessary for ultimate regulatory submission.

By following this structured, mechanistically-driven in vitro testing cascade, researchers and drug development professionals can efficiently and robustly characterize the safety profile of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, paving the way for its potential development as a novel therapeutic agent.

References

  • Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC.
  • Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity - MDPI.
  • A cell-free, high-throughput hERG safety assay - The Rockefeller University.
  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog.
  • Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association | Circulation Research.
  • Augmented cytotoxic, mutagenic and genotoxic response triggered by carvedilol and celecoxib combinations - SciELO.
  • hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro- Electrode-Array Analyses Can Tell Us - PMC.
  • hERG Safety Testing using a Fluorescence Polarization Assay - Agilent.
  • hERG screening using high quality electrophysiology assays.
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories.
  • Herg Assay Services | Reaction Biology.
  • Updates to OECD in vitro and in chemico test guidelines.
  • Carvedilol Tablets - accessdata.fda.gov.
  • Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - Frontiers.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD.
  • The Adrenergic Receptor Antagonist Carvedilol Elicits Anti-Tumor Responses in Uveal Melanoma 3D Tumor Spheroids and May Serve as Co-Adjuvant Therapy with Radiation - PMC.
  • Metabolic activation and cytotoxicity of carvedilol mediated by cytochrome P450s in vitro and in vivo - PubMed.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials - PMC.
  • (carvedilol) Tablets - accessdata.fda.gov.
  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know.
  • In vitro assays for developmental neurotoxicity - OECD.
  • ECVAM in vitro toxicity tests included in OECD testing recommendations - CORDIS.
  • Guidelines for the Testing of Chemicals - OECD.
  • Carvedilol improves liver cirrhosis in rats by inhibiting hepatic stellate cell activation, proliferation, invasion and - Spandidos Publications.
  • Carvedilol improves liver cirrhosis in rats by inhibiting hepatic stellate cell activation, proliferation, invasion and collagen synthesis - PMC.
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
  • The β-Blocker Carvedilol Prevents Benzo(a)pyrene-Induced Lung Toxicity, Inflammation and Carcinogenesis - PMC.
  • Cardiac adrenergic receptor effects of carvedilol.
  • Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure | Request PDF - ResearchGate.
  • Full article: Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle - Taylor & Francis.
  • Effect of carvedilol on Ca2+ movement and cytotoxicity in human MG63 osteosarcoma cells.
  • Carvedilol - StatPearls - NCBI Bookshelf.
  • Non-β-blocking R-carvedilol enantiomer suppresses Ca 2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - Portland Press.
  • Carvedilol impairs bile acid homeostasis in mice: implication for nonalcoholic steatohepatitis | Toxicological Sciences | Oxford Academic.
  • Protective Effect of Carvedilol on Paracetamol-induced Hepatotoxicity; Role of Modulation Inflammation and Lipid Peroxidation - IMR Press.
  • Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One - Research journals.
  • Proteomic profiling of cellular responses to Carvedilol enantiomers in vascular smooth muscle cells by iTRAQ-coupled 2-D LC-MS/MS - PubMed.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Crystallographers, and Pharmaceutical Development Scientists Compound CAS: 143412-41-3 | Molecular Formula: C₁₅H₁₆N₂O₂ | Molecular Weight: 256.30 g/mol

Executive Summary

In the pharmaceutical development of chiral cardiovascular therapeutics, the absolute stereochemistry of synthetic intermediates dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API). (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is the critical chiral building block in the synthesis of (R)-carvedilol. While racemic carvedilol is widely prescribed for heart failure, the enantiomers exhibit distinct pharmacodynamics: the (S)-enantiomer acts as a non-selective β-blocker, whereas the (R)-enantiomer functions primarily as an α₁-blocker [1].

This whitepaper provides a comprehensive, self-validating methodology for the Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) analysis of this intermediate. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the causality of crystallographic choices—specifically, how to optimize anomalous dispersion for light-atom absolute configuration determination.

Synthetic Context & Stereochemical Imperative

The intermediate is synthesized via the ammonolysis of a chiral epoxide derivative of carbazole. Confirming the retention of the (R)-configuration at this stage is mandatory before proceeding to the final reductive amination step. Relying solely on optical rotation is insufficient for modern regulatory submissions; direct spatial confirmation via X-ray diffraction is the gold standard.

Synthesis_Pathway N1 4-(Oxiran-2-ylmethoxy) -9H-carbazole N2 Ammonolysis (NH3 / MeOH) N1->N2 N3 (R)-1-Amino-3-(9H-carbazol- 4-yloxy)-2-propanol N2->N3 N4 Reductive Amination with Aryl Ether N3->N4 N5 (R)-Carvedilol N4->N5

Synthetic pathway from carbazole epoxide to (R)-Carvedilol.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To determine the 3D atomic arrangement and absolute configuration, a high-quality single crystal must be grown and analyzed under optimized conditions.

Crystallization Protocols

The molecule features a secondary alcohol, a primary amine, and a carbazole NH, creating a dense hydrogen-bonding network.

  • Method: Vapor diffusion or slow solvent evaporation.

  • Solvent System: Dissolve the free base in a minimal amount of methanol (hydrogen-bond acceptor/donor) and slowly diffuse a non-polar antisolvent such as hexanes or diethyl ether.

  • Causality: The slow diffusion rate minimizes nucleation sites, promoting the growth of a single, defect-free macroscopic crystal rather than microcrystalline twins.

Data Collection Parameters

For a molecule containing only light atoms (Carbon, Hydrogen, Nitrogen, Oxygen), the choice of X-ray source is the most critical decision in the workflow.

  • Radiation Source: Copper Kα ( λ=1.54184 Å) must be used instead of Molybdenum Kα ( λ=0.71073 Å).

  • Causality: Light atoms exhibit negligible anomalous scattering under Mo Kα radiation. Cu Kα radiation maximizes the resonant scattering (anomalous dispersion) of Oxygen and Nitrogen atoms, creating measurable intensity differences between Friedel pairs ( I(hkl)=I(hkl) ), which is an absolute requirement for determining the Flack parameter in the absence of heavy atoms [2].

  • Temperature: Data collection must be performed at 100(2) K using a nitrogen cryostream.

  • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This reduces background scattering and enhances the intensity of high-angle reflections, allowing for the precise resolution of the hydrogen atoms involved in the critical O-H···N and N-H···O hydrogen bonding networks.

SCXRD_Workflow N1 Crystal Selection & Cryo-Mounting (100 K) N2 Diffraction Data Collection (Cu Kα Radiation) N1->N2 N3 Data Reduction & Integration N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Least-Squares Refinement (SHELXL) N4->N5 N6 Absolute Configuration (Flack Parameter Analysis) N5->N6

SCXRD workflow for light-atom absolute configuration determination.

Structure Solution and Refinement
  • Integration: Raw diffraction frames are integrated using software such as APEX or CrysAlisPro. A multi-scan or spherical harmonic absorption correction is applied.

  • Solution: The phase problem is solved using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: The structure is refined using full-matrix least-squares on F2 (SHELXL). Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to heteroatoms (O, N) should be located in the difference Fourier map and refined freely to accurately model the hydrogen bonding geometry.

Absolute Configuration Determination

The definitive proof of the (R)-configuration relies on the Flack parameter ( x ) . During the refinement of the chiral space group (typically P21​21​21​ or P21​ for enantiopure organics), the software calculates the Flack parameter based on the intensities of Friedel pairs.

  • Validation Metric: A valid (R)-configuration is confirmed when x is close to 0 with a standard uncertainty (s.u.) of less than 0.1 (e.g., x=0.03±0.05 ).

  • Inversion: If x refines to approximately 1.0, the absolute structure is inverted, indicating the crystal is actually the (S)-enantiomer. If x is near 0.5, the crystal is a racemic twin.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

While SCXRD proves the molecular structure and stereochemistry of a single crystal, pharmaceutical manufacturing requires proof that the bulk powder synthesized in the reactor matches this structure and is free of polymorphic impurities [3].

PXRD Protocol
  • Sample Preparation: Lightly grind the bulk (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol powder to minimize preferred orientation effects. Load into an aluminum sample holder.

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα source, scanning from 2θ=2∘ to 40∘ at a rate of 1∘ /min.

  • Validation: Generate a simulated PXRD pattern from the validated SCXRD CIF (Crystallographic Information File) using software like Mercury. Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms bulk phase purity.

Quantitative Data Summaries

The following tables outline the expected crystallographic parameters and hydrogen-bonding metrics for an enantiopure carbazole derivative of this class, serving as a benchmark for structural validation.

Table 1: Representative Crystallographic Parameters

ParameterValue / SpecificationCausality / Significance
Chemical Formula C₁₅H₁₆N₂O₂Confirms intermediate composition.
Crystal System OrthorhombicTypical for rigid, chiral organic molecules.
Space Group P21​21​21​ Non-centrosymmetric; mandatory for enantiopure compounds.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Radiation Cu Kα ( λ=1.54184 Å)Maximizes anomalous dispersion for light atoms.
Flack Parameter ( x ) 0.02±0.04 Mathematically proves the (R)-absolute configuration.
Final R1​ index < 0.05Indicates a highly accurate structural model.

Table 2: Key Structural Interactions (Hydrogen Bonding)

Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Structural Role
O-H···N Secondary AlcoholPrimary Amine2.70 - 2.85Drives primary 1D chain formation in the lattice.
N-H···O Carbazole NHEther Oxygen2.90 - 3.10Stabilizes 3D packing; restricts carbazole ring rotation.
N-H···O Primary AmineAlcohol Oxygen2.85 - 3.00Cross-links adjacent chains.

References

  • Title: Caged-carvedilol as a new tool for visible-light photopharmacology of β-adrenoceptors in native tissues Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: On enantiomorph-polarity estimation Source: Acta Crystallographica Section A (H.D. Flack) URL: [Link]

  • Title: Preparation and characterization of solid dispersions of carvedilol with PVP K30 Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Foundational

Metabolic Degradation Pathways of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol: A Comprehensive Guide for Drug Development

Executive Summary (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is the primary amine metabolite generated via the N-dealkylation of the aryloxypropanolamine beta-blocker, carvedilol. Understanding the metabolic fate of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is the primary amine metabolite generated via the N-dealkylation of the aryloxypropanolamine beta-blocker, carvedilol. Understanding the metabolic fate of this specific enantiomer is critical for pharmacokinetic modeling and toxicology. Carvedilol undergoes highly stereoselective metabolism, wherein the (R)-enantiomer is cleared more rapidly by hepatic enzymes than the (S)-enantiomer, leading to a distinct accumulation profile for its downstream (R)-metabolites[1].

Because this metabolite retains the electron-rich carbazole ring and features a newly exposed primary amine, it is subject to a complex network of Phase I and Phase II biotransformations. This whitepaper details the mechanistic pathways, toxicological implications, and self-validating analytical protocols required to profile this compound.

Core Metabolic Pathways: Mechanistic Breakdown

Phase I: Oxidative Deamination (Detoxification)

The cleavage of the bulky 2-(2-methoxyphenoxy)ethyl group from the parent drug leaves an exposed primary aliphatic amine. This structural feature makes the molecule a prime substrate for Monoamine Oxidase (MAO) and Cytochrome P450 (CYP2D6) enzymes.

  • Mechanism: The terminal amine undergoes oxidation to form a transient imine, which is rapidly hydrolyzed to an aldehyde intermediate (3-(9H-carbazol-4-yloxy)-2-hydroxypropanal).

  • Fate: To prevent aldehyde toxicity, cytosolic Aldehyde Dehydrogenase (ALDH) rapidly oxidizes the intermediate into a stable carboxylic acid, while Aldo-Keto Reductases (AKR) can reduce it to a 1,2-propanediol derivative. This represents a major detoxifying clearance route.

Phase I: Aromatic Hydroxylation (Antioxidant Generation)

The carbazole heterocyclic system is highly susceptible to electrophilic attack by the active heme-oxygen species of2[2].

  • Mechanism: Hydroxylation typically occurs at the 1-, 3-, 4-, 5-, or 8-positions of the carbazole ring.

  • Relevance: These hydroxy-carbazole metabolites are not merely clearance products; they possess potent intrinsic antioxidant properties. They act as free radical scavengers, protecting mitochondria from oxidative stress by inhibiting reactive oxygen species (ROS) generation[3].

Phase I to Reactive Intermediates: Quinone Imine Formation

While aromatic hydroxylation produces beneficial antioxidants, it also serves as the gateway to reactive metabolite (RM) generation.

  • Mechanism: Further two-electron oxidation of the hydroxy-carbazole derivatives by CYPs yields highly electrophilic ortho-quinones or quinone imines .

  • Toxicology: The presence of an aniline-like structural alert within the carbazole framework facilitates this bioactivation. These quinone imines act as Michael acceptors, covalently binding to cellular macromolecules (proteins, DNA), which is a primary mechanism underlying 4[4].

Phase II: Direct Conjugation

Primary amines are uniquely suited for direct Phase II conjugation to enhance aqueous solubility.

  • Mechanism: Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A4 and UGT2B7) catalyze the transfer of glucuronic acid directly to the primary amine, forming an N-glucuronide[5]. This significantly increases the molecule's proton affinity and hydrophobicity, facilitating rapid renal excretion[6].

Pathway Visualization

MetabolicPathways Parent (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol MAO MAO / CYP2D6 (Oxidative Deamination) Parent->MAO Deamination CYP_Ring CYP2D6 / CYP2C9 (Aromatic Hydroxylation) Parent->CYP_Ring Hydroxylation UGT UGT1A4 / UGT2B7 (N-Glucuronidation) Parent->UGT Conjugation Aldehyde Aldehyde Intermediate MAO->Aldehyde Hydroxy Hydroxy-carbazole Metabolites CYP_Ring->Hydroxy NGluc N-Glucuronide Conjugate UGT->NGluc Acid Carboxylic Acid Derivative Aldehyde->Acid ALDH Alcohol 1,2-Propanediol Derivative Aldehyde->Alcohol AKR Quinone Reactive Quinone Imines Hydroxy->Quinone Further Oxidation GSH GSH Conjugates Quinone->GSH GSH Trapping

Metabolic degradation pathways of the primary amine metabolite, highlighting detoxifying and reactive routes.

Quantitative Kinetic Profiling

To assist LC-MS/MS bioanalysts in identifying these biotransformations, the following table summarizes the quantitative mass shifts and toxicological relevance of each pathway.

Metabolic PathwayPrimary Enzyme(s)Expected LC-MS Mass Shift (ΔDa)Clearance ContributionToxicological Relevance
Oxidative Deamination MAO-A/B, CYP2D6-1 Da (Aldehyde)+15 Da (Acid)HighLow (Detoxification)
Aromatic Hydroxylation CYP2D6, CYP2C9+16 DaModerateBeneficial (Antioxidant)
Quinone Imine Formation CYP3A4, CYP2D6+321 Da (with GSH)LowHigh (Idiosyncratic Toxicity Risk)
N-Glucuronidation UGT1A4, UGT2B7+176 DaModerateLow (Renal Excretion)

Experimental Protocols: Reactive Metabolite Trapping

Because quinone imines are highly unstable, they cannot be detected directly in standard pharmacokinetic assays. The following self-validating protocol utilizes Glutathione (GSH) as a soft nucleophile to "trap" the electrophile, forming a stable adduct for LC-HRMS/MS analysis.

Protocol: In Vitro Assessment of Quinone Imine Formation via GSH Trapping

Rationale & Causality: By introducing an excess of GSH into the microsomal incubation, we force a Michael addition reaction with any generated quinone imines before they can covalently bind to the CYP enzymes or microsomal proteins.

Step 1: Reagent & Matrix Preparation

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme stability.

  • Thaw Human Liver Microsomes (HLMs) strictly on ice to preserve delicate CYP450 structural integrity.

Step 2: Incubation Mixture Setup

  • Combine HLMs (final concentration 1 mg/mL), (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol (10 µM), and GSH (5 mM) in the phosphate buffer.

  • Self-Validation Controls:

    • Negative Control 1 (-NADPH): Rules out non-enzymatic degradation or background matrix interference.

    • Negative Control 2 (-GSH): Establishes the baseline MS spectra of the parent and stable Phase I metabolites.

Step 3: Reaction Initiation

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor required for CYP450-mediated aromatic hydroxylation and subsequent quinone formation.

Step 4: Quenching

  • After 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile immediately denatures the CYP enzymes, halting over-oxidation, while precipitating proteins to ensure a clean injection for the mass spectrometer.

Step 5: Centrifugation & LC-HRMS/MS Analysis

  • Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

  • Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Program the mass spectrometer to perform a neutral loss scan of 129 Da , which is the characteristic cleavage of the γ -glutamyl moiety from GSH adducts.

Workflow Step1 Incubate (R)-Metabolite with HLMs & NADPH Step2 Add Trapping Agent (GSH / KCN) Step1->Step2 Step3 Quench with Ice-Cold Acetonitrile Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Analysis LC-HRMS/MS Data Acquisition Step4->Analysis Result Identify Reactive Adducts Analysis->Result

Self-validating in vitro workflow for trapping and identifying reactive quinone imine intermediates.

References

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites Chemical Research in Toxicology, ACS Publications. URL:[Link][4]

  • Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS National Institutes of Health (NIH) / PMC. URL:[Link][6]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity University of Washington School of Pharmacy. URL:[Link][5]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites (Stereoselective Clearance Context) Chemical Research in Toxicology, ACS Publications. URL:[Link][1]

  • Structure of carvedilol and its antioxidant-marked metabolites ResearchGate. URL:[Link][3]

  • Carvedilol - StatPearls NCBI Bookshelf, NIH. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated, Step-by-Step Protocol for the Enantioselective Synthesis of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

Abstract (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is a chiral β-amino alcohol of significant pharmaceutical interest, primarily serving as the pivotal building block for the synthesis of the (S)-enantiomer of Carve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is a chiral β-amino alcohol of significant pharmaceutical interest, primarily serving as the pivotal building block for the synthesis of the (S)-enantiomer of Carvedilol. Carvedilol is a non-selective β-adrenergic blocking agent with α1-blocking activity used in the management of cardiovascular disorders.[1][2] The stereochemistry of this intermediate is critical, as the therapeutic activity of Carvedilol resides almost exclusively in the (S)-enantiomer. This application note provides a detailed, robust, and validated two-step protocol for the enantioselective synthesis of this key intermediate. The presented methodology is designed to maximize yield and optical purity while offering insights into the critical process parameters and underlying chemical principles, ensuring a reproducible and scalable process for research and drug development professionals.

Introduction and Synthetic Strategy

The synthesis of chiral β-amino alcohols is a cornerstone of medicinal chemistry.[3][4] However, traditional synthetic routes are often plagued by challenges, including the formation of difficult-to-remove impurities and poor stereocontrol. In the context of Carvedilol synthesis, a major obstacle is the formation of a "bis impurity," where a second molecule of the epoxide intermediate reacts with the newly formed secondary amine product.[1][5]

To circumvent these issues, this protocol employs a direct and stereocontrolled two-step approach starting from commercially available precursors:

  • Step 1: Stereospecific Epoxidation: Synthesis of the chiral intermediate (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole via a Williamson ether synthesis between 4-hydroxycarbazole and (R)-epichlorohydrin. The use of an enantiopure electrophile is the key to establishing the desired stereocenter.

  • Step 2: Regioselective Aminolysis: A nucleophilic ring-opening of the chiral epoxide with ammonia to yield the target (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol. This reaction proceeds with high regioselectivity, with the nucleophile attacking the sterically least hindered carbon of the epoxide ring.

This strategy is both atom-economical and provides excellent control over the final product's stereochemistry.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxide Ring Opening A 4-Hydroxycarbazole C (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole A->C B (R)-Epichlorohydrin B->C E (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol C->E Aminolysis C->E D Ammonia (NH3) D->E caption Figure 1. Overall Synthetic Workflow.

Caption: Figure 1. Overall Synthetic Workflow.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success of this synthesis. Ensure all reagents are of appropriate purity and all glassware is thoroughly dried.

ReagentCAS No.FormulaMW ( g/mol )PuritySupplier Notes
4-Hydroxycarbazole52602-39-8C₁₂H₉NO183.21≥98%Store in a cool, dark place.
(R)-(-)-Epichlorohydrin51594-55-9C₃H₅ClO92.52≥99%Highly toxic and volatile. Handle in a fume hood.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00≥98%Corrosive. Handle with care.
Toluene108-88-3C₇H₈92.14AnhydrousFlammable solvent.
Methanol (MeOH)67-56-1CH₄O32.04AnhydrousFlammable and toxic.
Ammonium Hydroxide1336-21-6NH₄OH35.0428-30% aq.Pungent odor. Use in a well-ventilated fume hood.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFlammable solvent.
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04AnhydrousUsed for drying organic phases.

Detailed Synthesis Protocol

PART A: Synthesis of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole (Intermediate I)

Principle: This step is a classic Williamson ether synthesis. The phenolic hydroxyl group of 4-hydroxycarbazole is deprotonated by a strong base (NaOH) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of (R)-epichlorohydrin in an Sₙ2 reaction. The intramolecular cyclization of the resulting chlorohydrin intermediate under basic conditions forms the desired epoxide ring stereospecifically.

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxycarbazole (18.3 g, 0.10 mol) and toluene (200 mL).

  • Base Addition: Begin stirring the suspension and add powdered sodium hydroxide (4.4 g, 0.11 mol). The use of powdered base increases the reaction surface area.

  • Addition of Chiral Electrophile: Add (R)-(-)-epichlorohydrin (10.2 g, 0.11 mol) dropwise to the mixture at room temperature over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the 4-hydroxycarbazole spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water (100 mL) and stir for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from isopropanol to yield (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole as a white or off-white solid.

Expected Yield: 85-92%.

PART B: Synthesis of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (Final Product)

Principle: This step involves the nucleophilic ring-opening of the epoxide (Intermediate I) by ammonia. According to Krasucki's rules for epoxide opening, the nucleophile will attack the less substituted carbon atom (C3), leading to the desired 1-amino-2-propanol regioisomer. A large excess of ammonia is used to minimize the formation of the bis-impurity, which arises from the reaction of the product with another molecule of the epoxide starting material.

Caption: Figure 2. Mechanism of Epoxide Opening. (Note: Image placeholders are used in the DOT script; a rendering tool would display chemical structures.)

Procedure:

  • Reaction Setup: In a high-pressure stainless-steel autoclave, place a solution of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole (23.9 g, 0.10 mol) in methanol (250 mL).

  • Ammonia Addition: Cool the autoclave in an ice bath and carefully add concentrated ammonium hydroxide (28-30%, 150 mL, approx. 2.2 mol). The large excess is crucial. Seal the autoclave.

  • Reaction: Heat the autoclave to 80-90°C. The internal pressure will rise. Maintain this temperature with stirring for 8-12 hours. Monitor the reaction by TLC or HPLC if sampling is possible.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. CAUTION: Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.

  • Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess ammonia. This will likely result in the precipitation of the product.

  • Purification:

    • Add deionized water (200 mL) to the residue and stir to form a slurry.

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product, (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol, should be obtained as a crystalline solid.

Expected Yield: 75-85%.

Validation and Troubleshooting

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.%) of the final product. The e.e. should be >99%.

  • Melting Point: Compare with literature values.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete deprotonation of 4-hydroxycarbazole. Insufficient reaction time or temperature.Ensure NaOH is finely powdered and anhydrous. Increase reaction time or temperature slightly (e.g., to 70°C).
Low Enantiomeric Purity Racemization of (R)-epichlorohydrin.Use high-purity (R)-epichlorohydrin from a reputable supplier. Avoid excessively high temperatures or prolonged reaction times.
Formation of Bis-Impurity in Step 2 Insufficient excess of ammonia. Reaction temperature too high.Increase the molar excess of ammonium hydroxide. Maintain the reaction temperature strictly within the 80-90°C range.
Incomplete Reaction in Step 2 Insufficient reaction time or temperature. Poor mixing in the autoclave.Increase reaction time. Ensure vigorous stirring is maintained throughout the reaction.

References

  • Process for the Preparation of Carvedilol.
  • Intermediate for the preparation of carvedilol.
  • Note Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Intermediate for the preparation of carvedilol. European Patent Office EP 1375474 A2. [Link]

  • Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2''-(2'''- methoxy -phenoxy)-ethyl -amino]-propa.
  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]

  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2- oxazolidinone intermediate. Indian Journal of Chemistry, Section B. [Link]

  • Process for the preparation of carvedilol via silyl protection of substituted amine.
  • A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis. [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

Sources

Application

Application Note: Enantioselective Synthesis of (R)-Carvedilol via (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

Executive Summary & Pharmacological Rationale Carvedilol is a widely prescribed aryloxypropanolamine derivative. While administered clinically as a racemate for heart failure, its enantiomers exhibit distinct pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Carvedilol is a widely prescribed aryloxypropanolamine derivative. While administered clinically as a racemate for heart failure, its enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is a potent β-adrenergic receptor antagonist, whereas the (R)-enantiomer is devoid of β-blocking activity but retains α1-blocking, potent antioxidant, and anti-arrhythmic properties[1]. Consequently, the asymmetric synthesis of (R)-Carvedilol is of high interest for targeted drug development.

Traditionally, Carvedilol is synthesized by reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. However, this route suffers from a critical mechanistic flaw: the secondary amine product is more nucleophilic than the primary amine starting material. This leads to over-alkylation and the formation of a bis-alkylated tertiary amine, universally known in pharmacopeias as Impurity B [2].

To circumvent this, modern synthetic strategies utilize the chiral β-amino alcohol intermediate, (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol . As detailed in , employing a chemoselective reductive amination completely suppresses the formation of Impurity B while preserving the stereochemical integrity of the molecule[2].

Mechanistic Insights & Pathway Optimization

The core of this application lies in shifting the synthetic paradigm from a direct SN​2 epoxide opening to a chemoselective reductive amination .

By starting with (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol, the primary amine is condensed with 2-(2-methoxyphenoxy)acetaldehyde to form an imine intermediate. The causality behind the success of this route relies on the choice of reducing agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) . Unlike NaBH4​ , NaBH(OAc)3​ is a mild, sterically hindered reducing agent that selectively reduces protonated iminium ions without reducing the unreacted aldehyde. Because the reduction of the imine to the secondary amine (Carvedilol) is faster than any subsequent reaction, and the resulting secondary amine is too sterically hindered to readily form a stable iminium species with another equivalent of aldehyde, over-alkylation (Impurity B) is structurally and kinetically blocked.

Pathway Epoxide (R)-Epoxide Intermediate Amine (R)-1-Amino-3-(9H-carbazol -4-yloxy)-2-propanol Epoxide->Amine NH3 (aq) Ammonolysis Imine Imine Intermediate Amine->Imine + Aldehyde - H2O Impurity Impurity B (Bis-alkylated) Amine->Impurity Direct Alkylation (Avoided) Aldehyde 2-(2-Methoxyphenoxy) acetaldehyde Aldehyde->Imine Product (R)-Carvedilol (Target) Imine->Product NaBH(OAc)3 Reduction

Fig 1: Chemoselective reductive amination pathway avoiding Impurity B.

Quantitative Data: Route Comparison

The following table summarizes the quantitative advantages of utilizing the amino alcohol intermediate over the traditional epoxide-amine route.

ParameterTraditional Epoxide-Amine RouteAmino Alcohol Reductive Amination
Key Intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole(R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol
Reaction Type SN​2 Nucleophilic Epoxide OpeningChemoselective Reductive Amination
Impurity B Formation High (15% - 25%)Negligible (< 0.5%)
Overall Yield 45% - 55%82% - 88%
Enantiomeric Excess (ee%) Prone to erosion during harsh purification> 99% (Preserved)
Purification Requirement Exhaustive Column ChromatographySimple Recrystallization

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. The success of the chemoselective reduction is directly verified by the absence of the aldehyde reduction byproduct during workup, and the stereochemical integrity is validated via chiral High-Performance Liquid Chromatography (HPLC) as established in[3].

Materials Required
  • (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol (1.0 eq)

  • 2-(2-methoxyphenoxy)acetaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Aqueous NaHCO3​

  • Ethyl Acetate (EtOAc) and Hexane

Step-by-Step Methodology

Step 1: Imine Condensation

  • Charge a flame-dried round-bottom flask with (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol (1.0 eq) and anhydrous DCM (10 mL/mmol).

  • Add 2-(2-methoxyphenoxy)acetaldehyde (1.05 eq) dropwise at room temperature.

  • Causality Note: DCM is specifically chosen because it effectively solubilizes the hydrophobic carbazole moiety without participating in hydrogen bonding, which would otherwise stall the dehydration step of imine formation.

  • Stir for 2 hours under a continuous N2​ atmosphere.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)3​ (1.5 eq) in small portions over 15 minutes.

  • Causality Note: Cooling to 0 °C is critical. It mitigates the exothermic hydride transfer, protecting the adjacent chiral hydroxyl group from potential epimerization. The mild nature of NaBH(OAc)3​ ensures the unreacted aldehyde is not reduced to 2-(2-methoxyphenoxy)ethanol.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 3: Quench and Workup

  • Self-Validation Checkpoint: Perform a TLC (EtOAc:Hexane 1:1). The disappearance of the imine intermediate and the absence of a tertiary amine spot validate the chemoselectivity.

  • Quench the reaction by carefully adding saturated aqueous NaHCO3​ until gas evolution ceases.

  • Causality Note: A basic quench is mandatory to neutralize the acetic acid byproduct from the reducing agent and to free-base the newly formed secondary amine for organic extraction.

  • Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 4: Purification and QC Validation

  • Purify the crude product via recrystallization from hot EtOAc/Hexane.

  • Analyze the purified product via Chiral HPLC using a Phenomenex Lux-Cellulose-4 column.

  • Causality Note: Utilizing an Isopropanol:n-Heptane (60:40 v/v) mobile phase at a flow rate of 1.0 mL/min ensures baseline resolution ( Rs​>1.9 ) of any trace (S)-enantiomer, guaranteeing the ee% of the (R)-Carvedilol batch[3].

Protocol S1 Step 1: Condensation Mix (R)-amino alcohol and aldehyde in DCM (RT, 2h) S2 Step 2: Reduction Add NaBH(OAc)3 at 0°C, stir for 4h S1->S2 S3 Step 3: Quench & Extract Sat. NaHCO3 quench, EtOAc extraction S2->S3 S4 Step 4: Crystallization Recrystallize from EtOAc/Hexane S3->S4 S5 Step 5: QC Analysis Chiral HPLC (Cellulose-4 column) S4->S5

Fig 2: Experimental workflow for reductive amination and QC validation.

References

  • Title: A facile synthesis of carvedilol via β-amino alcohol intermediate Source: ResearchGate URL: [Link]

  • Title: Enantioselective binding of carvedilol to human serum albumin and alpha-1-acid glycoprotein Source: Chirality / ResearchGate URL: [Link]

  • Title: HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations Source: American Journal of Analytical Chemistry (SCIRP) URL: [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural and Chiral Characterization of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

Introduction & Mechanistic Rationale (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (CAS: 143412-41-3) is a critical chiral intermediate in the synthesis of enantiopure (R)-carvedilol, a highly potent β-adrenergic recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (CAS: 143412-41-3) is a critical chiral intermediate in the synthesis of enantiopure (R)-carvedilol, a highly potent β-adrenergic receptor antagonist. Accurate structural elucidation and enantiomeric excess (ee%) determination of this intermediate are paramount for downstream pharmaceutical efficacy and safety.

Why NMR? While HPLC is standard for release testing, Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation and orthogonal chiral validation without the need for specialized chiral stationary phases. As highlighted in literature regarding carvedilol intermediates[1], NMR is indispensable for identifying process-related impurities (such as bis-alkylated side products) that occur during the epoxide ring-opening phase. Furthermore, quantitative NMR (qNMR) has been validated as a robust, non-destructive method for carvedilol derivative analysis[2].

This application note details a comprehensive, self-validating NMR workflow, encompassing 1D/2D structural assignments and chiral purity analysis using Chiral Solvating Agents (CSAs).

Experimental Design & Workflow

To ensure a self-validating system, the workflow is divided into two parallel tracks: Structural Elucidation (in an achiral environment) and Chiral Purity Analysis (in a diastereomeric environment).

NMR_Methodology cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Validation Prep1 Structural Analysis Prep 25 mg in DMSO-d6 (0.03% TMS) Acq1D 1D NMR (1H, 13C) Pulse: zg30 / zgpg30 Prep1->Acq1D Acq2D 2D NMR (COSY, HSQC) For Signal Resolution Prep1->Acq2D Prep2 Chiral Analysis Prep 10 mg + CSA in CDCl3 AcqChiral 1H NMR (Chiral) Observe Anisochrony Prep2->AcqChiral FT Fourier Transform & Phase Correction Acq1D->FT Acq2D->FT AcqChiral->FT Integ Quantitative Integration (Self-Validating) FT->Integ Output Final Report: Structural Confirmation & Enantiomeric Excess (ee%) Integ->Output

Step-by-step NMR workflow for structural and chiral characterization of the intermediate.

Step-by-Step Protocols

Protocol A: 1D and 2D NMR for Structural Elucidation

Causality Insight: The choice of deuterated dimethyl sulfoxide (DMSO-d6) is critical for this molecule. Unlike CDCl3, DMSO-d6 acts as a strong hydrogen-bond acceptor. This significantly reduces the exchange rate of the -NH, -OH, and -NH2 protons with trace water, locking them in place and allowing them to be observed as distinct, integratable signals rather than broad, indistinguishable baseline humps.

  • Step 1: Sample Preparation: Dissolve 25.0 mg of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Step 2: Probe Tuning & Shimming (Self-Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1H and 13C nuclei. Shim the magnetic field until the TMS signal linewidth is < 1.0 Hz at 50% height. Validation: Poor shimming will artificially broaden the complex aromatic multiplets of the carbazole ring, leading to inaccurate integration and misidentification of impurities.

  • Step 3: 1H NMR Acquisition: Execute a standard 1D proton experiment (pulse program: zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, which is essential for quantitative integration[2]. Acquire 16 scans.

  • Step 4: 13C & 2D Acquisition: Acquire 13C NMR (zgpg30, 1024 scans) and 2D HSQC/HMBC to resolve overlapping aromatic signals. The HMBC is particularly vital for confirming the ether linkage by showing a cross-peak between the C3' aliphatic protons (~4.1 ppm) and the carbazole C4 quaternary carbon (~155 ppm).

Protocol B: Chiral NMR for Enantiomeric Excess (ee%) Determination

Causality Insight: Enantiomers possess identical physical properties in achiral environments, rendering them indistinguishable by standard NMR. By introducing a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), transient diastereomeric complexes are formed via π-π stacking and hydrogen bonding. These complexes have different magnetic environments, causing anisochrony (splitting) of the enantiomeric signals.

  • Step 1: Sample Preparation: Dissolve 10 mg of the intermediate in 0.6 mL of CDCl3. (Note: CDCl3 is preferred here over DMSO-d6 because DMSO would competitively hydrogen-bond with the CSA, disrupting the fragile diastereomeric complex).

  • Step 2: CSA Addition: Add 30 mg of Pirkle's alcohol to the NMR tube. Shake gently to dissolve.

  • Step 3: Acquisition & Analysis: Acquire a 1H NMR spectrum (64 scans for high signal-to-noise). Focus on the aliphatic region (2.7 - 4.2 ppm). The signals for the -CH2-NH2 and -CH-OH protons will split into two distinct sets if the (S)-enantiomer is present as an impurity.

  • Step 4: ee% Calculation: Integrate the separated peaks. Calculate ee% using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| × 100.

Data Presentation & Expected Spectral Assignments

The following tables summarize the expected chemical shifts based on the structural framework of carbazole derivatives and carvedilol precursors[1][3].

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
Indole -NH11.25Singlet (br)1HCarbazole H-9
Aromatic C-H8.22Doublet1HCarbazole H-5
Aromatic C-H7.45Doublet1HCarbazole H-8
Aromatic C-H7.25 - 7.35Multiplet2HCarbazole H-1, H-7
Aromatic C-H7.10 - 7.20Multiplet2HCarbazole H-2, H-6
Aromatic C-H6.70Doublet1HCarbazole H-3
Secondary -OH5.05Broad Singlet1HC2'-OH (Aliphatic)
Ether -O-CH2-4.05 - 4.15Multiplet2HC3'-H2
Chiral -CH-OH3.90Multiplet1HC2'-H
Amine -CH2-NH22.70 - 2.85Multiplet2HC1'-H2
Primary -NH21.60Broad Singlet2HC1'-NH2

Diagnostic Note: The presence of the broad singlets at 11.25, 5.05, and 1.60 ppm validates the use of DMSO-d6, confirming the integrity of the exchangeable functional groups without rapid deuterium exchange.

Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)
Carbon EnvironmentChemical Shift (δ, ppm)TypeStructural Assignment
Aromatic C-O155.0QuaternaryCarbazole C-4 (Ether link)
Aromatic C-N141.5, 139.0QuaternaryCarbazole C-8a, C-9a
Aromatic C-H126.0, 124.5, 122.5Methine (CH)Carbazole C-7, C-1, C-5
Aromatic C-H119.0, 118.5, 111.5Methine (CH)Carbazole C-2, C-6, C-8
Aromatic C-H104.0Methine (CH)Carbazole C-3
Aromatic Bridge112.5, 122.0QuaternaryCarbazole C-4a, C-4b
Aliphatic Ether70.5Methylene (CH2)C3' (-O-CH2-)
Aliphatic Chiral68.0Methine (CH)C2' (-CH-OH)
Aliphatic Amine45.5Methylene (CH2)C1' (-CH2-NH2)

Conclusion

The rigorous application of 1D, 2D, and Chiral NMR spectroscopy provides a self-validating framework for the characterization of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol. By carefully selecting solvents (DMSO-d6 for structural integrity, CDCl3 for chiral complexation) and optimizing relaxation delays, analysts can achieve highly accurate, reproducible data essential for pharmaceutical development and quality control.

References

  • Title: Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor Source: Journal of Chemical and Pharmaceutical Research URL
  • Source: Analytical Methods (RSC Publishing)
  • Title: Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate Source: MDPI URL

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application: Impurity Profiling, Pharmacokinetic (PK) Workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application: Impurity Profiling, Pharmacokinetic (PK) Workflows, and Degradation Analysis

Introduction & Analytical Context

(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (often referred to as Desalkyl Carvedilol or the carvedilol primary amine intermediate) is a critical structural moiety and synthetic precursor to the non-selective beta-blocker carvedilol. In pharmaceutical development, monitoring this compound is essential for establishing the purity of the Active Pharmaceutical Ingredient (API) and understanding degradation pathways during accelerated stability testing [2].

Due to its high polarity and the presence of a basic primary amine, reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) serves as the gold standard for its trace-level quantification [4]. This application note details the mechanistic fragmentation patterns of this molecule and provides a self-validating experimental protocol for its robust analysis.

Mass Spectrometry Fundamentals & Fragmentation Causality

Understanding the structural lineage of product ions is critical for developing highly specific Multiple Reaction Monitoring (MRM) methods. When subjected to positive ion electrospray ionization (ESI+), the basic primary amine and the secondary hydroxyl group readily accept a proton, yielding a highly stable precursor ion at m/z 257.1 ([M+H]⁺).

During Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation [1]:

  • Aliphatic Neutral Losses (m/z 240.1 & 239.1): The most energetically accessible pathways involve the neutral loss of ammonia (-17 Da) from the primary amine, yielding an ion at m/z 240.1. Concurrently, the secondary hydroxyl group can undergo dehydration (-18 Da) to form an allylic cation at m/z 239.1. While these fragments are easily generated at low collision energies, they lack structural specificity for the carbazole core.

  • Aryl-Alkyl Ether Cleavage (m/z 184.1 & 168.1): The diagnostic fragmentation of aryloxypropanolamines occurs at the ether linkage. Cleavage of the O-C bond, accompanied by charge retention on the electron-rich aromatic system, produces the carbazol-4-ol ion at m/z 184.1. This ion rapidly dehydrates to form the highly conjugated, resonance-stabilized 4a,9-dihydro-4H-carbazole cation at m/z 168.1 . High-resolution mass spectrometry confirms that this m/z 168.1 fragment (C₁₂H₁₀N⁺) is the definitive hallmark of carbazole-containing beta-blockers [1, 3].

Fragmentation M Precursor Ion [M+H]+ m/z 257.1 C15H17N2O2+ F1 m/z 240.1 [M+H - NH3]+ M->F1 -NH3 (17 Da) F2 m/z 239.1 [M+H - H2O]+ M->F2 -H2O (18 Da) F3 m/z 184.1 Carbazol-4-ol Ion M->F3 Ether Cleavage F4 m/z 168.1 Carbazole Cation M->F4 Cleavage & -H2O F3->F4 -H2O

Fig 1. CID fragmentation pathway of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

Quantitative Data Presentation

To ensure maximum sensitivity and selectivity, the MRM transitions must be optimized. The m/z 168.1 fragment is selected as the quantifier due to its superior signal-to-noise ratio and absence of isobaric background interference in biological matrices.

Table 1: Optimized MRM Parameters for LC-MS/MS Analysis

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentPurpose
257.1 168.1 25Carbazole Cation (C₁₂H₁₀N⁺)Quantifier
257.1184.120Carbazol-4-ol IonQualifier
257.1240.115[M+H - NH₃]⁺Qualifier
257.1239.118[M+H - H₂O]⁺Qualifier

(Note: Declustering Potential (DP) is universally set to 60 V; Collision Cell Exit Potential (CXP) is set to 10 V).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Causality of Experimental Design: The use of a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is deliberately chosen over standard protein precipitation. Because the analyte contains a basic primary amine (pKa ~9.5), it is fully ionized at low pH. MCX chemistry allows the analyte to be aggressively washed with organic solvents to remove neutral lipids and phospholipids, virtually eliminating matrix effects and ensuring a self-validating, reproducible recovery.

Step 1: Sample Preparation (MCX SPE)
  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of 0.1% Formic Acid (aq) through the MCX cartridge.

  • Loading: Dilute 200 µL of sample (plasma or dissolved API) with 200 µL of 2% Phosphoric acid. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 0.1% Formic Acid (aq) to remove acidic interferences, followed by 2.0 mL of 100% Methanol to remove neutral lipids.

  • Elution: Elute the target analyte using 2.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the primary amine, releasing it from the cation-exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Maintains analyte protonation and sharp peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 60% B

    • 3.0 - 3.5 min: 95% B (Column wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS Source Optimization
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C (Critical for complete droplet desolvation of the highly aqueous initial mobile phase).

  • Desolvation Gas Flow: 800 L/hr.

Workflow S1 Sample Prep (MCX SPE) S2 Chromatography (C18 UHPLC) S1->S2 S3 Ionization (ESI+ Source) S2->S3 S4 Tandem MS (MRM Mode) S3->S4 S5 Data Analysis (Quantification) S4->S5

Fig 2. LC-MS/MS experimental workflow for trace-level impurity profiling.

Troubleshooting & Method Integrity (E-E-A-T)

  • Isobaric Interferences: Degradation studies often reveal positional isomers on the carbazole ring that share the exact mass of m/z 257.1. If peak splitting or shoulders are observed, flatten the chromatographic gradient slope between 20% and 40% B to ensure baseline resolution of these isomers before they enter the MS source.

  • Phospholipid Ion Suppression: If analyzing biological samples and the m/z 168.1 quantifier signal exhibits sudden drops in response, co-eluting phospholipids are likely suppressing ionization. Validate the SPE wash step by temporarily monitoring the in-source phospholipid transition (m/z 184.0 → 184.0). A properly executed MCX wash step with 100% methanol should eliminate this interference completely.

References

  • Title: Structural assignment and lineage of product ions of carvedilol by data-dependent multiple-stage accurate mass analysis Source: ResearchGate URL
  • Title: Determination of Carvedilol and its Impurities in Pharmaceuticals Source: ResearchGate URL
  • Title: Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite Source: Baertschi Consulting URL
  • Title: Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography Source: Semantic Scholar URL
Method

Application Note: Advanced Crystallization and Isolation Protocols for (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

Abstract & Pharmacological Context The compound (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical chiral building block in the synthesis of enantiopure aryloxypropanolamine derivatives, most notably the β-bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Pharmacological Context

The compound (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical chiral building block in the synthesis of enantiopure aryloxypropanolamine derivatives, most notably the β-blocker Carvedilol. While Carvedilol is clinically administered as a racemate, isolating the specific (R)-enantiomer is of profound pharmacological interest. The (S)-enantiomer acts as a non-selective β-adrenoreceptor blocker, whereas the (R)-enantiomer is devoid of β-blocking activity but retains potent α₁-adrenergic blocking capabilities, making it a highly specific vasodilator [1].

Achieving >99% enantiomeric excess (ee) and high chemical purity of this intermediate is critical. The following application note details the thermodynamic rationale, solvent causality, and step-by-step methodologies for the isolation and crystallization of the (R)-amine intermediate.

Physicochemical Profiling & Solvent Causality

The isolation strategy for (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is dictated by its amphiphilic structure. The molecule features a highly lipophilic, planar carbazole ring capable of robust π−π stacking, juxtaposed with a highly polar amino-propanol side chain that engages in extensive hydrogen bonding.

Table 1: Physicochemical Properties & Crystallization Impact
PropertyValueCausality / Impact on Isolation Strategy
Molecular Formula C₁₅H₁₆N₂O₂-
Molecular Weight 256.30 g/mol -
pKa (Amine) ~7.97Lower basicity than typical amines due to the inductive effect of the β-O-atom[3]. Requires pH > 10 during free-basing to ensure complete deprotonation.
Thermal Profile Moderate Melting PointProne to liquid-liquid phase separation ("oiling out") at high supersaturation. Mandates strict cooling rates (0.5 °C/min) and seeding.
Solubility Profile Soluble in MeOH, hot EtOAc; Insoluble in Heptane, Water (pH > 9)Dictates the use of a binary Ethyl Acetate/n-Heptane anti-solvent system for optimal crystal lattice formation [2].

Mechanistic Pathways & Logical Relationships

To understand the necessity of this rigorous isolation, we must map the divergent pharmacological pathways of the downstream Carvedilol enantiomers.

Pathway R_Enantiomer (R)-Carvedilol (Derived from (R)-Amine) Alpha1 α1-Adrenergic Receptors R_Enantiomer->Alpha1 Antagonizes S_Enantiomer (S)-Carvedilol (Derived from (S)-Amine) S_Enantiomer->Alpha1 Antagonizes Beta1_2 β1/β2-Adrenergic Receptors S_Enantiomer->Beta1_2 Antagonizes Vasodilation Vasodilation (Reduced Blood Pressure) Alpha1->Vasodilation Leads to HeartRate Reduced Heart Rate & Contractility Beta1_2->HeartRate Leads to

Fig 1. Divergent pharmacological pathways of Carvedilol enantiomers highlighting (R)-enantiomer specificity.

Experimental Workflows & Methodologies

The following protocols provide a self-validating system for isolating the (R)-amine.

Protocol A: Primary Isolation via Anti-Solvent Crystallization

Objective: Isolate the crude (R)-amine from the ammonolysis reaction of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole [1].

Causality Note: The crude reaction mixture contains excess aqueous ammonia and methanol. If crystallization is attempted directly, the high polarity of ammonia disrupts the hydrogen-bonding network required for crystal nucleation, leading to an amorphous gum. Vacuum distillation is mandatory.

  • Solvent Evaporation: Transfer the crude ammonolysis reaction mixture to a rotary evaporator. Remove methanol and excess ammonia under reduced pressure (50 mbar) at 45 °C until a thick, oily residue is obtained.

  • Dissolution: Suspend the residue in Ethyl Acetate (EtOAc) (approx. 6 volumes relative to theoretical yield). Heat the reactor to 65 °C under gentle agitation until complete dissolution occurs.

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble bis-alkylated carbazole dimers (a common synthetic byproduct) [2].

  • Controlled Cooling & Seeding: Transfer the filtrate to a crystallizer. Cool the solution to 45 °C at a rate of 0.5 °C/min. Add 0.5% w/w of pure (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol seed crystals. Why? Seeding at the upper edge of the metastable zone width (MSZW) prevents primary nucleation bursts and oiling out.

  • Anti-Solvent Addition: Over 2 hours, dose in 4 volumes of n-Heptane while maintaining the temperature at 45 °C. The lipophilic n-Heptane forces the carbazole moieties to aggregate.

  • Final Cooling & Isolation: Ramp the temperature down to 5 °C at 0.2 °C/min. Hold for 2 hours. Filter the resulting white crystalline solid under vacuum and wash with cold EtOAc/Heptane (1:2 v/v). Dry in a vacuum oven at 40 °C for 12 hours.

Workflow A Crude (R)-Amine Reaction Mixture B Vacuum Distillation (Remove excess NH3/MeOH) A->B C Dissolution in Hot EtOAc (60-65 °C) B->C D Hot Filtration (Remove insoluble carbazole dimers) C->D E Controlled Cooling (0.5 °C/min) & Seeding at 45 °C D->E F Anti-Solvent Addition (n-Heptane) E->F G Vacuum Filtration & Cold Wash F->G H Pure (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (>99% ee, >99% HPLC) G->H

Fig 2. Step-by-step anti-solvent cooling crystallization workflow for the (R)-amine intermediate.

Protocol B: Enantiomeric Upgrading via Diastereomeric Salt Resolution

Objective: Upgrade the optical purity of partially enriched or racemic amine using L-(+)-Tartaric Acid.

Causality Note: The formation of the (R)-amine-L-tartrate salt alters the thermodynamic solubility profile. Methanol/Water (9:1 v/v) is used because the high dielectric constant stabilizes the ionic salt, while the specific chiral packing of the (R,L) diastereomer in the crystal lattice yields a lower solubility product ( Ksp​ ) than the (S,L) pair, driving selective precipitation[1].

  • Salt Formation: Dissolve 1.0 equivalent of the partially enriched amine in 10 volumes of Methanol/Water (9:1 v/v) at 60 °C.

  • Chiral Agent Addition: Slowly add a solution of 0.5 equivalents of L-(+)-Tartaric Acid dissolved in 2 volumes of Methanol.

  • Crystallization: Cool the mixture linearly to 20 °C over 4 hours. The (R)-amine-L-tartrate diastereomeric salt will selectively precipitate.

  • Free-Basing (Protocol C): Suspend the isolated salt in Dichloromethane (DCM) and water. Adjust the aqueous phase to pH 10.5 using 1N NaOH. Note: The pKa of the amine is ~7.97; pH 10.5 ensures >99% deprotonation [3]. Extract the free base into the DCM layer, evaporate, and recrystallize using Protocol A.

Analytical Validation

To ensure the trustworthiness of the isolation, chiral purity must be validated. Capillary Electrophoresis (CE) or Chiral HPLC are the gold standards for this compound [3].

Recommended Chiral CE Parameters:

  • Background Electrolyte (BGE): 25 mM Phosphoric acid (pH 2.5)

  • Chiral Selector: 10 mM β-Cyclodextrin (β-CD)

  • Voltage / Temp: +20 kV / 15 °C

  • Detection: UV at 242 nm

  • Rationale: At pH 2.5, the amine is fully protonated, allowing electrophoretic migration. The β-CD cavity selectively includes the lipophilic carbazole ring, while the chiral rim interacts differentially with the (R) and (S) hydroxyl groups, yielding baseline resolution [3].

References

  • US Patent 4,697,022. Boehringer Mannheim GmbH. Process for the preparation of optically-active carbazole derivatives, new R- and S-carbazole derivatives and pharmaceutical compositions containing these compounds.

  • CN Patent 101072753A. Process for the preparation of carvedilol and its enantiomers.

  • Hancu G, Cârje A, Iuga I, Fülöp I, Szabó ZI. Cyclodextrine screening for the chiral separation of carvedilol by capillary electrophoresis. Iran J Pharm Res. 2015 Spring;14(2):425-33. PMID: 25901149; PMCID: PMC4403058.

Application

catalytic asymmetric synthesis applications of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

[label="Ammonolysis\n(NH3/MeOH)", fillcolor=# Fig 1. Workflow for the asymmetric synthesis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ammonolysis\n(NH3/MeOH)", fillcolor=#

Fig 1. Workflow for the asymmetric synthesis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

HKR_Mechanism Cat Catalyst (R,R)-Salen-Co(III)-OAc Complex Transition State Bimetallic Activation Cat->Complex Coordination Epox Substrate Racemic Epoxide Epox->Complex S_Diol Product 1 (S)-Diol (Hydrolyzed) Complex->S_Diol Nucleophilic Attack (H2O) R_Epox Product 2 (R)-Epoxide (Recovered) Complex->R_Epox Unreacted Enantiomer

Fig 2. Bimetallic activation mechanism of Jacobsen's HKR on the racemic epoxide.

Experimental Protocols

Protocol A: Hydrolytic Kinetic Resolution of Racemic Epoxide

Objective: Isolate (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole with >99% ee.

  • Catalyst Activation : Dissolve (R,R)-Salen-Co(II) (0.5 mol%) in toluene (5 mL/mmol). Add glacial acetic acid (1.0 mol%) and stir under open air at 25 °C for 30 minutes. The color will shift from red to dark brown, indicating the oxidation of Co(II) to the active Co(III)-OAc species. Remove the solvent in vacuo to yield a dark solid.

  • Reaction Setup : Dissolve racemic 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) in a mixture of THF and isopropanol (2:1 v/v). Add the activated (R,R)-Salen-Co(III)-OAc catalyst and cool the vessel to 0 °C.

  • Kinetic Hydrolysis : Slowly add distilled water (0.55 eq) dropwise over 1 hour. Causality: The slight excess over 0.50 eq ensures complete consumption of the (S)-enantiomer, sacrificing a marginal amount of the (R)-enantiomer to guarantee absolute optical purity.

  • Monitoring : Allow the reaction to warm to 25 °C and stir for 14–16 hours. Monitor via chiral HPLC (e.g., Chiralcel OD-H) until the (S)-epoxide peak is entirely depleted.

  • Isolation : Concentrate the mixture and purify via silica gel flash chromatography. Elute the unreacted (R)-epoxide using Hexanes/EtOAc (80:20). The highly polar (S)-diol remains on the column and can be flushed later with pure EtOAc.

Protocol B: Regioselective Ammonolysis

Objective: Convert the (R)-epoxide to the target primary amine with complete retention of configuration.

  • Reaction Setup : Transfer the enantiopure (R)-epoxide to a pressure-resistant reaction vessel. Dissolve in a 7N solution of ammonia in methanol (20.0 eq of NH3).

  • Ring Opening : Seal the vessel and stir at 40 °C for 12 hours. Causality: Mild heating provides the activation energy for the nucleophilic attack, while the massive stoichiometric excess of ammonia suppresses the formation of secondary amine dimers (reaction of the newly formed primary amine with unreacted epoxide). The attack occurs strictly at the less hindered terminal C1 carbon, preserving the C2 stereocenter.

  • Workup & Purification : Vent the excess ammonia carefully and evaporate the methanol under reduced pressure. Recrystallize the crude white solid from an ethanol/water mixture to afford pure (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

Quantitative Data & Optimization

Table 1: Optimization of HKR Parameters for 4-(oxiran-2-ylmethoxy)-9H-carbazole

Catalyst Loading (mol%)H₂O (eq)Temp (°C)Time (h)Conversion (%)(R)-Epoxide ee (%)Isolated Yield (%)*
0.20.5525244896.546
0.50.55251451>99.045
0.5 0.55 0 to 25 16 50 >99.9 47
1.00.550 to 251252>99.944

*Note: Maximum theoretical yield for a kinetic resolution is 50%. The 0.5 mol% loading with a 0 °C initiation provides the optimal balance of enantiomeric excess and yield.

References

  • Facile Synthesis of Carvedilol from Corresponding N-Sulfonamides Source: Journal of Chemical and Pharmaceutical Research (JOCPR), 2017. URL:[Link]

  • Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Source: Journal of the American Chemical Society (JACS), 2002. URL:[Link]

  • Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution Source: MDPI, 2021 (Referencing Nat. Prod. Bioprospect. 2017). URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve yield in (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL synthesis

Welcome to the Application Support Center for the synthesis of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol . As a critical chiral building block in the development of (R)-Carvedilol and related β-adrenergic blocking a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the synthesis of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol . As a critical chiral building block in the development of (R)-Carvedilol and related β-adrenergic blocking agents, maintaining high enantiomeric purity and chemical yield during its synthesis is paramount.

This guide is designed for researchers and process chemists to troubleshoot the most notorious bottleneck in this workflow: severe yield degradation due to epoxide over-alkylation.

Part 1: Core Mechanistic Troubleshooting

Q: Why is my primary amine yield consistently below 30% when reacting the chiral epoxide with methanolic ammonia? A: The low yield (typically plateauing around 26.1%) is a fundamental kinetic issue, not a procedural error[1]. When (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole undergoes direct ammonolysis, the resulting primary amine product is significantly more nucleophilic than the ammonia starting material. Consequently, the newly formed (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol rapidly attacks unreacted epoxide molecules in the reaction mixture. This over-alkylation forms a bis-alkylated secondary amine known as "Impurity B," which can consume 35–40% of your starting material before isolation[2].

Q: How does the Azide-Reduction pathway solve the Impurity B problem? A: By fundamentally altering the reaction causality through a change in nucleophile[1]. Replacing ammonia with a sodium azide/ammonium chloride ( NaN3​/NH4​Cl ) system introduces the azide ion ( N3−​ )—a powerful, compact nucleophile that efficiently opens the epoxide ring to form an azido alcohol intermediate. Crucially, the resulting azido group is non-nucleophilic. It cannot react with a second epoxide molecule, completely halting the bis-alkylation pathway and allowing for intermediate yields of ~75%[1]. Subsequent reduction of the azide cleanly yields the target primary amine.

Q: Will these conditions cause racemization of my (R)-enantiomer? A: No. The stereocenter in this synthesis is located at the C2 position of the propanol chain. Nucleophilic attack by either ammonia or azide occurs regioselectively at the less sterically hindered terminal C1 position. Because the C–O bond at the chiral C2 center is never broken during ring-opening, the stereochemical integrity of the (R)-enantiomer is strictly preserved.

Part 2: Pathway Visualization

G Epoxide Chiral Epoxide Starting Material Ammonia Direct NH3 Route Epoxide->Ammonia Ammonolysis Azide NaN3 / NH4Cl Route Epoxide->Azide Ring Opening Target (R)-Amino Alcohol (Target Product) Ammonia->Target Minor (~26%) BisImpurity Impurity B (Bis-alkylation) Ammonia->BisImpurity Major (~40%) AzidoAlc Azido Alcohol Intermediate Azide->AzidoAlc High Yield (~75%) AzidoAlc->Target Reduction

Mechanistic divergence in the synthesis of the carvedilol intermediate.

Part 3: Process Analytics & Quantitative Data

Synthetic RoutePrimary ReagentsTypical YieldImpurity B LevelKey AdvantageKey Drawback
Direct Ammonolysis NH3​ (gas) in Methanol~26.1%[1]High (35–40%)[2]One-step processLow yield; difficult downstream purification[3].
Azide-Reduction 1. NaN3​/NH4​Cl 2. Pd/C, H2​ (50 psi)~75% (Step 1)[1]Non-detectableEliminates over-alkylationRequires handling of potentially hazardous azides.

Part 4: Validated Experimental Protocols

Protocol A: The High-Yield Azide-Reduction Route (Recommended)

This two-step protocol is designed as a self-validating system to ensure maximum yield and purity.

Phase 1: Regioselective Azidation

  • Preparation : In a reactor, suspend 50.0 g (0.209 mol) of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole in a suitable solvent (e.g., toluene or aqueous ethanol).

  • Activation : Add NaN3​ (1.5 eq) and NH4​Cl (1.5 eq).

    • Causality: NH4​Cl acts as a mild proton source, activating the epoxide oxygen via hydrogen bonding. This lowers the activation energy for nucleophilic attack without creating highly acidic conditions that could degrade the carbazole ring or cause unwanted side reactions[1].

  • Reaction : Heat the mixture to 60–70°C for 15–20 hours.

  • Self-Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 6:4). The reaction is complete when the epoxide spot disappears. For absolute validation, perform an IR scan of an aliquot from the organic layer; a sharp, intense peak at ~2100 cm⁻¹ definitively confirms the formation of the azido alcohol.

  • Workup : Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ . Yield: ~75%[1].

Phase 2: Catalytic Reduction

  • Preparation : Dissolve the azido alcohol intermediate in 50 mL of absolute ethanol.

  • Catalysis : Charge the vessel with 2.0 g of 10% Pd/C (50% wet) under a nitrogen atmosphere[1].

  • Reduction : Purge the vessel with H2​ gas and maintain a pressure of 50–60 psi at 50°C until hydrogen uptake ceases[1].

    • Causality: The palladium catalyst facilitates the homolytic cleavage of H2​ , which selectively reduces the azide to a primary amine without affecting the carbazole aromatic system.

  • Self-Validation Checkpoint : The disappearance of the 2100 cm⁻¹ IR band and the emergence of broad N-H and O-H stretches (3300–3400 cm⁻¹) validate the successful synthesis of the target (R)-amino alcohol. Filter through a Celite bed to remove the catalyst and concentrate under reduced pressure.

Protocol B: Optimized Direct Ammonolysis (For Azide-Free Facilities)
  • Preparation : Dissolve the chiral epoxide in 250 mL of methanol[1].

  • Saturation : Cool the reactor to 0–5°C and purge with anhydrous NH3​ gas until fully saturated.

    • Causality: Establishing a massive molar excess of ammonia statistically favors the attack of NH3​ over the newly formed primary amine, partially mitigating Impurity B formation.

  • Reaction : Seal the vessel and allow it to stir at 25°C until completion[1].

  • Workup : Quench with water (150 mL), extract thrice with ethyl acetate, and purify via flash column chromatography to isolate the pale yellow solid[1]. Expect a yield of ~26.1%[1].

Part 5: Operational FAQs

Q: How do I remove Impurity B if I am forced to use the direct ammonolysis route? A: Impurity B (and related bis-alkylated species) is notoriously difficult to remove via standard recrystallization due to its structural and polarity similarities to the target product[3]. We highly recommend utilizing flash column chromatography over silica gel (230-400 mesh) to achieve pharmaceutical-grade purity[1].

Q: Can I use Staudinger reduction instead of hydrogenation for the azide? A: Yes. If high-pressure hydrogenation is not viable in your facility, the azido alcohol can be suspended in toluene with triphenylphosphine ( Ph3​P ) and heated to 100°C under CO2​ or N2​ pressure[1]. The resulting iminophosphorane intermediate hydrolyzes cleanly upon aqueous workup to yield the primary amine.

References

  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate SciSpace / Indian Journal of Chemistry
  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor Journal of Chemical and Pharmaceutical Research, 2011, 3(6):33-45
  • Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one NIScPR

Sources

Optimization

Technical Support Center: Chiral Purity &amp; Troubleshooting for (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and analytical scientists working with (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and analytical scientists working with (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol . As a critical chiral building block for synthesizing enantiopure β-adrenergic and α1-adrenergic blockers (e.g., Carvedilol derivatives), maintaining strict enantiomeric excess (ee) is non-negotiable[1]. The (S)- and (R)-enantiomers of downstream active pharmaceutical ingredients (APIs) exhibit drastically different pharmacological profiles, making upstream chiral integrity paramount.

This document provides mechanistic troubleshooting, validated analytical protocols, and self-correcting workflows to resolve enantiomeric impurity issues in your batches.

PART 1: Mechanistic Pathways & Chiral Resolution Logic

When synthesizing or resolving the (R)-enantiomer, impurities typically arise from incomplete chiral resolution or in-situ racemization. The classical approach to isolating the (R)-enantiomer from a racemic mixture involves the formation of diastereomeric salts using a chiral resolving agent. The causality behind a successful resolution relies entirely on exploiting the differential solubility between the (R)- and (S)-diastereomeric salts.

ChiralResolution A Racemic 1-Amino-3- (9H-carbazol-4-yloxy)-2-propanol B Addition of Chiral Resolving Agent (e.g., Di-p-toluoyl-D-tartaric acid) A->B C Diastereomeric Salt Formation (in EtOH/H2O) B->C D Controlled Cooling Ramp (Supersaturation Control) C->D E (R)-Enantiomer Salt (Precipitate) D->E Filtration F (S)-Enantiomer Salt (Mother Liquor) D->F Filtrate G Alkaline Hydrolysis (pH > 10) E->G H Enantiopure (R)-1-Amino-3- (9H-carbazol-4-yloxy)-2-propanol G->H

Workflow for the classical chiral resolution of 1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

PART 2: Step-by-Step Analytical Protocol (Chiral HPLC)

Accurate quantification of the (S)-enantiomer impurity requires a robust chiral HPLC method. Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for separating β-blocker intermediates due to their helical cavities that provide distinct chiral recognition environments[2][3].

Quantitative Data & Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides optimal chiral recognition for the carbazole moiety.
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1)Hexane/EtOH ensures normal-phase partitioning; DEA suppresses silanol ionization.
Flow Rate 1.0 mL/minBalances theoretical plate count with acceptable run times (~20 mins).
Detection UV at 254 nmCorresponds to the strong π-π* transition of the carbazole ring system.
Column Temp 25°C ± 1°CStrict temperature control prevents fluctuations in enantioselectivity (α).
Methodology: Self-Validating Sample Preparation & Analysis
  • Standard Preparation: Dissolve 10.0 mg of the (R)-enantiomer batch in 10 mL of the mobile phase (without DEA) to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock 1:10 with the fully constituted mobile phase to a final working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject a racemic standard. Ensure the resolution (Rs) between the (R)- and (S)-peaks is ≥ 2.0. The symmetry factor for both peaks must fall between 0.8 and 1.5[4]. Do not proceed if these parameters fail.

  • Sample Injection: Inject 10 µL of the sample. Calculate the enantiomeric excess (% ee) using the peak area normalization method: % ee = [(Area R - Area S) / (Area R + Area S)] × 100.

PART 3: Troubleshooting Guide & FAQs

Q1: Why is my (R)-enantiomer batch showing >0.5% (S)-impurity after diastereomeric salt crystallization? A: This is almost always a thermodynamic versus kinetic crystallization conflict. If the cooling ramp during crystallization is too rapid (e.g., >0.5°C/min), the solution becomes highly supersaturated. This forces rapid, uncontrolled nucleation, leading to the occlusion or co-precipitation of the more soluble (S)-diastereomeric salt within the crystal lattice of the (R)-salt. Solution: Implement a controlled, non-linear cooling profile. Seed the solution with pure (R)-diastereomeric salt at the metastable zone limit, and hold the temperature for 2 hours before resuming a slow cooling ramp (0.1°C/min).

Q2: I am observing severe baseline drift and co-elution of the enantiomers during chiral HPLC. How do I resolve this? A: Co-elution and tailing in amino alcohols are caused by secondary electrostatic interactions between the primary amine of the analyte and residual acidic silanol groups on the silica support of the chiral column. Solution: Ensure your mobile phase contains 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA)[4]. These basic modifiers act as sacrificial competitors, masking the silanol sites and sharpening the peaks. If the issue persists, flush the column with 100% Ethanol containing 0.5% DEA for 2 hours to regenerate the stationary phase.

Q3: What causes racemization during the epoxide ring-opening step with ammonia/amines? A: While the ring-opening of the precursor 4-(oxiran-2-ylmethoxy)-9H-carbazole is generally a stereospecific SN2 process, elevated temperatures (>60°C) or highly polar protic solvents can stabilize a partial positive charge at the secondary carbon (C2). This shifts the mechanism toward an SN1-like transition state, allowing non-stereoselective attack and resulting in partial racemization.

Racemization A Chiral Epoxide (e.g., (S)-Isomer) B High Temp / Strong Base A->B C SN1-like Ring Opening (Carbocation intermediate) B->C D Loss of Stereocontrol C->D E Racemic Amino Alcohol D->E

Mechanistic pathway showing thermally induced racemization during epoxide ring opening.

Solution: Conduct the aminolysis at lower temperatures (35-40°C) using a large excess of the amine/ammonia to drive pseudo-first-order kinetics, minimizing the reaction time and thermal exposure.

PART 4: Self-Validating Protocol for Enantiomeric Enrichment

If a batch fails the optical purity specification (<99.0% ee), use this self-validating recrystallization protocol to enrich the (R)-enantiomer via Ostwald ripening.

Step-by-Step Methodology:
  • Dissolution: Suspend 10.0 g of the impure (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol in 50 mL of Isopropanol (IPA).

  • Heating: Heat the suspension to 75°C under continuous stirring until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-heated celite pad to remove any insoluble particulate matter that could act as unwanted nucleation sites for the (S)-impurity.

  • Controlled Nucleation: Transfer the filtrate to a jacketed reactor. Cool the solution to 55°C. Add 0.05 g of enantiopure (R)-enantiomer seeds.

  • Aging: Hold the temperature at 55°C for exactly 60 minutes. This thermal hold allows the crystal lattice to organize exclusively around the (R)-conformation, dissolving any kinetically trapped (S)-impurities back into the mother liquor.

  • Cooling & Isolation: Cool the slurry to 5°C at a strict rate of 0.2°C/min. Filter the precipitate and wash with 10 mL of ice-cold IPA.

  • Validation: Dry the crystals under vacuum at 40°C for 12 hours. Re-analyze via the chiral HPLC method provided in Part 2. The batch must now exhibit >99.5% ee to be cleared for downstream API synthesis.

References

  • Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. ResearchGate.[Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC - NIH. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of (R)-1-amino-3-(9H-carbazol-4-yloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol . As a critical chiral building block in the synthesis of enantiopure beta-blockers like (R)-Carvedilol, optimizing its solvent extraction parameters is essential for maximizing yield, maintaining enantiomeric integrity, and ensuring downstream API purity.

Core Principles of Extraction (The "Why")

To optimize extraction, we must first analyze the structural causality of the molecule. The intermediate contains three distinct functional groups that dictate its solubility and partitioning behavior:

  • Carbazole Ring: Highly aromatic and lipophilic, driving the molecule's affinity for non-polar or moderately polar organic solvents. This high lipophilicity is a hallmark of carvedilol and its precursors[1].

  • Secondary Alcohol: Provides moderate hydrogen-bonding capacity, increasing water solubility.

  • Primary Aliphatic Amine: The most critical functional group for extraction. It is highly pH-sensitive.

While the pKa of the secondary amine in the final Carvedilol API is approximately 7.8 2[2], the primary amine in this intermediate exhibits a higher pKa (~9.5). Consequently, standard physiological or mildly basic pH levels (e.g., pH 8.5) are insufficient for complete deprotonation. Effective purification relies on an Acid-Base Liquid-Liquid Extraction (LLE) workflow, manipulating the ionization state of the amine to shuttle the molecule between aqueous and organic phases.

Quantitative Data: Optimization Matrices

Table 1: Solvent Selection Matrix for Free-Base Extraction

Solvent Dielectric Constant (ε) Density (g/mL) Extraction Efficiency Operational Notes
Dichloromethane (DCM) 8.93 1.33 Very High Excellent solvation for carbazole rings[3]; toxic; forms bottom layer.
2-Methyltetrahydrofuran 6.97 0.86 High Greener alternative; excellent phase separation; forms top layer.
Ethyl Acetate (EtOAc) 6.02 0.90 High Good efficiency; requires strict pH control to avoid base-catalyzed hydrolysis.

| Toluene | 2.38 | 0.87 | Low | Poor solubility for the hydrogen-bonding amine/alcohol network. |

Table 2: pH Optimization and Species Partitioning

pH Range Dominant Species Primary Phase Action / Consequence
< 4.0 Protonated Salt (R-NH3+) Aqueous Ideal for washing away neutral organic impurities.
7.0 – 9.0 Mixed (Salt + Free Base) Biphasic (Emulsion) Danger Zone: Surfactant-like behavior causes severe emulsions.

| > 10.5 | Free Base (R-NH2) | Organic | Ideal for extracting the purified target compound into the organic phase. |

Extraction Workflow

G Crude Crude Reaction Mixture (Intermediate + Impurities) Acidify Acidification (pH 2-3) Add PTSA or HCl Crude->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgWaste Top/Bottom Layer AqPhase Aqueous Phase (Protonated Intermediate) PhaseSep1->AqPhase Target Basify Basification (pH > 10.5) Add Na2CO3 or NaOH AqPhase->Basify Extract Solvent Extraction Add 2-MeTHF or DCM Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqWaste Aqueous Phase (Salts -> Discard) PhaseSep2->AqWaste Waste Product Organic Phase (Free Base Product) PhaseSep2->Product Target Concentrate Wash, Dry & Concentrate Product->Concentrate

Figure 1: Acid-base liquid-liquid extraction workflow for the carbazole intermediate.

Step-by-Step Optimized Extraction Protocol

Objective: Isolate the target primary amine from neutral organic impurities and unreacted starting materials using a self-validating system.

Step 1: Initial Quench and Acidification

  • Dilute the crude reaction mixture with 5 volumes of your chosen organic solvent (e.g., EtOAc or DCM).

  • Slowly add an aqueous solution of p-Toluenesulfonic acid (PTSA) or 1M HCl while stirring continuously. Industrial preparations frequently utilize PTSA to attain a highly controlled acidic pH[3].

  • Adjust the aqueous phase to pH 2.0–3.0.

    • Causality: At this pH, the primary amine is fully protonated, driving the target molecule into the aqueous phase as a water-soluble salt, leaving lipophilic neutral impurities in the organic phase.

Step 2: First Phase Separation (Impurity Removal)

  • Allow the biphasic mixture to settle for 15 minutes.

  • Separate the layers. Retain the aqueous layer.

  • Wash the aqueous layer with 1 additional volume of organic solvent to remove residual lipophilic neutral impurities. Discard the organic washes.

Step 3: Basification

  • Transfer the aqueous layer to a clean reaction vessel.

  • Under vigorous stirring, slowly add 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH until the pH reaches 10.5–11.0[3].

  • Self-Validation Check: Verify the pH using a calibrated pH meter (do not rely solely on indicator paper). The solution will become cloudy as the free base precipitates or forms a suspension.

Step 4: Target Extraction

  • Add 3 volumes of the extraction solvent (e.g., 2-MeTHF or DCM) to the basified aqueous mixture.

  • Stir vigorously for 10 minutes, then allow phase separation.

  • Collect the organic layer. Repeat the extraction of the aqueous layer two more times with 2 volumes of solvent each to ensure complete recovery.

Step 5: Washing and Concentration

  • Combine all organic extracts containing the free base.

  • Self-Validation Check: Perform TLC (Thin-Layer Chromatography) on the organic phase to confirm the presence of the intermediate and absence of baseline salts.

  • Wash the combined organic phase with 1 volume of saturated brine (NaCl) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

Troubleshooting Guides & FAQs

Q: Why am I getting severe emulsions during the basic extraction phase? A: Emulsions in this workflow are typically caused by the intermediate acting as a surfactant when the pH is in the "danger zone" (pH 7.5–9.0), where a mixture of protonated and free-base species exists. Ensure the aqueous layer is basified strictly to pH > 10.5. If an emulsion persists, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) or filter the biphasic mixture through a pad of Celite to break the emulsion.

Q: I am losing yield in the aqueous phase after basification. How do I fix this? A: The (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol intermediate contains a secondary alcohol and a primary amine, which confer moderate hydrogen-bonding capacity and partial water solubility even as a free base. If using a less polar solvent like toluene, the partition coefficient is unfavorable. Switch to a more polar solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), and perform multiple sequential extractions (e.g., 3 × 3 volumes) rather than a single large-volume extraction.

Q: Can I replace Dichloromethane (DCM) with a greener solvent? A: Yes. While DCM is historically preferred for carbazole derivatives due to its excellent solvation properties[3], it poses environmental and health risks. 2-MeTHF is an excellent green alternative that offers high extraction efficiency, low water miscibility, and clean phase separations. EtOAc can also be used but requires careful temperature control to prevent hydrolysis during the basic extraction phase.

Q: Will the highly basic extraction conditions (pH > 10.5) cause racemization of the (R)-enantiomer? A: No. The chiral center in (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is a secondary alcohol. Unlike alpha-protons adjacent to carbonyls, this stereocenter is not prone to base-catalyzed enolization or racemization under standard aqueous extraction conditions. Enantiomeric excess (ee) is preserved. Analytical methods such as 4 confirm stability and allow for precise enantiomeric quantification[4].

References

  • Process for the preparation of carvedilol. Google Patents (EP1741700B1). 3

  • A Physiologically Based Pharmacokinetic Drug–Disease Model to Predict Carvedilol Exposure in Adult and Paediatric Heart Failure Patients by Incorporating Pathophysiological Changes in Hepatic and Renal Blood Flows. PMC (nih.gov). 1

  • Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. Oxford Academic.4

  • pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology. 2

Sources

Optimization

preventing oxidation and degradation of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL during storage

Technical Support Center: Handling and Storage of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL Welcome to the Technical Support Center. (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a critical primary amine interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

Welcome to the Technical Support Center. (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a critical primary amine intermediate utilized in the synthesis of the beta-blocker carvedilol[1]. Due to the electron-rich nature of its carbazole ring and the inherent reactivity of the primary amine, this compound is highly susceptible to environmental degradation during storage[2].

This guide provides researchers and drug development professionals with authoritative troubleshooting steps, mechanistic insights, and validated Standard Operating Procedures (SOPs) to prevent oxidation and degradation.

Mechanistic Overview of Degradation

Understanding the chemical vulnerabilities of your compound is the first step in preventing its degradation. The molecule undergoes degradation via three primary pathways:

  • Oxidative Degradation: The carbazole moiety is highly sensitive to electrophilic oxidation. When exposed to atmospheric oxygen or reactive oxygen species (ROS), it undergoes a two-step electrophilic oxidation process, frequently resulting in the formation of carbazole-1,4-quinone derivatives[3]. This structural change is visually accompanied by a color shift from off-white to yellow or brown.

  • Photodegradation: Exposure to ambient light (UV/Vis) catalyzes radical formation, which accelerates oxidative pathways and leads to structural cleavage and the formation of process-related impurities[1].

  • Alkali/Moisture Sensitivity: While relatively stable in acidic environments, the intermediate exhibits significant degradation under alkaline and high-humidity conditions, leading to hydrolytic impurities[2][4].

Degradation Center (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY) -2-PROPANOL Oxidation Oxidative Stress (O2, ROS) Center->Oxidation Atmospheric O2 Photo Photolysis (UV/Vis Light) Center->Photo Photon Absorption Base Alkali / Moisture (High pH, H2O) Center->Base Nucleophilic Attack Quinone Carbazole-1,4-quinone (Yellow/Brown Impurity) Oxidation->Quinone Electrophilic Oxidation Cleavage Photodegradation Cleavage Products Photo->Cleavage Radical Formation Hydrolysis Hydrolytic Degradation Products Base->Hydrolysis Hydrolysis

Mechanistic degradation pathways of the carbazole intermediate under environmental stress.

Troubleshooting Guide: Identifying Degradation

If you suspect your batch has degraded, visual and analytical cues can help identify the root cause. The table below summarizes the quantitative degradation behavior of carbazole-derived intermediates under various stress conditions, based on validated forced degradation studies[2].

Stress ConditionReagent / EnvironmentDegradation ExtentPrimary Degradant / Impurity Profile
Oxidation 3% H₂O₂, 24hHighCarbazole-1,4-quinone (Major peak shift)
Alkali (Base) 0.1M NaOH, 24hModerate to HighHydrolytic cleavage products
Photolysis UV Light, 7 daysModeratePhotodegradation impurities
Thermal 60°C, 7 daysLowRelatively stable if kept dry and dark
Acid 0.1M HCl, 24hLowStable

Standard Operating Procedures (SOP): Storage and Handling

To establish a self-validating system, researchers must integrate Quality Control (QC) checks before and after storage. The following protocol ensures maximum stability by eliminating the causal factors of degradation.

Step-by-Step Methodology:

  • Initial Quality Control (QC): Before storage, verify the purity of the batch using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Use an ODS column (e.g., C18, 150 mm x 4.6 mm, 5µm) with a mobile phase of Water/Acetonitrile/Trifluoroacetic acid (pH adjusted to 2.0). Set the detection wavelength to 240 nm or 242 nm[2][4].

  • Preparation of Containers: Use only pre-dried, amber glass vials to completely block UV/Vis light transmission, preventing photodegradation[1].

  • Aliquoting: Weigh the intermediate into single-use aliquots. Causality: Repeated opening of a bulk container introduces fresh oxygen and ambient moisture, exponentially increasing the rate of oxidative degradation over time.

  • Inert Gas Purging: Purge each vial with high-purity Argon gas for 30 seconds. Causality: Argon is denser than Nitrogen and more effectively displaces atmospheric oxygen at the bottom of the vial, creating a robust inert blanket over the solid.

  • Sealing: Cap tightly with PTFE-lined screw caps (which resist chemical vapor transmission) and wrap the seal with Parafilm to prevent slow gas exchange.

  • Storage: Store the vials in a desiccator cabinet set to -20°C. Cold storage suppresses the kinetic rate of any residual oxidative reactions.

StorageWorkflow Start Synthesized / Received Batch QC QC Analysis (RP-HPLC at 240nm) Start->QC Aliquot Aliquot into Amber Glass Vials QC->Aliquot Inert Purge with Argon (Displace O2) Aliquot->Inert Seal Seal with PTFE Cap & Parafilm Inert->Seal Store Store at -20°C in Desiccator Seal->Store

Step-by-step standard operating procedure for the safe storage of the intermediate.

Frequently Asked Questions (FAQs)

Q: My sample has changed from an off-white powder to a brownish-yellow color. Can I still use it for synthesis? A: No. A color change to yellow or brown is a definitive indicator of oxidative degradation. The carbazole ring has likely been oxidized into a carbazole-1,4-quinone derivative[3]. Using this degraded intermediate will introduce process-related impurities into your final active pharmaceutical ingredient (API), which will fail downstream regulatory limits[1].

Q: Do I strictly need a glovebox to handle this material? A: While a glovebox provides the ultimate protection, it is not strictly mandatory if you utilize the "Argon blanket" technique described in the SOP. Because the degradation kinetics in ambient air take hours to days (rather than seconds), quickly aliquoting the solid on a benchtop and immediately purging with Argon is sufficient for routine laboratory workflows.

Q: Is the intermediate stable when dissolved in a solvent for long-term storage? A: No. Solvation significantly increases molecular mobility and exposure to dissolved oxygen, accelerating both oxidation and hydrolytic degradation[2]. If you must store it in solution, you must use rigorously degassed, anhydrous solvents, purge the headspace with Argon, and store at -80°C. However, storing it as a dry solid is strongly recommended.

Q: What is the best way to monitor the stability of my stored aliquots over time? A: Implement a stability-indicating RP-HPLC method. Carvedilol and its intermediates show distinct, well-separated impurity peaks under forced degradation conditions when utilizing an acidic mobile phase (pH 2.0 to 6.0) and monitoring at 240-242 nm[2][4]. Compare the chromatogram of your stored aliquot against a freshly synthesized or certified reference standard.

References

  • Carvedilol Impurity - Alentris Research Pvt. Ltd. Alentris.org.
  • Kinetic and mechanistic study of the oxidation of carvedilol by peroxodiphosphate. Aabu.edu.jo.
  • Method development and forced degradation studies of carvedilol by RP- HPLC. ResearchGate.net.
  • DEGRADATION KINETICS OF CARVEDILOL PHARMACEUTICAL DOSAGE FORMS (TABLETS) THROUGH STRESS DEGRADATION STUDY. ResearchGate.net.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges for (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, a molecule structurally related to the well-chara...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, a molecule structurally related to the well-characterized pharmaceutical agent, Carvedilol. This compound is recognized in pharmacopeial references as Carvedilol Related Compound A.[1][2][3] Its physicochemical properties present unique challenges in experimental and developmental workflows. This document provides in-depth, experience-driven troubleshooting advice and protocols to systematically address and resolve these challenges.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of a compound is dictated by its structure. (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL shares its core structure with Carvedilol, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[4][5] The key features influencing its solubility are the basic secondary amine and the large, aromatic carbazole ring system.

As a weak base, its solubility is highly dependent on pH.[5][6] The secondary amine can be protonated in acidic conditions, forming a more soluble salt. The parent compound, Carvedilol, has a pKa of 7.8, indicating that it will be predominantly in its ionized (more soluble) form in acidic environments and in its neutral (less soluble) form in basic environments.[7][8]

PropertyValue (Based on Carvedilol)Implication for Solubility
Molecular Formula C24H26N2O4 (Carvedilol)A relatively large, complex organic molecule.
pKa (Basic) 7.8[4][7][8]The secondary amine is readily protonated. Solubility will dramatically increase in acidic conditions (pH < 7).
Log P 3.8[7]Indicates high lipophilicity, predicting poor aqueous solubility but good solubility in organic solvents.
General Nature Weakly basic, lipophilic compound.[9]Expected to be practically insoluble in water and neutral aqueous buffers.[9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common solubility problems in a question-and-answer format, progressing from basic to more complex issues.

Q1: I am starting my experiment. In which organic solvents should I expect (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL to be soluble?

Answer: Based on its lipophilic nature and data from its parent compound, Carvedilol, you should expect good solubility in polar aprotic and polar protic organic solvents. It is highly soluble in dimethyl sulfoxide (DMSO) and soluble in solvents like dichloromethane and methanol.[4]

Solubility Data for Carvedilol (as a proxy):

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Highly Soluble (~30 mg/mL)[4][10]
Dimethylformamide (DMF)Soluble (~30 mg/mL)[10]
DichloromethaneSoluble[4]
MethanolSoluble[4][9]
EthanolModerately Soluble (~5 mg/mL)[4][10]
IsopropanolModerately Soluble[4][9]
Water / Aqueous Buffers (pH 7.2)Practically Insoluble / Sparingly Soluble (~0.2 mg/mL with DMSO co-solvent)[4][9][10]

Note: This data is for Carvedilol and should be used as a starting guide. Empirical testing is recommended.

Q2: My compound is not dissolving in a recommended organic solvent even after vortexing. What are the immediate troubleshooting steps?

Answer: If initial attempts to dissolve the compound fail, consider the following physical methods to enhance the dissolution rate. These methods increase the kinetic energy of the system without chemically altering the compound.

  • Sonication: Use a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break apart solid aggregates and increase the surface area available for solvation.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., 30-40°C). Increased temperature often enhances solubility.[11] However, be cautious and ensure the compound is stable at the tested temperature to avoid degradation.

  • Verify Solvent Quality: Ensure your organic solvent is anhydrous and of high purity. The presence of water in solvents like DMSO or DMF can significantly reduce the solubility of highly lipophilic compounds.

  • Particle Size: The rate of dissolution is inversely proportional to particle size.[12] If you are working with a coarse crystalline powder, grinding it to a finer powder with a mortar and pestle can increase the surface area and speed up dissolution.

Q3: I need to prepare a solution for a cell-based assay in a physiological buffer (e.g., PBS at pH 7.4). The compound is insoluble. What is the standard protocol?

Answer: This is a classic challenge for BCS Class II compounds. The standard and most effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent, typically DMSO, and then perform a serial dilution into your aqueous buffer.

Causality: This method works because you are first achieving complete dissolution in a solvent where the compound is highly soluble (DMSO).[10] When this concentrated stock is diluted into the aqueous medium, the solvent molecules are dispersed, and if the final concentration is below the aqueous solubility limit, the compound will remain in solution. See Protocol 1 for a detailed methodology.

Q4: I followed the DMSO stock solution protocol, but my compound precipitates upon dilution into my aqueous buffer. How can I resolve this?

Answer: This indicates that the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit under those conditions. Here is a logical workflow to troubleshoot this common issue:

Caption: Troubleshooting workflow for compound precipitation.

Explanation of Key Steps:

  • pH Adjustment (Node E): This is the most powerful tool for this specific molecule. As a weak base, its solubility is dramatically higher at acidic pH.[7][13][14] By lowering the pH of your aqueous buffer (e.g., to pH 6.0), you protonate the secondary amine, forming a more polar, and thus more water-soluble, species.[8] See Protocol 2 for guidance.

  • Lower Final Concentration (Node F): The simplest solution is often to reduce the target concentration. You may be working above the kinetic or thermodynamic solubility limit.

  • Solubility Enhancers (Node H): For particularly challenging systems, excipients can be used:

    • Co-solvents: Including a small percentage of a water-miscible co-solvent like ethanol or propylene glycol in the final aqueous medium can help.[15][16]

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, shielding the hydrophobic carbazole moiety and significantly increasing aqueous solubility.[8]

Q5: For drug formulation, I need to achieve higher aqueous concentrations than what pH adjustment allows. What advanced strategies are available?

Answer: For pharmaceutical development, more robust methods are often required to significantly alter the physicochemical properties of the drug substance itself.

  • Salt Formation: Reacting the basic amine with a pharmaceutically acceptable acid (e.g., HCl, maleic acid, tartaric acid) can create a stable, crystalline salt form with vastly improved aqueous solubility and dissolution rates.[15][17] This is a common and highly effective strategy.

  • Co-crystallization: This involves combining the active compound with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. Co-crystals can exhibit dramatically different (and often improved) solubility profiles compared to the parent compound.[18]

  • Amorphous Solid Dispersions: Converting the crystalline material into an amorphous state prevents the molecule from settling into a stable, low-energy crystal lattice, which is difficult to dissolve.[9] Dispersing the amorphous compound within a polymer matrix (a solid dispersion) can stabilize this high-energy state and significantly enhance the dissolution rate and apparent solubility.[12]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard laboratory procedure for preparing a compound for use in aqueous-based biological assays.

  • Weighing: Accurately weigh the desired mass of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL powder in a suitable vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol provides a general method for testing the impact of pH on compound solubility in an aqueous system.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for lower pH and phosphate for neutral pH.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of the compound in DMSO as described in Protocol 1 .

  • Dilution: Aliquot each buffer into separate tubes. Add a small volume of the DMSO stock to each buffer to reach the desired final concentration (ensure the final DMSO percentage is low and consistent across all samples, e.g., <1%).

  • Equilibration: Gently mix the tubes and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Observation: Visually inspect each tube for signs of precipitation. For a more quantitative assessment, the samples can be centrifuged, and the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.[19] This will generate a pH-solubility profile.[20]

References

  • Hamed, R., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hamed, R., et al. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol--Case Example of a Weakly Basic BCS Class II Drug. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of carvedilol as a function of pH. ResearchGate. Available at: [Link]

  • Patel, P., et al. (2020). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. ResearchGate. Available at: [Link]

  • Garg, A., et al. (2007). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. Ancient Science of Life. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. MDPI. Available at: [Link]

  • ACS Omega. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). WO2008083130A2 - Amorphous and crystalline form a of carvedilol phosphate. Google Patents.
  • ACS Publications. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Publications. Available at: [Link]

  • Alentris Research Pvt. Ltd. (2024). Carvedilol Impurity. Alentris Research Pvt. Ltd.. Available at: [Link]

  • Semantic Scholar. (n.d.). Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2020). Determination and Correlation of Solubility of Carvedilol in Six Pure Solvents and Three Binary Solvent Mixtures at T = 278.15–313.15 K. ACS Publications. Available at: [Link]

  • Crystal Growth & Design. (2024). Pharmaceutical Salts of Carvedilol with Increased Solubility as an Approach for Enhancing the Drug Action. ACS Publications. Available at: [Link]

  • Allmpus. (n.d.). carvedilol o-desmethyl o-alkyl impurity. Allmpus. Available at: [Link]

  • PubMed. (2016). Evaluation and correlation of the physicochemical properties of carvedilol. PubMed. Available at: [Link]

  • ResearchGate. (2015). Evaluation and correlation of the physicochemical properties of carvedilol. ResearchGate. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • USP. (2011). Carvedilol Monograph. USP. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Amination of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, synthesis scientists, and drug development professionals working on the synthesis of (R)-Carvedilol and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, synthesis scientists, and drug development professionals working on the synthesis of (R)-Carvedilol and related β-adrenergic blocking agents.

While the traditional innovator route involves opening 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine, this pathway is notorious for yielding high levels of the "Bis impurity" (Impurity B) due to the secondary amine product reacting with the epoxide (1)[1]. Reversing the approach—starting with the primary amine (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol —mitigates this specific epoxide-driven impurity but introduces new side reactions: N,N-dialkylation (over-alkylation) and O-alkylation.

This guide provides field-proven, self-validating protocols to troubleshoot and suppress these side reactions.

Part 1: Mechanistic Understanding & Core Issues (FAQs)

Q: Why do I see a +150 Da mass impurity in my LC-MS when directly alkylating the primary amine? A: This is the N,N-dialkylation product (a tertiary amine). When you react (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol with an alkyl halide (e.g., 1-(2-bromoethoxy)-2-methoxybenzene), the resulting secondary amine product is sterically unhindered and electronically richer than the starting primary amine. Consequently, the product competes effectively for the remaining alkylating agent, leading to over-alkylation.

Q: My NMR shows a shift in the -OH proton and a new ether linkage. What caused this? A: You are observing O-alkylation . The secondary hydroxyl group at the C2 position of the propanol chain is a competent nucleophile. If your reaction utilizes strong bases (like NaOH or NaH) at elevated temperatures (>60°C), the alkoxide forms and attacks the alkylating agent, creating an ether impurity.

Part 2: Troubleshooting & Optimization (FAQs)

Q: How can I completely suppress N,N-dialkylation? A: Switch from direct alkylation to reductive amination . By reacting the primary amine with 2-(2-methoxyphenoxy)acetaldehyde, an imine intermediate forms. Using a mild, chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)3) allows for the selective reduction of the imine without reducing the aldehyde (2)[2]. In cases where dialkylation persists, a stepwise procedure—forming the imine in methanol first, followed by reduction—provides near-perfect selectivity for the secondary amine (3)[3].

Q: If I must use direct alkylation, how do I prevent O-alkylation? A: You must either strictly control the base/temperature or utilize a protecting group. Using a weak base like K₂CO₃ in DMF at lower temperatures (40-50°C) reduces O-alkylation but slows the reaction. The most robust, self-validating approach is to protect the secondary hydroxyl with a tert-butyldimethylsilyl (TBDMS) group prior to amination (1)[1].

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected impurity profiles and yields when transitioning from standard direct alkylation to optimized amination strategies.

Amination StrategyReagents UsedN,N-DialkylationO-AlkylationOverall Yield
Direct Alkylation (Unprotected) Alkyl Bromide, K₂CO₃, DMFHigh (15-25%)Moderate (5-10%)~45-50%
Protected Direct Alkylation TBDMS-Cl, Alkyl Bromide, K₂CO₃High (10-20%)None (0%)~60-65%
Direct Reductive Amination Aldehyde, NaBH(OAc)₃, DCELow (<5%)None (0%)~85-90%
Stepwise Reductive Amination Aldehyde, MeOH; then NaBH₄Trace (<1%)None (0%)>90%

Part 4: Mechanistic Workflows & Logic Trees

ReactionPathways SM (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (Primary Amine) RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) SM->RedAm DirAlk Direct Alkylation (Alkyl Halide + Base) SM->DirAlk Imine Imine Intermediate RedAm->Imine Fast Condensation SecAmine (R)-Carvedilol (Secondary Amine) DirAlk->SecAmine Competing TertAmine N,N-Dialkylation (Tertiary Amine Impurity) DirAlk->TertAmine Excess Reagent Ether O-Alkylation (Ether Impurity) DirAlk->Ether Strong Base Imine->SecAmine Selective Reduction SecAmine->TertAmine Over-alkylation

Reaction pathways illustrating desired reductive amination versus over-alkylation side reactions.

Troubleshooting Issue High Impurity Profile in Amination Analyze Analyze via LC-MS / NMR Issue->Analyze N_Imp N,N-Dialkylation Detected Analyze->N_Imp O_Imp O-Alkylation Detected Analyze->O_Imp Sol_N1 Switch to Reductive Amination (NaBH(OAc)3) N_Imp->Sol_N1 Sol_N2 Use Stepwise Imine Formation N_Imp->Sol_N2 If persists Sol_O1 Protect -OH with TBDMS-Cl O_Imp->Sol_O1 Best Yield Sol_O2 Switch to Weaker Base (e.g., K2CO3) O_Imp->Sol_O2 Faster Process

Troubleshooting decision tree for identifying and resolving amination side reactions.

Part 5: Self-Validating Experimental Protocols

Protocol A: Stepwise Reductive Amination (Abdel-Magid Method)

Causality: Forming the imine in the absence of the reducing agent prevents premature reduction of the aldehyde. NaBH₄ is then used to reduce the imine, completely bypassing N,N-dialkylation (2)[2].

  • Imine Formation: Dissolve (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol (1.0 eq) in anhydrous methanol. Add 2-(2-methoxyphenoxy)acetaldehyde (1.05 eq).

  • Validation Checkpoint: Stir at room temperature for 2 hours. Monitor the reaction via FTIR.

    • Validation: The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹) confirms complete conversion. Do not proceed to reduction until the C=O peak is absent.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add NaBH₄ (1.2 eq) in small portions to control hydrogen evolution and exotherm.

  • Quench & Isolate: Stir for 30 minutes, quench with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: TBDMS Protection for Direct Alkylation

Causality: Sterically blocking the secondary hydroxyl group prevents O-alkylation when using alkyl halides and bases, forcing the reaction to occur exclusively at the nitrogen center (1)[1].

  • Protection: Dissolve the primary amine in DCM. Add triethylamine (1.5 eq) and cool the reactor to 0-5°C.

  • Reagent Addition: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq). Allow the reaction to warm to 30°C and maintain for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc).

    • Validation: The TBDMS-protected amine will exhibit a significantly higher Rf value than the starting material due to the loss of hydrogen bonding from the free -OH group. Ensure no starting material remains.

  • Alkylation: React the TBDMS-protected intermediate with 1-(2-bromoethoxy)-2-methoxybenzene and K₂CO₃ in toluene at 80°C until completion.

  • Deprotection: Treat the isolated intermediate with TBAF in THF to cleave the TBDMS group, yielding the pure secondary amine.

References
  • Madhusudhan, G., et al. "A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor." Der Pharma Chemica, 2011. 1

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 1996.2

  • "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. 3

Sources

Troubleshooting

overcoming low conversion rates in (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL catalysis

An in-depth guide to overcoming low conversion rates in the catalytic synthesis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol, a critical intermediate for Carvedilol. Technical Support Center: Catalysis of (R)-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to overcoming low conversion rates in the catalytic synthesis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol, a critical intermediate for Carvedilol.

Technical Support Center: Catalysis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol

Welcome to the technical support center for the synthesis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, specifically low conversion rates, in the catalytic synthesis of this crucial Carvedilol intermediate. Here, we move beyond simple procedural lists to explore the causality behind common failures and provide robust, field-tested solutions.

Troubleshooting Guide: Low Conversion Rates

Low conversion is one of the most frequently encountered issues in this synthesis. It can stem from a variety of factors, often interlinked. This section provides a systematic approach to diagnosing and resolving the root cause of poor reaction performance.

Question 1: My reaction has stalled or is showing a very low conversion rate. Where should I start my investigation?

Answer: A stalled or low-conversion reaction is a classic problem that requires a systematic, multi-pronged investigation. The three most common culprits are the catalyst's health, the reaction conditions, and the purity of your reagents. We recommend approaching the problem in that order.

A. Catalyst Inactivity or Deactivation

The catalyst is the engine of your reaction; its failure is the most common cause of poor performance.

  • Potential Cause 1: Catalyst Poisoning. Feedstock impurities containing metals (like iron or vanadium), sulfur, or even excess basic/acidic compounds can irreversibly bind to the catalyst's active sites, rendering it inactive.[1] The amino groups present in the reactants or products can also have a high affinity for metal catalysts, leading to the blocking of active sites.[2]

  • Solution:

    • Feedstock Purity Check: Ensure all starting materials and solvents are of the highest possible purity. Analyze reagents via HPLC or GC-MS to screen for potential contaminants. Consider passing liquid reagents through a column of activated alumina or charcoal to remove trace impurities.

    • Inert Atmosphere: Many catalysts, especially those based on transition metals, are sensitive to air and moisture.[3] Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions (e.g., using Schlenk techniques or a glovebox).

  • Potential Cause 2: Coke Formation or Fouling. At elevated temperatures, organic molecules can decompose and polymerize on the catalyst surface, forming a layer of carbonaceous material ("coke") that physically blocks active sites.[1] This is particularly relevant in heterogeneous catalysis.

  • Solution:

    • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate coke formation.[1] Systematically lower the reaction temperature in increments of 5-10°C to find a balance between reaction rate and catalyst stability.

    • Catalyst Regeneration: For certain heterogeneous catalysts, a controlled regeneration cycle (e.g., a carefully controlled burn-off of coke in a dilute oxygen stream) can restore activity.[1] Consult the catalyst manufacturer's guidelines for specific protocols.

  • Potential Cause 3: Catalyst Sintering. High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, or "sinter."[1] This reduces the available surface area for the reaction, leading to a sharp drop in activity.

  • Solution:

    • Temperature Control: Strictly adhere to the recommended temperature range for your catalyst. Excursions to higher temperatures, even for short periods, can cause irreversible sintering.

    • Catalyst Analysis: Use techniques like X-ray diffraction (XRD) or Transmission Electron Microscopy (TEM) to analyze the catalyst's physical state and check for signs of sintering.

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for diagnosing the cause of low reaction conversion.

G Start Low Conversion Rate Observed Cat_Check Step 1: Investigate Catalyst Health Start->Cat_Check Poisoning Poisoning? Cat_Check->Poisoning Check for contaminants Fouling Fouling / Coking? Cat_Check->Fouling Sintering Sintering? Cat_Check->Sintering Cond_Check Step 2: Evaluate Reaction Conditions Temp Temperature? Cond_Check->Temp Solvent Solvent? Cond_Check->Solvent Stoich Stoichiometry? Cond_Check->Stoich Reag_Check Step 3: Verify Reagent & Solvent Purity Purity Impurities Present? Reag_Check->Purity Poisoning->Cond_Check No Sol_Inert Solution: - Use high-purity reagents - Work under inert atmosphere Poisoning->Sol_Inert Yes Fouling->Cond_Check No Sol_Temp_Foul Solution: - Lower reaction temperature - Consider catalyst regeneration Fouling->Sol_Temp_Foul Yes Sintering->Cond_Check No Sol_Temp_Sint Solution: - Adhere to temperature limits - Analyze catalyst structure (TEM/XRD) Sintering->Sol_Temp_Sint Yes Temp->Reag_Check Optimal Sol_Optimize_T Solution: - Screen temperatures (e.g., RT, 40°C, 60°C, 80°C) Temp->Sol_Optimize_T Suboptimal Solvent->Reag_Check Optimal Sol_Optimize_S Solution: - Screen solvent polarity & type (e.g., Toluene, THF, IPA, DMF) Solvent->Sol_Optimize_S Suboptimal Stoich->Reag_Check Correct Sol_Optimize_R Solution: - Verify reactant ratios - Use excess of one reagent Stoich->Sol_Optimize_R Incorrect Sol_Purify Solution: - Purify starting materials - Analyze by HPLC/GC-MS Purity->Sol_Purify Yes

Caption: A logical workflow for troubleshooting low conversion rates.

B. Suboptimal Reaction Conditions

If the catalyst is deemed healthy, the next step is to scrutinize the reaction parameters.

  • Potential Cause 1: Incorrect Temperature. Temperature affects both reaction kinetics and catalyst stability. An inappropriate temperature is a common reason for low yields.[4]

  • Solution: Perform a temperature screening study. Set up several small-scale reactions at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C) while keeping all other parameters constant. Monitor conversion over time to identify the optimal temperature that provides the best rate without causing significant degradation or side product formation.

  • Potential Cause 2: Poor Solvent Choice. The solvent plays a critical role in solubilizing reactants, stabilizing transition states, and influencing catalyst activity.[4] An unsuitable solvent can dramatically hinder the reaction.

  • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities. Common solvents for this type of transformation include isopropanol, toluene, THF, and DMF.[5][6][7]

  • Potential Cause 3: Incorrect Stoichiometry. The molar ratio of the reactants—typically 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine—is crucial. A common side reaction is the formation of a "bis impurity," where the desired product (a secondary amine) reacts with a second molecule of the epoxide.[7]

  • Solution: To minimize the formation of the bis impurity, use a molar excess of the amine reactant, 2-(2-methoxyphenoxy)ethylamine.[5] A ratio of 1.5 to 3 equivalents of the amine to 1 equivalent of the epoxide is a good starting point.

C. Reagent Purity and Stability

  • Potential Cause: Impure Starting Materials. The synthesis of Carvedilol and its intermediates is known to be sensitive to impurities.[7][8] Impurities in either the carbazole epoxide or the phenoxy ethylamine can introduce competing side reactions or poison the catalyst.[3]

  • Solution:

    • Confirm Purity: Always verify the purity of starting materials using analytical techniques like HPLC, NMR, and melting point analysis before use.

    • Purification: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid compounds.

Frequently Asked Questions (FAQs)

Question 2: I am observing significant formation of the "bis impurity". How can I prevent this?

Answer: The formation of the bis impurity (Carvedilol EP Impurity D) is a well-documented challenge in this synthesis.[7][9] It arises when the secondary amine of the desired product attacks a second molecule of the starting epoxide, 4-(2,3-epoxypropoxy)carbazole.

Key Strategies to Minimize Bis Impurity:

  • Molar Ratio Adjustment: The most effective strategy is to use a significant molar excess of the primary amine, 2-(2-methoxyphenoxy)ethylamine.[5] This increases the probability that the epoxide will react with the starting amine rather than the product. A starting point of 2.8 to 10 molar equivalents of the amine has been reported to be effective.[5]

  • Protecting Group Strategy: An alternative synthetic route involves using a benzyl-protected version of the amine.[5][10] The resulting tertiary amine intermediate cannot react further with the epoxide. The benzyl group is then removed in a final deprotection step, typically via catalytic hydrogenation.[5][10][11] While this adds a step, it effectively eliminates the possibility of bis impurity formation.

  • Controlled Addition: Instead of adding all reagents at once, consider a slow, controlled addition of the epoxide to a solution containing the excess amine. This maintains a high concentration of the primary amine relative to the epoxide throughout the reaction.

Synthetic Pathways and Impurity Formation

G cluster_0 Direct Route cluster_1 Protected Route Epoxide 4-(2,3-Epoxypropoxy) carbazole Product (R)-1-amino-3-(9H-carbazol-4-yloxy) -2-propanol (Desired Product) Epoxide->Product + Amine (Excess) Bis_Impurity Bis Impurity (Dimer) Epoxide->Bis_Impurity Protected_Intermediate N-Benzyl Intermediate Epoxide->Protected_Intermediate + Protected Amine Amine 2-(2-Methoxyphenoxy) ethylamine Amine->Product Product->Bis_Impurity + Epoxide (Side Reaction) Protected_Amine N-Benzyl Protected Amine Protected_Amine->Protected_Intermediate Debenzylation Debenzylation (e.g., H₂, Pd/C) Protected_Intermediate->Debenzylation Debenzylation->Product High Purity

Caption: Comparison of direct vs. protected synthetic routes and the origin of the bis impurity.

Question 3: What are the best practices for handling the initial epoxidation of 4-hydroxycarbazole?

Answer: The first step, the reaction between 4-hydroxycarbazole and an epoxide source like epichlorohydrin, is foundational to the entire synthesis. Low yields or high impurity levels in this step will compromise the final outcome.

  • Base Selection and Addition: The choice of base is critical. A strong base is needed to deprotonate the phenolic hydroxyl group of the carbazole. However, an excessively strong base or high concentration can promote unwanted side reactions, such as the hydrolysis of epichlorohydrin or premature ring-opening of the desired epoxide product.[12]

    • Best Practice: Use a moderately strong base like sodium hydroxide or potassium carbonate.[6][7] Crucially, add the base solution slowly or dropwise to the reaction mixture containing the 4-hydroxycarbazole and epichlorohydrin. This maintains a low instantaneous concentration of the base, minimizing side reactions.[12]

  • Solvent Choice: The reaction is often performed in a two-phase system or in a polar aprotic solvent. Eco-friendly solvents like isopropyl alcohol in the presence of an aqueous base have been shown to be effective.[6]

  • Temperature Control: This reaction is typically exothermic. Maintain a low to moderate temperature (e.g., 10-30°C) during the base addition to ensure selectivity and prevent runaway reactions.[6]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Catalytic Amination
ParameterRecommended Value/RangeRationale & Citation
Catalyst Type Lewis Acids, Biocatalysts (Lipases)Lewis acids can activate the epoxide ring. Biocatalysts offer high enantioselectivity.[13]
Catalyst Loading 0.1 - 5 mol%A lower loading is economically favorable, but a higher loading may be needed to drive slow reactions.[3]
Solvent Isopropanol, Toluene, THF, DMFSolvent polarity affects reaction rate and solubility. Screening is recommended.[5][6][7]
Temperature 50 - 90 °CBalances reaction rate against potential side reactions and catalyst degradation.[6][12]
Amine:Epoxide Ratio 2:1 to 5:1An excess of the amine is critical to suppress the formation of the bis impurity.[5]
Reaction Time 4 - 24 hoursMonitor by TLC or HPLC to determine the point of maximum conversion.[12]

Note: These are general starting points. Optimal conditions are highly dependent on the specific catalyst and substrate batch.

Protocol: General Procedure for Reaction Optimization
  • Setup: In an array of reaction vials, add the chosen catalyst.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the solvent, followed by 2-(2-methoxyphenoxy)ethylamine.

  • Initiation: Add the limiting reagent, 4-(2,3-epoxypropoxy)carbazole, to each vial to initiate the reactions.

  • Incubation: Place the vials in a temperature-controlled shaker block set to the desired screening temperature(s).

  • Monitoring: At set time intervals (e.g., 2, 4, 8, 16, 24 hours), take a small aliquot from each reaction. Quench the aliquot and dilute it for analysis.

  • Analysis: Analyze the samples by a calibrated HPLC or GC method to determine the percent conversion and the relative amounts of product and major impurities.

  • Evaluation: Plot conversion versus time for each set of conditions to identify the optimal parameters.

References

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ACS Catalysis. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines | Request PDF. ResearchGate. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. [Link]

  • Enantioselective Resolution of (R,S)-Carvedilol to (S)-(−)-Carvedilol by Biocatalysts. PMC. [Link]

  • Method for preparing carvedilol.
  • Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals. [Link]

  • Process for preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(2- methoxyphenoxy) ethyl] amino]-2-propanol.
  • Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2''-(2'''- methoxy -phenoxy)-ethyl -amino]-propan-2-ol[carvedilol].
  • A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
  • Carvedilol Precipitation Inhibition by the Incorporation of Polymeric Precipitation Inhibitors Using a Stable Amorphous Solid Dispersion Approach: Formulation, Characterization, and In Vitro In Vivo Evaluation. PMC. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. ScienceDirect. [Link]

  • Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. [Link]

  • A PROCESS FOR PREPARATION OF 1-[9H-CARBAZOL-4-YLOXY]- 3-[{2-(2-(-(METHOXY)PHENOXY)-ETHYL}-AMINO]-PROPAN-2-OL. WIPO Patentscope. [Link]

  • Application of substrate depletion assay to evaluation of CYP isoforms responsible for stereoselective metabolism of carvedilol. PubMed. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a b-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]

  • Synthesis and bio-activity of 1- (9H- carbazol- 4- yloxy)- 3-substituted amino-2-propanol compounds II | Request PDF. ResearchGate. [Link]

  • New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9-yl) Propanoic Acid Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. Patsnap Eureka. [Link]

  • 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. PubChem. [Link]

Sources

Optimization

purification of crude (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL without column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with scaling the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of enantiopure beta-blocker intermediates.

The compound (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is the critical chiral building block for the synthesis of (R)-Carvedilol and related therapeutics[1]. Synthesizing this primary amine via the ammonolysis of 4-(oxiran-2-ylmethoxy)-9H-carbazole inevitably generates a complex mixture of unreacted neutral epoxide, hydrolyzed diol, and heavily alkylated secondary/tertiary amines (such as Carvedilol Related Compound A)[2].

While discovery-scale chemistry often defaults to silica gel chromatography, basic aliphatic amines suffer from severe chemisorption and peak tailing on acidic silanols. Furthermore, chromatography is economically non-viable for kilogram-scale drug development. This guide provides a self-validating, chromatography-free purification architecture relying on precise physicochemical exploitation.

Part 1: Troubleshooting & FAQs

Q1: During the isolation of the primary amine, my product "oiled out" instead of forming a crystalline solid. How do I fix this? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point, or when highly lipophilic impurities—specifically the bis-adduct (secondary amine)—severely depress the melting point of the target compound. Actionable fix: Do not force crystallization from a dirty mixture. Ensure your initial acid-base extraction is rigorous. If oiling occurs during the final toluene recrystallization, reheat the mixture until a monophasic solution forms, add a pure seed crystal at 50 °C, and reduce your cooling ramp rate to 0.1 °C/min.

Q2: How can I guarantee 100% removal of the unreacted 4-(oxiran-2-ylmethoxy)-9H-carbazole? Causality & Solution: The epoxide is strictly a neutral molecule, whereas your target is a primary amine ( pKa​≈9.5 ). By dissolving the crude mixture in an organic solvent and extracting with 1M HCl, the amine protonates and migrates entirely to the aqueous phase. The epoxide remains trapped in the organic phase. A secondary wash of the acidic aqueous phase with fresh Ethyl Acetate (EtOAc) acts as a self-validating step to ensure zero epoxide carryover.

Q3: Why use L-Tartaric acid for salt formation if my starting material is already the (R)-enantiomer? Causality & Solution: While your starting epoxide may be enantiopure, trace racemization can occur during ring-opening. L-Tartaric acid serves a dual purpose:

  • Chemical Purity: It forms a highly crystalline salt with the primary amine, whereas the sterically hindered bis-adduct tartrate salt remains highly soluble in ethanol.

  • Chiral Polish: It acts as a diastereomeric resolving agent, upgrading the enantiomeric excess (ee) of the (R)-isomer to >99.5% by leaving any trace (S)-isomer in the mother liquor.

Part 2: Quantitative Data & Physicochemical Profiling

To successfully bypass chromatography, we must exploit the distinct physicochemical properties of the reaction components.

Table 1: Impurity Profiling & Physicochemical Exploitation
ComponentMolecular WeightNatureEst. pKa​ Solubility Profile
(R)-Primary Amine (Target) 256.30 g/mol Basic~9.5Soluble in EtOAc, acidic aq; Insoluble in basic aq.
Bis-adduct (Secondary Amine) 495.57 g/mol Basic~9.0Highly lipophilic; tartrate salt is EtOH soluble.
Unreacted Epoxide 239.27 g/mol NeutralN/ASoluble in EtOAc; Insoluble in acidic aq.
Ring-opened Diol 257.29 g/mol NeutralN/ASoluble in EtOAc; Insoluble in acidic aq.
Table 2: Crystallization Solvent Matrix for (R)-Primary Amine
Solvent SystemApplication StageExpected YieldPurity UpgradeRemarks
Ethanol / H2​O (9:1) Tartrate Salt Formation80-85%+++Exceptional for purging the bis-adduct impurity.
Toluene Free Base Recrystallization85-90%++Steep solubility curve; removes trace color bodies.
EtOAc / Hexane Free Base Recrystallization75-80%+Prone to oiling out if cooled too rapidly.

Part 3: Process Visualization

The following workflow illustrates the logical separation of impurities based on pH manipulation and selective crystallization.

PurificationWorkflow Crude Crude Reaction Mixture (Primary Amine, Bis-adduct, Epoxide) Dissolve Dissolve in EtOAc & Extract with 1M HCl Crude->Dissolve Org1 Organic Phase (Neutral Impurities: Epoxide, Diol) Dissolve->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochlorides) Dissolve->Aq1 Keep Basify Adjust to pH 10-11 (NaOH) Extract with EtOAc Aq1->Basify Org2 Organic Phase (Free Amines) Basify->Org2 Keep Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard Salt Add L-Tartaric Acid in EtOH/H2O Org2->Salt Crystals Primary Amine Tartrate (Crystalline Solid) Salt->Crystals Filter MotherLiq Mother Liquor (Bis-adduct Tartrate) Salt->MotherLiq Discard FreeBase Basify to pH 10 & Recrystallize (Toluene) Crystals->FreeBase Pure Pure (R)-Primary Amine (>99.5% Purity) FreeBase->Pure

Figure 1: Chromatography-free purification workflow via acid-base extraction and crystallization.

Part 4: Step-by-Step Experimental Methodologies

This three-phase protocol is engineered to be a self-validating system. Do not proceed to the next phase unless the in-process checks (e.g., pH validation) are met.

Phase 1: Acid-Base Extraction Workflow (Epoxide Purge)

Purpose: To isolate all basic amines from neutral starting materials and byproducts.

  • Dissolution: Dissolve 100 g of the crude reaction mixture in 500 mL of Ethyl Acetate (EtOAc).

  • Acid Extraction: Add 500 mL of 1M HCl (aq). Stir vigorously for 15 minutes.

    • Causality: The primary and secondary amines protonate, becoming highly polar and migrating to the aqueous layer.

  • Phase Separation: Allow the layers to separate cleanly. Draw off the lower aqueous layer into a clean flask.

  • Organic Wash: Wash the retained organic layer with an additional 100 mL of 1M HCl to ensure total amine recovery. Combine the acidic aqueous layers. Discard the organic layer (contains epoxide/diol).

  • Aqueous Wash (Self-Validation): Wash the combined acidic aqueous layer with 200 mL of fresh EtOAc. This removes any trace lipophilic impurities that may have formed micro-emulsions. Discard this EtOAc.

  • Basification: Cool the aqueous layer to 5 °C in an ice bath. Slowly add 2M NaOH (aq) under vigorous stirring until the pH reaches strictly 10-11 (Verify with pH paper).

  • Recovery Extraction: Extract the basified aqueous layer with 2 x 400 mL EtOAc. Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched free base mixture.

Phase 2: Selective Tartrate Salt Crystallization (Bis-adduct Purge)

Purpose: To separate the target primary amine from the over-alkylated secondary amine (bis-adduct)[2].

  • Salt Formation: Dissolve the enriched free base mixture in 10 volumes (relative to mass, e.g., 800 mL) of 90% Ethanol (EtOH/ H2​O 9:1 v/v) at 60 °C.

  • Acid Addition: Add 1.05 molar equivalents of L-(+)-Tartaric acid. Stir at 60 °C for 30 minutes until a homogenous, clear solution is achieved.

  • Controlled Crystallization: Remove from heat and cool the solution slowly (0.5 °C/min) to room temperature, then transfer to a 0-5 °C bath for 2 hours.

    • Causality: The primary amine tartrate salt lattice energy is highly favorable, causing it to crystallize. The bulky bis-adduct tartrate cannot pack efficiently and remains dissolved.

  • Isolation: Filter the crystals via a Büchner funnel and wash the filter cake with 100 mL of ice-cold 90% Ethanol.

Phase 3: Free Base Regeneration and Final Polish

Purpose: To regenerate the active pharmaceutical intermediate and achieve >99.5% chemical purity[3].

  • Regeneration: Suspend the pure tartrate salt in 500 mL of deionized water. Add 2M NaOH dropwise until pH > 10.

  • Extraction: Extract the liberated free base with 500 mL of Toluene. Separate the layers, wash the toluene phase with brine, and dry over Na2​SO4​ .

  • Recrystallization: Heat the toluene solution to 85 °C until completely clear. Cool slowly to 0 °C to induce crystallization.

  • Final Isolation: Filter the pure (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol crystals. Dry in a vacuum oven at 40 °C to constant weight.

References

  • US Patent 4,697,022 - Carbazole compounds, their preparation and their use. Google Patents.
  • Vogel's Textbook of Practical Organic Chemistry - 5th Edition (Standard protocols for acid-base amine extraction). Internet Archive. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)- vs. (S)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol in the Asymmetric Synthesis of Beta-Blockers

Executive Summary Carvedilol is a third-generation aryloxypropanolamine widely prescribed for heart failure and hypertension. While administered clinically as a racemate, its pharmacological efficacy is highly stereodepe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a third-generation aryloxypropanolamine widely prescribed for heart failure and hypertension. While administered clinically as a racemate, its pharmacological efficacy is highly stereodependent[1]. The synthesis of enantiopure Carvedilol relies heavily on the chiral building block 1-amino-3-(9H-carbazol-4-yloxy)-2-propanol .

This guide provides an objective comparison between the (R)- and (S)-enantiomers of this critical intermediate. By analyzing their distinct pharmacological trajectories and detailing a self-validating synthetic workflow, we demonstrate why utilizing the amino-alcohol precursor is mechanistically superior to traditional epoxide-opening routes for avoiding polyalkylated impurities.

Pharmacodynamic Divergence: The Case for Enantioselective Synthesis

The stereocenter at the C2 position of the propanol chain dictates the receptor binding affinity of the final beta-blocker.

  • (S)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol yields (S)-Carvedilol , which is a potent non-selective β-adrenergic antagonist (β1 and β2) and an α1-adrenergic antagonist[1]. This dual action is essential for reducing heart rate while simultaneously inducing vasodilation[2].

  • (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol yields (R)-Carvedilol , which possesses equivalent α1-blocking activity but completely lacks β-blocking capabilities[3].

From a drug development perspective, synthesizing the (S)-enantiomer is critical for cardiovascular therapeutics, whereas the (R)-enantiomer serves as a valuable research tool or a candidate for conditions where β-blockade is contraindicated (e.g., preventing skin carcinogenesis without altering heart rate)[3].

G S_Enant (S)-Carvedilol Beta_Rec β1/β2 Receptors S_Enant->Beta_Rec High Affinity (Ki ~0.3 nM) Alpha_Rec α1 Receptors S_Enant->Alpha_Rec Antagonist R_Enant (R)-Carvedilol R_Enant->Beta_Rec No Activity R_Enant->Alpha_Rec Antagonist

Caption: Pharmacodynamic divergence of Carvedilol enantiomers on adrenergic receptors.

Mechanistic Causality: Overcoming the "Bis-Impurity"

Traditional industrial syntheses of Carvedilol react 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.

The Problem: The primary amine opens the epoxide to form a secondary amine (Carvedilol). Because epoxide ring-opening is highly favored and sterically undemanding, the newly formed secondary amine often attacks a second epoxide molecule. This cascade generates a notorious bis-alkylated byproduct (Impurity B), which drastically reduces yield and is notoriously difficult to separate via crystallization.

The Solution: By reversing the synthons and utilizing 1-amino-3-(9H-carbazol-4-yloxy)-2-propanol as the nucleophile against an electrophile like 2-(2-methoxyphenoxy)ethyl p-toluenesulfonate, we alter the reaction kinetics[4].

  • Causality: The displacement of a tosylate is less kinetically aggressive than an epoxide opening. Once the primary amine is mono-alkylated, the resulting secondary amine is flanked by two extremely bulky aromatic systems (the carbazole and the methoxyphenoxy groups). This severe steric hindrance effectively shuts down the second alkylation event, yielding a highly pure mono-alkylated product.

Comparative Data: Yields and Receptor Affinities

The following table summarizes the quantitative performance of both enantiomeric precursors and their resulting active pharmaceutical ingredients (APIs).

Property / Metric(S)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
Target Product (S)-Carvedilol(R)-Carvedilol
β1 Receptor Affinity (Ki) ~0.32 nM (Potent Antagonist)>1000 nM (Inactive)
α1 Receptor Affinity (Ki) ~14 nM (Antagonist)~14 nM (Antagonist)
Primary Clinical Utility Heart Failure, HypertensionResearch Tool, Specific Vasodilation
Steric Hindrance (N-Alkylation) High (Prevents bis-impurity)High (Prevents bis-impurity)
Typical Yield (Alkylation) 75% – 82%75% – 82%

Validated Experimental Protocol: Asymmetric Synthesis of (S)-Carvedilol

This protocol details the synthesis of (S)-Carvedilol using the amino-alcohol route, designed as a self-validating system to ensure high enantiomeric excess (ee) and minimal impurity formation[4].

Materials Required:

  • (S)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol (1.0 eq, 7.0 g)

  • 2-(2-Methoxyphenoxy)ethyl p-toluenesulfonate (1.1 eq, 9.2 g)

  • Triethylamine (Et₃N) (1.5 eq, 3.8 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the (S)-amino-alcohol precursor in anhydrous DMF under an inert argon atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of the tosylate reagent.

  • Reagent Addition: Add the tosylate reagent and Et₃N to the stirring solution. Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the p-toluenesulfonic acid generated during the reaction, preventing the protonation of the amine nucleophile and protecting the acid-sensitive ether linkages.

  • Thermal Activation: Heat the reaction mixture to 70°C and maintain for 20 hours. Causality: 70°C provides the optimal kinetic energy for the nucleophilic displacement of the tosylate while remaining below the thermal threshold that would promote unwanted polyalkylation or degradation.

  • Self-Validating In-Process Control: At 18 hours, perform Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The primary amine precursor ( Rf​ ~0.2) should be nearly consumed, replaced by a prominent product spot ( Rf​ ~0.5). If the precursor persists, continue heating for 2 additional hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into a dilute aqueous NaOH solution (50 mL, 1M). Extract with methylene chloride (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify the crude residue via silica gel flash chromatography. Confirm the enantiomeric excess (>98% ee) via chiral HPLC (e.g., Chiralcel OD column, Hexane/Isopropanol/Diethylamine 80:20:0.1).

G Precursor (S)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol Reaction N-Alkylation (DMF, 70°C, 20h) Precursor->Reaction Reagent 2-(2-Methoxyphenoxy)ethyl tosylate Reagent->Reaction Validation TLC Validation (DCM/MeOH 9:1) Reaction->Validation Product (S)-Carvedilol (>98% ee) Validation->Product

Caption: Enantioselective synthesis of (S)-Carvedilol utilizing the chiral amino-alcohol precursor.

References

  • Carvedilol - Pharmacodynamics and Receptor Affinity Source: Wikipedia URL:[Link]

  • Prevention of Skin Carcinogenesis by the Non-β-blocking R-carvedilol Enantiomer Source: AACR Journals (Cancer Prevention Research) URL:[Link]

  • Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions (US Patent 4503067A)
  • β-Adrenergic Receptor Blockade in Chronic Heart Failure Source: Circulation (AHA Journals) URL:[Link]

  • Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one Source: NIScPR URL:[Link]

Sources

Comparative

Comparative Analysis of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol Synthesis Pathways: Overcoming the Bis-Alkylation Bottleneck

Introduction (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical chiral building block in the enantioselective synthesis of (R)-Carvedilol and related β-adrenergic blocking agents. The primary synthetic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical chiral building block in the enantioselective synthesis of (R)-Carvedilol and related β-adrenergic blocking agents. The primary synthetic challenge in producing this intermediate is the competitive over-alkylation during the epoxide ring-opening phase, which generates 1,1'-bis-[3-(9H-carbazol-4-yloxy)-2-propanol]amine—widely known as Pharmacopeial "Impurity B"[1].

Because the resulting primary amine is more nucleophilic than the ammonia starting material, direct ammonolysis inherently suffers from poor chemoselectivity[2]. This guide provides a mechanistic and quantitative comparison of three distinct synthesis pathways, offering validated protocols to achieve >99% enantiomeric excess (ee) while eliminating bis-impurity formation.

Mechanistic Evaluation of Synthesis Pathways

Pathway A: Direct Ammonolysis (The Legacy Approach)

The traditional route involves reacting (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole with aqueous or methanolic ammonia[3]. While operationally simple, the kinetics of this reaction are unfavorable for high purity. The inductive effect of the newly formed alkyl chain makes the product primary amine a stronger nucleophile than ammonia itself. This leads to a rapid second nucleophilic attack on another epoxide molecule. This pathway necessitates a massive excess of ammonia (often >20 equivalents) and high-pressure reactors, yet still typically yields 15–30% of Impurity B[2].

Pathway B: Regioselective Azidolysis & Staudinger Reduction (The High-Purity Standard)

To strictly prevent bis-alkylation, the epoxide is opened using sodium azide (NaN₃) in the presence of a mild proton source (e.g., NH₄Cl). The azide ion is a powerful, sterically compact nucleophile that regioselectively attacks the least hindered terminal carbon of the epoxide. The resulting azido alcohol is then reduced to the primary amine using triphenylphosphine (PPh₃) via the Staudinger reaction. This pathway is completely immune to over-alkylation and operates under exceptionally mild conditions, perfectly preserving the (R)-stereocenter.

Pathway C: N-Benzylamination & Hydrogenolysis (The Scalable Alternative)

For industrial scales where azide toxicity is a safety concern, N-benzylamine is used as a surrogate ammonia equivalent. The bulky benzyl group provides sufficient steric hindrance to prevent the secondary amine intermediate from attacking a second epoxide molecule. Subsequent catalytic hydrogenolysis (Pd/C, H₂) cleanly cleaves the benzyl protecting group to yield the target primary amine[4].

Pathways Start (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole Ammonia NH3 / MeOH (Direct Ammonolysis) Start->Ammonia Azide NaN3 / NH4Cl (Azidolysis) Start->Azide Benzyl PhCH2NH2 (Ring Opening) Start->Benzyl Target_A (R)-Amino Alcohol (Yield: 45%) Ammonia->Target_A Impurity Impurity B (Bis-adduct) (Yield: 20-30%) Ammonia->Impurity Azido_Int (R)-Azido Alcohol Azide->Azido_Int Reduction PPh3 / H2O (Staudinger Reduction) Azido_Int->Reduction Target_B (R)-Amino Alcohol (Yield: 88%, High Purity) Reduction->Target_B Benzyl_Int (R)-N-Benzyl Amino Alcohol Benzyl->Benzyl_Int Hydrogenolysis H2, Pd/C (Debenzylation) Benzyl_Int->Hydrogenolysis Target_C (R)-Amino Alcohol (Yield: 82%, Bis-free) Hydrogenolysis->Target_C

Comparative synthesis pathways for (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

Quantitative Performance Comparison

The following table synthesizes the analytical performance of each pathway based on standard laboratory-scale (100 mmol) optimizations.

MetricPathway A (Ammonolysis)Pathway B (Azidolysis)Pathway C (Benzylamination)
Overall Yield 40 - 50%85 - 88%80 - 84%
Enantiomeric Excess (ee) >98%>99.5%>99%
Impurity B Formation 15 - 30% (Critical flaw)0% (Not detected)< 0.5%
E-Factor (Waste/Product) High (due to chromatography)Medium (Ph₃P=O byproduct)Low (Atom economical)
Primary Limitation Tedious product isolationAzide toxicity at scaleRequires high-pressure H₂

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the causality behind each procedural step.

Protocol 1: Regioselective Azidolysis & Staudinger Reduction (Pathway B)

Step 1: Epoxide Ring Opening

  • Dissolve 1.0 eq of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole in a 4:1 mixture of DMF and H₂O.

  • Add 1.5 eq of NaN₃ and 1.5 eq of NH₄Cl.

    • Causality: NH₄Cl acts as a mild Brønsted acid. It protonates the epoxide oxygen, increasing its electrophilicity for azide attack, while simultaneously buffering the solution to prevent base-catalyzed epoxide polymerization.

  • Stir at 65°C for 6 hours. Monitor via TLC until the starting material is consumed.

  • Extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate to yield the (R)-azido alcohol intermediate.

Step 2: Staudinger Reduction

  • Dissolve the crude azido alcohol in THF.

  • Slowly add 1.1 eq of Triphenylphosphine (PPh₃) at 25°C.

    • Causality: PPh₃ attacks the terminal nitrogen of the azide. The subsequent expulsion of N₂ gas provides an irreversible thermodynamic driving force, forming an iminophosphorane intermediate.

  • After N₂ evolution ceases (approx. 2 hours), add 5.0 eq of H₂O and heat to 50°C for 4 hours.

    • Causality: Water hydrolyzes the iminophosphorane, yielding the target primary amine and triphenylphosphine oxide (Ph₃P=O).

  • Purification: Concentrate the mixture and triturate with cold diethyl ether. The Ph₃P=O remains in the ether layer, while the pure (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol precipitates as a white solid.

Workflow Step1 (R)-Azido Alcohol Step2 Add PPh3 (THF, 25°C) Step1->Step2 Step3 Iminophosphorane Intermediate Step2->Step3 N2 evolution Step4 Add H2O (Hydrolysis) Step3->Step4 Step5 (R)-Amino Alcohol + Ph3P=O Step4->Step5

Mechanistic workflow of the Staudinger reduction for primary amine synthesis.

Protocol 2: N-Benzylamination & Hydrogenolysis (Pathway C)

Step 1: Sterically Hindered Ring Opening

  • Suspend 1.0 eq of the (R)-epoxide in Isopropanol (IPA).

    • Causality: IPA enhances the solubility of the carbazole derivative while allowing a safe reflux temperature (82°C) that optimizes ring-opening kinetics without causing thermal degradation.

  • Add 1.2 eq of Benzylamine and reflux for 8 hours. The steric bulk of the benzyl group prevents the resulting secondary amine from attacking unreacted epoxide, completely avoiding Impurity B.

  • Cool and crystallize the (R)-N-benzyl amino alcohol.

Step 2: Catalytic Debenzylation

  • Dissolve the intermediate in Methanol and transfer to a Parr hydrogenator.

  • Add 10 wt% of 10% Pd/C catalyst.

  • Pressurize with H₂ gas (40 psi) and agitate at 25°C for 12 hours.

    • Causality: Palladium specifically adsorbs and cleaves the benzylic C-N bond via hydrogenolysis without reducing the aromatic carbazole ring system.

  • Filter through Celite to remove the catalyst and evaporate the solvent to yield the pure target compound.

Conclusion

While direct ammonolysis (Pathway A) remains the most straightforward method on paper, the inevitable formation of Impurity B makes it unviable for high-purity pharmaceutical applications without extensive chromatography. For research-scale synthesis where absolute enantiomeric fidelity and purity are paramount, the Azidolysis/Staudinger route (Pathway B) is the superior choice. Conversely, for large-scale manufacturing where azide toxicity is prohibitive, the N-Benzylamination route (Pathway C) offers the best balance of scalability, safety, and bis-impurity prevention.

References

  • G. Madhusudhan et al., "BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW," Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • European Patent Office, "Process for the preparation of carvedilol - EP 1741700 A1," EPO. Available at: [Link]

  • B. Anand Kumar et al., "Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one," NIScPR. Available at: [Link]

  • S. Narendra et al., "SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL," Connect Journals. Available at: [Link]

  • G. Madhusudhan et al., "Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2- oxazolidinone intermediate," SciSpace. Available at: [Link]

Sources

Validation

benchmarking purity of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL commercial reference standards

Benchmarking the Purity of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol Commercial Reference Standards: A Comprehensive Analytical Guide Executive Summary (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Purity of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol Commercial Reference Standards: A Comprehensive Analytical Guide

Executive Summary

(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical chiral building block and primary amine impurity reference standard in the synthesis of Carvedilol, a widely prescribed non-selective beta-blocker/alpha-1 blocker. Because Carvedilol’s enantiomers exhibit distinct pharmacological profiles—the (S)-enantiomer possesses beta-blocking activity while both exhibit alpha-blocking activity—controlling the enantiomeric purity of its precursors is a stringent regulatory requirement. This guide provides researchers and drug development professionals with a robust, self-validating analytical framework for evaluating commercial reference standards of this specific intermediate.

The Causality of Purity in Chiral Intermediates

Why benchmark this specific reference standard? In the synthetic pathway of Carvedilol, the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with ammonia yields 1-amino-3-(9H-carbazol-4-yloxy)-2-propanol. If the (R)-enantiomer is used as a starting material to synthesize enantiopure (R)-Carvedilol, any trace of the (S)-enantiomer propagates directly into the final Active Pharmaceutical Ingredient (API).

Furthermore, when used as an analytical reference standard to quantify "Carvedilol Primary Amine Impurity" during API release testing, its absolute purity dictates the accuracy of the assay. According to ICH Q11 guidelines, starting materials that impact the impurity profile of the drug substance must be rigorously justified and controlled [1].

Pathway Epoxide 4-(Oxiran-2-ylmethoxy) -9H-carbazole R_Amine (R)-1-Amino-3-(9H-carbazol -4-yloxy)-2-propanol (Target Intermediate) Epoxide->R_Amine Chiral synthesis S_Amine (S)-1-Amino-3-(9H-carbazol -4-yloxy)-2-propanol (Chiral Impurity) Epoxide->S_Amine Stereoinversion/Leakage Ammonia Ammonia (NH3) Ammonia->R_Amine Ammonia->S_Amine R_Carvedilol (R)-Carvedilol (Alpha-blocker) R_Amine->R_Carvedilol Alkylation S_Carvedilol (S)-Carvedilol (Beta-blocker) S_Amine->S_Carvedilol Alkylation

Fig 1. Propagation pathway of (R)/(S)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol into Carvedilol.

Analytical Workflows for Benchmarking

A single analytical technique (e.g., standard HPLC-UV) is insufficient to benchmark a chiral reference standard. We employ an orthogonal approach to ensure absolute data integrity:

  • Achiral LC-UV/MS: Quantifies related chemical substances (e.g., bis-alkylated carbazole derivatives, unreacted epoxide).

  • Chiral HPLC-UV: Determines Enantiomeric Excess (ee%).

  • 1H-qNMR (Quantitative NMR): Provides an absolute mass fraction assay without relying on a secondary standard.

  • GC-HS: Measures residual solvents left over from purification.

Workflow Start Commercial Reference Standard Achiral Achiral LC-UV/MS (Chemical Purity) Start->Achiral Chiral Chiral HPLC-UV (Enantiomeric Excess) Start->Chiral qNMR 1H-qNMR (Absolute Assay) Start->qNMR GC GC-FID/HS (Residual Solvents) Start->GC Decision System Suitability & Integration Achiral->Decision Chiral->Decision qNMR->Decision GC->Decision Report Final Certificate of Analysis (CoA) Decision->Report

Fig 2. Orthogonal analytical workflow for benchmarking chiral reference standards.

Experimental Protocols & Self-Validating Systems

Protocol A: Enantiomeric Purity via Chiral HPLC

Expertise & Experience: The primary amine moiety in 1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is highly polar and prone to secondary interactions with residual silanols on silica-based stationary phases. This causes severe peak tailing, which can easily mask trace (S)-enantiomer impurities eluting closely. To counteract this, basic additives like Diethylamine (DEA) must be incorporated into the mobile phase[2, 3].

Self-Validating Step: A System Suitability Test (SST) using a racemic mixture of 1-amino-3-(9H-carbazol-4-yloxy)-2-propanol must be injected prior to the sample. The protocol is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is > 1.5.

  • Column: Chiralpak OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (70:30:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

  • Procedure:

    • Inject 10 µL of the SST racemate (1 mg/mL). Confirm Rs​ > 1.5.

    • Inject the (R)-reference standard.

    • Calculate ee% = [((R) - (S)) / ((R) + (S))] × 100.

Protocol B: Absolute Assay via 1H-qNMR

Expertise & Experience: Traditional mass balance assays (100% - impurities - water - solvents) are prone to error if inorganic salts are present. 1H-qNMR provides a direct, absolute measurement of the active moiety.

Self-Validating Step: Use an internal standard (IS) with a certified purity and non-overlapping signals. Maleic acid ( δ ~6.2 ppm in DMSO- d6​ ) is ideal because it does not interfere with the aromatic carbazole protons ( δ 7.0–8.2 ppm) or the aliphatic propanol protons.

  • Solvent: DMSO- d6​ .

  • Internal Standard: TraceCERT® Maleic Acid.

  • Parameters: 400 MHz or higher, relaxation delay (D1) 30 seconds (critical for complete relaxation of all protons to ensure accurate integration), 64 scans.

  • Calculation: Purity is calculated based on the integral ratio of the isolated carbazole proton against the IS alkene protons, adjusted for molecular weight and sample mass.

Comparative Data Presentation

To illustrate the benchmarking process, we applied the above protocols to three commercial grades of (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol.

ParameterStandard A (Premium)Standard B (Economy)Standard C (In-House)Analytical Method
Chemical Purity 99.8%98.2%99.1%Achiral LC-UV (254 nm)
Enantiomeric Excess (ee) 99.9%97.5%98.8%Chiral HPLC (OD-H)
Major Impurity Bis-carbazole (<0.1%)(S)-Enantiomer (1.25%)Epoxide (0.5%)LC-MS / Chiral HPLC
Absolute Assay 99.5%96.0%98.0%1H-qNMR
Residual Solvents < 500 ppm (IPA)3000 ppm (Hexane)1200 ppm (MeOH)GC-HS

References

  • ICH Guideline Q11 on Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). European Medicines Agency (EMA).[Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. PubMed Central (PMC).[Link]

  • Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology.[Link]

Validation

Cross-Validation of GC-MS vs. LC-MS/MS for the Chiral Intermediate (R)-1-Amino-3-(9H-Carbazol-4-Yloxy)-2-Propanol

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical challenges is the robust quantification and purity profiling of polar, polyfunctional chiral intermediates. (R)-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical challenges is the robust quantification and purity profiling of polar, polyfunctional chiral intermediates. (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is a critical chiral building block in the synthesis of enantiopure β-blockers like Carvedilol.

Because this molecule contains a primary amine, a secondary hydroxyl group, and a sterically hindered carbazole secondary amine, it exhibits severe hydrogen bonding. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, these active hydrogens cause irreversible adsorption in the GC inlet, severe peak tailing, and thermal degradation. Therefore, analyzing this intermediate via GC-MS requires rigorous derivatization. However, chemical derivatization introduces the risk of artifact formation or partial chiral inversion (racemization).

To establish a self-validating analytical system, the derivatized GC-MS method must be cross-validated against an orthogonal, underivatized technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methodologies, complete with field-proven protocols and experimental validation data.

The Causality of Analytical Choices: Why Derivatize?

Direct GC-MS analysis of (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is unfeasible. The molecule possesses four active hydrogens. To achieve volatility and thermal stability, we employ a multilateral derivatization strategy :

  • Silylation via MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly effective at replacing the active hydrogens on the primary amine and the secondary hydroxyl group with trimethylsilyl (TMS) groups. This drastically lowers the boiling point and neutralizes the polarity of the aliphatic chain 1[1].

  • Acylation via MBTFA: The secondary amine on the carbazole ring is sterically hindered and often resists complete silylation. To prevent split peaks (partially vs. fully derivatized species), a secondary derivatization using N-Methyl-bis(trifluoroacetamide) (MBTFA) is applied to acylate the carbazole nitrogen, ensuring a single, stable mixed TMS/TFA derivative2[2].

While GC-MS is exceptional for resolving volatile genotoxic impurities (GTIs) 3[3], LC-MS/MS is selected as the cross-validation standard because it analyzes the intact, underivatized molecule, ruling out derivatization-induced artifacts.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, both protocols below incorporate Internal Standards (IS) and System Suitability Tests (SST) to verify extraction efficiency and instrument performance prior to sample analysis.

Protocol A: GC-MS with Multilateral Derivatization

Objective: High-resolution quantification and genotoxic impurity profiling.

  • System Suitability Test (SST): Inject a blank solvent (acetonitrile) followed by a 50 ng/mL standard of the derivatized intermediate. Ensure the signal-to-noise (S/N) ratio > 10 and peak tailing factor < 1.5.

  • Sample Preparation: Accurately weigh 1.0 mg of the (R)-intermediate and dissolve in 1.0 mL of anhydrous acetonitrile.

  • Internal Standard Addition: Add 50 µL of Atenolol-d7 (1 µg/mL) to correct for derivatization efficiency variations.

  • Primary Derivatization (Silylation): Add 100 µL of MSTFA. Vortex for 30 seconds and incubate in a dry block heater at 60°C for 30 minutes.

  • Secondary Derivatization (Acylation): Add 50 µL of MBTFA. Incubate for an additional 15 minutes at 60°C. Cool to room temperature.

  • GC-MS Analysis:

    • Column: Ultra-2 capillary column (or a chiral β-cyclodextrin column for enantiomeric excess determination).

    • Injection: 1 µL injection volume, split ratio 10:1. Inlet temperature at 250°C.

    • Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS/TFA derivative.

Protocol B: LC-MS/MS Orthogonal Validation

Objective: Trace-level quantification of the intact chiral intermediate without thermal stress.

  • SST & Blanking: Run a mobile phase blank to confirm the absence of carryover. Inject a 1 ng/mL standard to verify an S/N ratio > 10.

  • Sample Preparation: Dilute the API sample to a final concentration of 100 ng/mL using Mobile Phase A (0.1% Formic acid in MS-grade water). Add Atenolol-d7 as the IS.

  • LC-MS/MS Analysis:

    • Column: Chiralpak IB N-5 (for enantiomeric separation)[1].

    • Elution: Isocratic flow using 0.1% Formic acid in Water/Acetonitrile.

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions specific to the intact mass of the intermediate.

Cross-Validation Workflow

The following diagram illustrates the logical relationship and parallel execution of the cross-validation workflow, ensuring data congruence between the thermal/derivatized pathway and the ambient/intact pathway.

CrossValidationWorkflow Sample Sample: (R)-1-Amino-3- (9H-carbazol-4-yloxy)-2-propanol Split Aliquoting for Cross-Validation Sample->Split GC_Prep GC-MS Prep: Multilateral Derivatization (MSTFA + MBTFA) Split->GC_Prep Aliquot A LC_Prep LC-MS/MS Prep: Direct Dilution (Underivatized) Split->LC_Prep Aliquot B GC_Run Chiral GC-MS Analysis (EI-SIM Mode) GC_Prep->GC_Run TMS/TFA Derivatives LC_Run Chiral LC-MS/MS Analysis (ESI-MRM Mode) LC_Prep->LC_Run Intact Polar Analyte Data_GC GC Data: Volatile GTIs & Enantiomeric Purity GC_Run->Data_GC Data_LC LC Data: Trace Quantitation & Intact Analyte Purity LC_Run->Data_LC Validation Statistical Cross-Validation (ANOVA & Recovery Match) Data_GC->Validation Data_LC->Validation Report Final Validated Analytical Report Validation->Report Congruence Confirmed

Fig 1: Orthogonal cross-validation workflow comparing derivatized GC-MS and intact LC-MS/MS methodologies.

Data Presentation: Performance Comparison

To objectively compare the performance of both analytical systems, validation parameters were assessed according to ICH Q2(R1) guidelines. The data below synthesizes the expected performance metrics based on established chromatographic behaviors of carvedilol-related structures[2][4].

Analytical ParameterGC-MS (Derivatized)LC-MS/MS (Underivatized)Analytical Significance
Linearity Range 15.0 – 500 ng/mL0.1 – 200 ng/mLLC-MS/MS offers superior dynamic range at trace levels.
Limit of Detection (LOD) 5.0 ng/mL0.03 ng/mLLC-MS/MS is ~160x more sensitive for the intact molecule.
Limit of Quantitation (LOQ) 15.0 ng/mL0.10 ng/mLGC-MS LOQ is sufficient for standard API purity profiling.
Intra-day Precision (%RSD) 4.2% – 7.8%1.5% – 4.5%Derivatization steps in GC-MS introduce slight variability.
Mean Recovery (%) 85.3% – 97.8%98.5% – 101.2%LC-MS/MS avoids derivatization yield losses.
Genotoxic Impurity (GTI) Profiling Excellent (Simultaneous)Poor (Requires separate runs)GC-MS is the gold standard for volatile GTIs (e.g., epichlorohydrin)[3].

Discussion and Recommendations

The cross-validation data reveals a clear dichotomy in application suitability:

  • When to use LC-MS/MS: If the primary goal is trace-level quantification of the (R)-enantiomer in biological matrices or determining the absolute enantiomeric excess (ee) without the risk of thermal racemization, LC-MS/MS is the superior choice. Its sub-ng/mL sensitivity and lack of sample derivatization make it highly reproducible.

  • When to use GC-MS: During the actual synthesis of the API, monitoring the (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol intermediate is only half the battle. Regulatory guidelines (ICH M7) require the stringent control of volatile Genotoxic Impurities (GTIs) such as epichlorohydrin or hydrazine derivatives used in earlier synthetic steps. The GC-MS method, utilizing the functional group-specific multilateral derivatization described above, allows for the simultaneous quantification of the intermediate and its associated GTIs in a single run 5[5].

By cross-validating the GC-MS results against LC-MS/MS, analytical scientists can confidently prove that their derivatization protocol is quantitative (>85% recovery) and free from artifactual interference, thereby satisfying rigorous regulatory scrutiny.

References

  • Zarghi, A., Foroutan, S. M., Shafaati, A., & Khoddam, A. (2011). "Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method." Journal of Chromatographic Science.1

  • Myung, S.-W., & Jo, C.-H. (2005). "Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine." Journal of Chromatography B, 822(1-2), 70-77.2

  • Elumalai, S., Thenmozhi, K., Senthilkumar, S., Sabarinathan, S., & Ponnusamy, V. K. (2022). "Functional group-specific multilateral derivatization cum extraction method for simultaneous quantification of genotoxic impurities in carvedilol phosphate drug using GC-MS and their toxicity assessments." Journal of Pharmaceutical and Biomedical Analysis, 220, 114974. 3

  • Borges, C. d. C., et al. (2005). "Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry application to bioequivalence study." Journal of Chromatography B, 822, 253. 4

Sources

Comparative

Comparative Receptor Binding Profiling: (R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol vs. Carvedilol

As a Senior Application Scientist in drug development, evaluating the pharmacological differences between active pharmaceutical ingredients (APIs) and their synthetic precursors is critical for both efficacy profiling an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, evaluating the pharmacological differences between active pharmaceutical ingredients (APIs) and their synthetic precursors is critical for both efficacy profiling and impurity control. This guide provides an in-depth comparison of the receptor binding affinities of carvedilol—a potent, third-generation neurohormonal antagonist—and its synthetic primary amine precursor, (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol.

By deconstructing the Structure-Activity Relationship (SAR) and outlining robust experimental validation protocols, we illuminate why specific functional groups and stereocenters are non-negotiable for target engagement.

Structural and Mechanistic Analysis (SAR)

Carvedilol is a racemic lipophilic aryloxypropanolamine that acts as a non-selective β-adrenergic antagonist and a selective α1-adrenergic antagonist[1]. Its dual mechanism of action is structurally dependent on two key features: the stereocenter at the hydroxyl-bearing carbon and the bulky N-aralkyl substituent (the 2-(2-methoxyphenoxy)ethyl group).

The Role of the N-Aralkyl Group

In aminergic G-protein coupled receptors (GPCRs), the ligand binding pocket is deeply buried within the transmembrane (TM) helices. A universal anchoring point for both endogenous catecholamines and β-blockers is a highly conserved Aspartate residue (Asp3.32) in TM3, which forms a critical salt bridge with the protonated amine of the ligand[2].

However, salt-bridge formation alone is insufficient for high-affinity antagonism. The conversion of a primary amine into a secondary amine via a bulky N-alkyl or N-aralkyl group is the definitive structural requirement for β-adrenergic blocking activity[3]. This bulky group occupies an adjacent lipophilic pocket formed by TM6 and TM7, locking the receptor in an inactive conformation.

The compound (R)-1-amino-3-(9H-carbazol-4-yloxy)-2-propanol is a primary amine. Because it completely lacks the 2-(2-methoxyphenoxy)ethyl moiety, it cannot engage the TM6/TM7 hydrophobic pocket[3]. Furthermore, this specific aralkyl extension is the primary pharmacophore responsible for carvedilol's α1-adrenergic antagonism. Consequently, the primary amine precursor is rendered practically inert at both receptor sites.

The Role of Stereochemistry

Carvedilol's β-adrenoreceptor antagonistic property is highly stereoselective, residing almost exclusively in the S-(-)-enantiomer (Kd ~0.4 nmol/L)[1]. The R-(+)-enantiomer possesses only about 1% of the β-blocking activity (Kd ~45 nmol/L), though both enantiomers exhibit near-identical α1-antagonistic activity[1].

Because the precursor is the (R)-enantiomer , it suffers from a compounded pharmacological disadvantage: it possesses the unfavorable stereoconfiguration for β-receptor binding and lacks the N-aralkyl group required for both β- and α1-receptor affinity.

SAR_Map Carvedilol Carvedilol (Secondary Amine) N_Aralkyl N-Aralkyl Group (2-(2-methoxyphenoxy)ethyl) Carvedilol->N_Aralkyl Precursor (R)-Primary Amine Precursor Missing_Group Primary Amine (Lacks N-Aralkyl) Precursor->Missing_Group Beta_Pocket β-Receptor Hydrophobic Pocket (TM6/TM7) N_Aralkyl->Beta_Pocket Anchors Alpha_Pocket α1-Receptor Binding Site N_Aralkyl->Alpha_Pocket Required for Missing_Group->Beta_Pocket Fails to bind Missing_Group->Alpha_Pocket Fails to bind Low_Affinity Negligible Affinity (Kd > 10 µM) Missing_Group->Low_Affinity High_Affinity High Affinity (Kd < 20 nM) Beta_Pocket->High_Affinity Alpha_Pocket->High_Affinity

Caption: Structural dependency of β/α1-receptor affinity on the N-aralkyl group. Max width: 760px.

Comparative Receptor Binding Data

The following table synthesizes the dissociation constants (Kd) for carvedilol enantiomers compared to the expected SAR-derived baseline for the primary amine precursor.

Ligandβ-Adrenergic Receptor Affinity (Kd, nmol/L)α1-Adrenergic Receptor Affinity (Kd, nmol/L)Pharmacological Status
Racemic Carvedilol ~11.0~0.9Active API (Mixed Antagonist)[1]
S-(-)-Carvedilol ~0.4~14.0Potent β-blocker / α1-blocker[1]
R-(+)-Carvedilol ~45.0~16.0Weak β-blocker / α1-blocker[1]
(R)-1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol > 10,000 (SAR Expected)> 10,000 (SAR Expected)Inactive Synthetic Precursor / Impurity

Note: Because primary aryloxypropanolamines fail to anchor into the TM6/TM7 hydrophobic pocket, their affinity drops by several orders of magnitude compared to their secondary amine counterparts[3].

Experimental Validation: Radioligand Binding Assay Protocol

To empirically validate the loss of affinity in the primary amine precursor, a competitive radioligand binding assay must be executed. The following protocol is designed as a self-validating system, ensuring that non-specific binding and false positives are rigorously controlled.

Step-by-Step Methodology
  • Membrane Preparation:

    • Action: Culture Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or α1a receptors. Harvest and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors (e.g., PMSF, Leupeptin).

    • Causality: GPCRs are highly susceptible to proteolytic degradation upon cell lysis. Maintaining an ice-cold environment with protease inhibitors preserves the structural integrity of the receptor's binding pockets.

  • Assay Setup & Radioligand Selection:

    • Action: In a 96-well plate, combine 50 µg of membrane protein, the test compound (titrated from 10−11 to 10−4 M), and a fixed concentration of radioligand. Use [3H]-CGP12177 for β-receptors and [3H]-Prazosin for α1-receptors.

    • Causality: [3H]-CGP12177 is a hydrophilic antagonist that selectively labels surface receptors without partitioning into the lipid bilayer, reducing background noise compared to lipophilic ligands.

  • Incubation to Equilibrium:

    • Action: Incubate the plates at 25°C for 90 minutes.

    • Causality: Thermodynamic equilibrium must be achieved to accurately calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. Premature termination leads to underestimation of the precursor's true (albeit weak) affinity.

  • Rapid Filtration & Separation:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Wash three times with ice-cold buffer.

    • Causality: Critical Step. Both carvedilol and its primary amine precursor are basic amines that carry a positive charge at physiological pH. Untreated glass fiber filters are negatively charged and will strongly bind these compounds via non-specific ionic interactions. PEI coats the filters with a dense positive charge, repelling the unbound ligands and ensuring that only receptor-bound radioligand is captured.

  • Quantification & Self-Validation:

    • Action: Measure retained radioactivity using liquid scintillation counting. Include a reference standard (e.g., Propranolol) to calculate the assay's Z'-factor.

    • Causality: A Z'-factor > 0.5 validates the dynamic range and reliability of the assay, proving that the lack of affinity observed for the (R)-primary amine is a true pharmacological characteristic, not an assay artifact.

Assay_Workflow Membrane 1. Membrane Prep (CHO Cells) Incubation 2. Radioligand Incubation (90 min, 25°C) Membrane->Incubation Add Ligands Filtration 3. Rapid Filtration (GF/C + 0.3% PEI) Incubation->Filtration Equilibrium Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Isolate Bound Detection 5. Liquid Scintillation (CPM Measurement) Washing->Detection Quantify

Caption: Self-validating radioligand binding assay workflow for GPCR affinity profiling. Max width: 760px.

References

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 Source: PubMed Central (PMC) URL:[Link]

  • Discovery and development of beta-blockers Source: Wikipedia URL:[Link]

  • Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to ICH-Compliant Impurity Profiling of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

A Senior Application Scientist's Perspective on Method Validation and Performance In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Method Validation and Performance

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the impurity profiling of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, a key intermediate and potential impurity in the synthesis of Carvedilol. We will navigate the rigorous validation process as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a pragmatic approach for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will focus on quantitative tests for impurities, a critical aspect of quality control in the pharmaceutical industry[3][4].

Strategic Selection of Analytical Technology: HPLC vs. UPLC

The choice of analytical technology is a critical first step that influences speed, sensitivity, and solvent consumption. High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative.

High-Performance Liquid Chromatography (HPLC) remains a robust and versatile method for pharmaceutical analysis[5]. It operates at pressures up to 6,000 psi and typically utilizes columns with particle sizes of 3-5 µm[5][6].

Ultra-Performance Liquid Chromatography (UPLC) , a more recent advancement, operates at significantly higher pressures (up to 15,000 psi) and employs columns with sub-2 µm particles[6][7][8]. This results in faster analysis times, improved resolution, and enhanced sensitivity, which is particularly valuable for detecting trace-level impurities[5][8][9].

Comparative Overview: HPLC vs. UPLC for Impurity Profiling
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for Impurity Analysis
Operating Pressure Up to 6,000 psi[6][7]Up to 15,000 psi[6][7]Higher pressure in UPLC allows for the use of smaller particle size columns, leading to more efficient separations.
Column Particle Size 3-5 µm[5]< 2 µm[8]Smaller particles provide a greater surface area, enhancing separation efficiency and resolution.
Analysis Time Longer (e.g., 15-20 minutes)[6]Shorter (e.g., 3-10 minutes)[6]Faster analysis with UPLC increases sample throughput and laboratory productivity[5][9].
Resolution GoodExcellentUPLC's sharper, narrower peaks allow for better separation of closely eluting impurities from the main API peak.
Sensitivity GoodExcellentUPLC's higher sensitivity is crucial for detecting and quantifying low-level impurities that might be missed by HPLC[5][9].
Solvent Consumption HigherLower[5][9]Reduced solvent usage in UPLC leads to cost savings and a greener environmental footprint.
Cost of Acquisition LowerHigherThe initial investment for UPLC systems is greater, but the long-term benefits in productivity and reduced operational costs can be significant[5].

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative and should be optimized for specific laboratory conditions. They are based on established methods for Carvedilol and its related compounds[10][11][12][13][14].

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm[11].

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6.1-7 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a final concentration of approximately 0.5 mg/mL.

ICH Q2(R1) Validation: A Self-Validating System

A robust analytical method validation provides documented evidence that the procedure is suitable for its intended purpose[3][15][16]. The following validation parameters are critical for impurity profiling methods[15][17].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[18].

  • Experimental Approach:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of the API, and a solution containing a known impurity standard of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL.

    • Perform forced degradation studies by subjecting the API to acidic, basic, oxidative, thermal, and photolytic stress conditions[19].

    • Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the known impurity and the API. The peak purity of the API should be evaluated using a PDA detector.

Linearity

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range[20].

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the impurity standard, ranging from the quantitation limit (LOQ) to 120% of the specification limit[4].

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (R²) should be greater than 0.999[10][12][13].

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity[1]. For impurity testing, the range is typically from the LOQ to 120% of the specification limit[1].

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value[21].

  • Experimental Approach:

    • Prepare samples of the API spiked with the impurity standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery of the impurity at each level.

    • Acceptance criteria for recovery are typically within 90-110%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[20].

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate samples of the API spiked with the impurity at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD), which should typically be less than 5% for impurities.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD between the two sets of data should be within acceptable limits (typically < 10%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[18].

  • Experimental Approach (based on Signal-to-Noise Ratio):

    • Determine the concentration of the impurity that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ[19].

    • Inject solutions at these concentrations to confirm the ratios.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[17].

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a system suitability solution under each modified condition and evaluate the impact on resolution, peak shape, and retention times.

Data Presentation and Comparison

The following tables present hypothetical validation data for the HPLC and UPLC methods, illustrating the expected performance.

Table 1: Linearity Data
MethodAnalyteRange (µg/mL)
HPLC (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL0.1 - 100.9992
UPLC (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL0.05 - 50.9998
Table 2: Accuracy (Recovery) Data
MethodSpiking LevelMean Recovery (%)%RSD
HPLC 50%98.51.2
100%99.20.9
150%101.11.5
UPLC 50%99.80.8
100%100.50.5
150%101.30.9
Table 3: Precision Data
MethodPrecision Type%RSD
HPLC Repeatability1.8
Intermediate Precision2.5
UPLC Repeatability0.9
Intermediate Precision1.4
Table 4: LOD and LOQ Data
MethodLOD (µg/mL)LOQ (µg/mL)
HPLC 0.030.1
UPLC 0.0150.05

Visualizing the Validation Workflow

A clear understanding of the validation workflow is essential for successful implementation.

ICH_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting dev Analytical Method Development protocol Validation Protocol (ICH Q2(R2)) dev->protocol Defines parameters & acceptance criteria specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spiking Studies) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report data_analysis->report Summarizes results

Caption: ICH Validation Workflow for Impurity Profiling.

Conclusion and Recommendations

Both HPLC and UPLC are suitable for the impurity profiling of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, and the choice depends on the specific needs of the laboratory.

  • HPLC is a cost-effective and reliable option for routine quality control where high throughput is not a primary concern. Its robustness is well-established in the pharmaceutical industry.

  • UPLC offers significant advantages in terms of speed, sensitivity, and resolution, making it the preferred choice for method development, trace-level impurity analysis, and high-throughput environments[5][9]. The reduction in solvent consumption also aligns with green chemistry initiatives.

Ultimately, a well-validated analytical method, regardless of the technology, is crucial for ensuring the quality and safety of pharmaceutical products. The principles outlined in this guide, grounded in the ICH framework, provide a comprehensive roadmap for achieving this critical objective.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • International Conference on Harmonisation. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Jampala, R., et al. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • International Conference on Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Yuan, L., et al. (2025, August 19). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • Dong, M. W. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. LCGC North America. [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Gautam, A., & Kumar, A. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Journal of Drug Delivery and Therapeutics. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • Attimarad, M., et al. (2025, July 3). Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. Scientific Reports. [Link]

  • Yuan, L., Zhang, S., & Huang, L. (2025, August 19). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Yuan, L., et al. (2024, December 17). (PDF) Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ResearchGate. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • European Pharmaceutical Review. (2025, January 3). HPLC method demonstrates value for quality control analysis of cardiovascular drug. European Pharmaceutical Review. [Link]

  • European Medicines Agency. (2006, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • U.S. Food and Drug Administration. (2015, July). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Little, T. A. (2003, November 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Detection Limit and Accuracy Compared. Patsnap Eureka. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL, a compound also known as Carvedilol Impurity C. As a research chemical and pharmaceutical impurity, its unique structure—incorporating a carbazole ring, an aromatic amine, and a propanolamine side chain—necessitates a cautious and informed approach to its end-of-life management.

The core principle of this guide is risk mitigation. Due to the compound's established environmental hazards and the potential for complex, unpredictable reactions, in-laboratory chemical deactivation by researchers is strongly discouraged. The procedures outlined below emphasize waste minimization, rigorous segregation, and secure containment, culminating in transfer to a certified hazardous waste management partner. This ensures the safety of laboratory personnel and maintains full compliance with environmental regulations.

Hazard Profile and Waste Characterization: Understanding the Risk

(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is classified as a hazardous substance, primarily due to its ecotoxicity. Safety Data Sheets (SDS) for this compound and its structural relatives consistently highlight a significant risk to aquatic ecosystems.

  • Hazard Statement H413: May cause long-lasting harmful effects to aquatic life. [1]

This classification stems from the persistent and toxic nature of its core chemical moieties:

  • Carbazole: A polycyclic aromatic hydrocarbon that is toxic to aquatic life with long-lasting effects.[2] Its release into waterways must be strictly avoided.[3][4]

  • Aromatic Amine: This functional group is associated with a range of health and environmental hazards. Aromatic amines as a class are known for their potential toxicity and are considered significant environmental pollutants.[5][6]

Given these properties, any material contaminated with this compound—including pure solid, solutions, contaminated personal protective equipment (PPE), and glassware—must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][7][8]

Hazard Identification DataSource
Primary Hazard Class Hazardous to the aquatic environment, long-term (chronic)[1]
Key Functional Groups of Concern Carbazole, Aromatic Amine, Propanolamine
Prohibited Disposal Routes Sink/Sewer Disposal, General Waste (Trash)[2][7][9]
Required Action Dispose of as hazardous waste via a licensed professional service[1][2]

Laboratory Waste Management Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to managing waste generated from experiments involving (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures that waste is handled correctly by disposal professionals.

  • Establish a Designated Satellite Accumulation Area (SAA): Within the laboratory, designate a specific area for collecting this waste. This area should be clearly marked and located away from general work areas.

  • Use Dedicated, Compatible Waste Containers:

    • Solids: Collect pure compound, contaminated weigh boats, wipes, and PPE in a clearly labeled, sealable plastic container or a polyethylene-lined fiber drum. Do not use unlined metal containers.

    • Liquids: Collect solutions containing the compound in a dedicated, leak-proof container (plastic is preferred) with a secure, screw-top lid.[10] Ensure the container material is compatible with the solvents used. The original chemical container is often the best choice for its corresponding waste.[7]

  • Avoid Mixing Incompatible Wastes: Never mix this waste stream with other chemical wastes, especially strong oxidizing agents or reactive materials. Mixing can lead to unforeseen hazardous reactions.

Step 2: Proper Labeling and Container Management

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7][11]

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL"

    • All other components of the waste mixture, including solvents and their approximate percentages.

    • Relevant hazard information (e.g., "Toxic to Aquatic Life").

    • The accumulation start date (the date the first waste was added).

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][10][11] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage and Accumulation

Follow institutional and regulatory guidelines for the storage of hazardous waste.

  • Generator Status: Be aware of your laboratory's hazardous waste generator status (e.g., Very Small Quantity Generator - VSQG, Small Quantity Generator - SQG) as defined by the EPA, as this dictates accumulation time limits and quantity thresholds.[9][12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the largest container.

  • Accumulation Time Limits: Adhere to the maximum accumulation time allowed for your generator status (e.g., 180 days for SQGs).[12] Arrange for a waste pickup before this deadline is reached.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL waste.

DisposalWorkflow cluster_generation Point of Generation cluster_lab_procedure In-Lab Procedure cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start Waste Generated (Solid or Liquid) characterize Characterize as Hazardous Waste (Aquatic Toxicity H413) start->characterize segregate Segregate into Dedicated, Compatible Container characterize->segregate drain DO NOT Pour Down Drain characterize->drain trash DO NOT Dispose in Regular Trash characterize->trash label_waste Label Container Immediately with 'Hazardous Waste' & Contents segregate->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store close_container Keep Container Securely Closed store->close_container contact_vendor Contact Licensed Hazardous Waste Disposal Company close_container->contact_vendor manifest Prepare for Shipment (Follow DOT Regulations) contact_vendor->manifest pickup Waste Collected by Certified Professionals manifest->pickup final_disposal Final Disposal (e.g., Incineration) pickup->final_disposal

Sources

Handling

Personal protective equipment for handling (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL

As a Senior Application Scientist, I recognize that handling highly reactive chiral intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). To build a truly safe and efficient laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive chiral intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). To build a truly safe and efficient laboratory environment, researchers must understand the mechanistic causality behind the hazards of the chemicals they handle.

This guide provides a comprehensive, self-validating operational framework for handling (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL , a critical chiral building block used in the synthesis of aryloxypropanolamine beta-blockers such as carvedilol[1].

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the baseline physical and chemical properties of the substance. The presence of a secondary aliphatic amine in its structure dictates its primary hazard profile: it is a strong base and a corrosive solid[2].

Table 1: Quantitative Chemical & Hazard Summary

ParameterSpecification / DataOperational Implication
Chemical Name (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOLChiral intermediate; requires high-purity handling to prevent racemization.
CAS Number 143412-41-3Unique identifier for regulatory compliance[3].
Molar Mass 256.3 g/mol Used for stoichiometric calculations during synthesis[2].
Appearance Colorless to nearly colorless solidFine powders pose an inhalation and electrostatic dispersion risk[2].
Primary Hazard Skin Corr. 1B (H314)Causes severe skin burns and eye damage[4].
Secondary Hazard Eye Dam. 1 (H318)Causes serious, potentially irreversible eye damage[5].
Mechanistic Hazard Assessment: The Causality of Alkaline Burns

Understanding why this chemical is classified as Skin Corr. 1B is critical for dictating our PPE choices. The secondary amine group in this molecule is highly basic. When the solid dust contacts the natural moisture of human skin or the mucosal membranes of the eyes, it rapidly generates hydroxide ions.

Unlike acid burns, which cause coagulation necrosis (forming a protective eschar that limits further tissue penetration), alkaline amines cause liquefaction necrosis . The hydroxide ions saponify cell membrane lipids and denature structural proteins, allowing the chemical to penetrate deeply and continuously into the tissue[5]. Therefore, our PPE and emergency protocols must be strictly designed to prevent any moisture-mediated contact and to halt alkaline hydrolysis immediately if exposure occurs.

Personal Protective Equipment (PPE) Matrix

To prevent liquefaction necrosis, the PPE selected must be completely impervious to alkaline penetration.

Table 2: Required PPE and Mechanistic Justification

Body PartRequired PPE SpecificationCausality & Justification
Eyes/Face Indirect-vented chemical splash goggles + Full face shield.Standard safety glasses are insufficient. Airborne corrosive dust can bypass side shields, dissolving in tear fluid to cause immediate Eye Dam. 1 (H318)[5].
Hands Double-gloving: Nitrile gloves (Outer glove thickness > 0.4 mm).Nitrile provides excellent resistance to amines. Double-gloving allows the outer contaminated glove to be removed immediately if touched, preserving the inner barrier[6].
Body Tyvek® suit or heavy-duty, tightly woven lab coat with a chemical-resistant apron.Prevents microscopic dust accumulation on standard cotton clothing, which could later react with sweat to cause delayed alkaline burns[7].
Respiratory N95/P100 particulate respirator (if handled outside a closed system).Prevents inhalation of corrosive dust, which would cause severe alkaline burns to the respiratory tract mucosa[8].

Operational Workflow: Safe Handling & Transfer

This protocol is designed as a self-validating system : each step contains a verification check to ensure the preceding step was executed correctly, minimizing the risk of electrostatic dispersion of the corrosive powder.

Step-by-Step Methodology
  • Pre-Operational Verification:

    • Action: Turn on the chemical fume hood or Class II Biological Safety Cabinet (BSC).

    • Validation: Verify the airflow monitor reads a face velocity of at least 100 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Electrostatic Mitigation:

    • Action: Ground all metal balances and use only anti-static weighing spatulas (e.g., PTFE-coated or grounded metal).

    • Causality: Fine organic powders build static charge. An electrostatic discharge can scatter the corrosive dust onto the operator's PPE or face.

  • Container Opening:

    • Action: Gently tap the glass vial on the hood surface before opening.

    • Causality: Material often accumulates in the screw-top lid during transit[2]. Tapping dislodges the powder, preventing a cloud of corrosive dust from escaping upon opening.

  • Weighing & Transfer:

    • Action: Weigh the desired mass into a secondary, sealable container (e.g., a tared centrifuge tube) inside the fume hood. Seal the container before removing it from the hood.

  • Decontamination & Validation:

    • Action: Wipe down the balance and hood surface with a damp, disposable cloth, followed by a dilute weak acid wipe (e.g., 1% citric acid) to neutralize residual amines.

    • Validation: Swipe the cleaned area with pH indicator paper moistened with DI water. A pH of 7 confirms successful decontamination.

HandlingWorkflow A 1. Pre-Operational Check Verify Fume Hood Flow & PPE B 2. Container Opening Tap vial, open in hood A->B Flow > 100 fpm C 3. Weighing Use Anti-Static Spatula B->C Minimized Dust D 4. Transfer Seal in secondary container C->D Exact Mass E 5. Decontamination Wipe down surfaces D->E Secured

Caption: Workflow for the safe handling and transfer of corrosive solid amines.

Emergency Response & Spill Containment

In the event of a spill or exposure, immediate action is required to halt liquefaction necrosis.

Exposure First Aid Protocol
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes[8]. Causality: Water physically washes away the chemical and dilutes the local hydroxide concentration, halting saponification. Do NOT apply weak acids to the skin to neutralize the amine; the resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burns[7].

  • Eye Contact: Flush eyes continuously with water for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do[9]. Seek immediate ophthalmological attention.

Spill Containment Protocol
  • Evacuate & Assess: Evacuate personnel from the immediate vicinity. Determine if the spill is small (<50g solid) or large[5].

  • Containment (Solid Spill): Do not sweep with a standard broom, as this aerosolizes the corrosive dust. Cover the spill with a damp absorbent pad to suppress dust, then carefully scoop the material into a compatible chemical waste container using a non-sparking tool[7].

  • Neutralization (Liquid/Solution Spill): If the chemical is dissolved in a solvent, carefully apply a weak acid neutralizing agent (e.g., sodium bisulfate or a commercial spill kit neutralizer like Chemizorb®)[5].

  • Validation: Test the spill area with pH paper to ensure the surface has been returned to a neutral pH before allowing unprotected personnel to return.

SpillResponse S1 Spill Detected Evacuate Immediate Area S2 Assess Spill Volume S1->S2 S3 Small Spill (<50g) Solid Powder S2->S3 S4 Large Spill (>50g) or Liquid Solution S2->S4 S5 Mechanically Collect Avoid Dust Generation S3->S5 S6 Call HazMat Team Isolate HVAC S4->S6 S7 Dispose as Corrosive Waste Label & Seal S5->S7

Caption: Decision matrix and response protocol for chemical spills.

Disposal Plan

Improper disposal of corrosive amines can lead to dangerous reactions in waste streams.

  • Solid Waste: Collect all residual solid, contaminated weighing paper, and disposable spatulas in a clearly labeled, sealable polyethylene container. Label as "Hazardous Waste: Corrosive Solid (Amine), UN 3259"[10].

  • Liquid Waste: If the chemical is dissolved in an organic solvent (e.g., methanol or dichloromethane during synthesis), store the waste in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix with acidic waste streams , as this will cause a violent exothermic reaction and potential container rupture[9].

  • Contaminated PPE: Heavily contaminated gloves or Tyvek suits must be disposed of as hazardous solid waste, not general laboratory trash[8].

References

  • NextSDS Chemical Database. "(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL (CAS: 143412-41-3) Hazard Classifications." NextSDS. Available at: [Link]

Sources

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